molecular formula C32H54N7O17P3S B15598716 trans-2-undecenoyl-CoA

trans-2-undecenoyl-CoA

Número de catálogo: B15598716
Peso molecular: 933.8 g/mol
Clave InChI: CAVMKINPGRCURL-PHHHIDLGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Trans-2-undecenoyl-CoA is a medium-chain unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-undecenoic acid. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a trans-undec-2-enoic acid. It is a conjugate acid of a this compound(4-).

Propiedades

Fórmula molecular

C32H54N7O17P3S

Peso molecular

933.8 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-undec-2-enethioate

InChI

InChI=1S/C32H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-23(41)60-16-15-34-22(40)13-14-35-30(44)27(43)32(2,3)18-53-59(50,51)56-58(48,49)52-17-21-26(55-57(45,46)47)25(42)31(54-21)39-20-38-24-28(33)36-19-37-29(24)39/h11-12,19-21,25-27,31,42-43H,4-10,13-18H2,1-3H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/b12-11+/t21-,25-,26-,27+,31-/m1/s1

Clave InChI

CAVMKINPGRCURL-PHHHIDLGSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of trans-2-Undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of trans-2-undecenoyl-CoA, an intermediate in the fatty acid elongation cycle. The document details the enzymatic steps, kinetic parameters of the involved enzymes, and the regulatory mechanisms governing this pathway. Furthermore, it offers detailed experimental protocols for the characterization of the enzymes and a visual representation of the biochemical pathway and associated workflows through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

This compound is a medium-chain monounsaturated fatty acyl-CoA that plays a role as an intermediate in the mitochondrial fatty acid elongation pathway. This pathway is a crucial cellular process responsible for the synthesis of fatty acids with chain lengths exceeding that of palmitate (C16), which is the primary product of the cytosolic fatty acid synthase. The elongation of fatty acids is essential for the production of precursors for various lipids, including sphingolipids and glycerophospholipids, which are vital components of cellular membranes and signaling molecules. The biosynthesis of an 11-carbon fatty acyl-CoA like undecenoyl-CoA follows the general steps of the fatty acid elongation cycle, with the notable feature of starting from an odd-chain fatty acyl-CoA precursor. Understanding the intricacies of this pathway, including the substrate specificities and kinetics of the involved enzymes, is critical for elucidating the pathobiology of metabolic disorders and for the development of targeted therapeutics.

The Biosynthesis Pathway of this compound

The synthesis of this compound occurs via the fatty acid elongation cycle, a four-step process that takes place in the endoplasmic reticulum and mitochondria. To produce an 11-carbon chain, the cycle initiates with a 9-carbon saturated fatty acyl-CoA, nonanoyl-CoA. Each turn of the cycle adds two carbon atoms from malonyl-CoA. This compound is the product of the third step in the elongation of nonanoyl-CoA.

The four key enzymatic reactions are:

  • Condensation: Nonanoyl-CoA is condensed with malonyl-CoA to form 3-ketoundecanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA synthase (KCS) , also known as fatty acid elongase (ELOVL). This is the rate-limiting step in the elongation cycle.

  • Reduction: The keto group of 3-ketoundecanoyl-CoA is reduced to a hydroxyl group, yielding 3-hydroxyundecanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KCR) and utilizes NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from 3-hydroxyundecanoyl-CoA to form a double bond, resulting in the formation of this compound. This step is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD) .

  • Reduction: The double bond of this compound is reduced to form the saturated 11-carbon acyl-CoA, undecanoyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TER) , also using NADPH as the reductant.

For the purpose of this guide, the pathway description culminates at the formation of this compound.

This compound Biosynthesis Pathway nonanoyl_coa Nonanoyl-CoA (C9) keto_coa 3-Ketoundecanoyl-CoA nonanoyl_coa->keto_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->keto_coa hydroxy_coa 3-Hydroxyundecanoyl-CoA keto_coa->hydroxy_coa Reduction kcs 3-Ketoacyl-CoA Synthase (KCS/ELOVL) trans_coa This compound hydroxy_coa->trans_coa Dehydration kcr 3-Ketoacyl-CoA Reductase (KCR) hacd 3-Hydroxyacyl-CoA Dehydratase (HACD) co2_out CO₂ + CoA kcs->co2_out releases nadp1_out NADP+ kcr->nadp1_out releases h2o_out H₂O hacd->h2o_out releases nadph1_in NADPH + H+ nadph1_in->hydroxy_coa

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The enzymatic activities of the fatty acid elongase complex are dependent on the chain length of the acyl-CoA substrate. While specific kinetic data for C9 and C11 intermediates are not extensively available, data for enzymes acting on medium-chain substrates provide valuable insights.

EnzymeSubstrate(s)KmVmax or kcatOrganism/SourceReference
3-Ketoacyl-CoA Synthase (KCS/ELOVL) C16:0-CoA, Malonyl-CoA~5-15 µMNot reportedArabidopsis thaliana[1]
3-Ketoacyl-CoA Reductase (KCR) 3-Oxopalmitoyl-CoANot reportedNot reportedGeneral
3-Hydroxyacyl-CoA Dehydratase (HACD) 3-Hydroxypalmitoyl-CoA49.5 µMNot reportedHuman (HACD3)[2]
L-3-hydroxyacyl-CoAs (medium chain)Lower Km than short chainHigher Vmax than short/longPig heart[3]
trans-2-Enoyl-CoA Reductase (TER) trans-2-Hexenoyl-CoA91 µM (NADH)Not reportedEuglena gracilis[4]
Crotonyl-CoA68 µM (NADH)Not reportedEuglena gracilis[4]

Note: Data for KCS and KCR with medium-chain substrates are limited in the literature. The provided data for KCS is for a longer chain substrate but gives an indication of the affinity. 3-hydroxyacyl-CoA dehydrogenase, which is functionally related to HACD, shows optimal activity with medium-chain substrates[3].

Experimental Protocols

Assay for 3-Ketoacyl-CoA Synthase (KCS) Activity

This protocol is adapted from methods used for assaying KCS activity in yeast microsomes expressing the enzyme.

Principle: The condensation of a fatty acyl-CoA with radiolabeled malonyl-CoA is measured. The radiolabeled product is extracted and quantified by liquid scintillation counting.

Materials:

  • Microsomal preparations containing the KCS enzyme

  • Nonanoyl-CoA (or other acyl-CoA substrate)

  • [2-¹⁴C]Malonyl-CoA

  • Reaction buffer: 100 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A, 2 mM NADPH, 1 mM DTT

  • Stopping solution: 10% (w/v) KOH in 80% (v/v) methanol

  • Petroleum ether

  • 5 M HCl

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 2x reaction buffer

    • 10 µL of 1 mM nonanoyl-CoA

    • 20 µL of microsomal protein (50-100 µg)

    • Water to a final volume of 95 µL

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 0.5 mM [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol).

  • Incubate at 30°C for 20 minutes.

  • Stop the reaction by adding 1 mL of the stopping solution.

  • Saponify the lipids by incubating at 70°C for 1 hour.

  • Cool the tubes to room temperature and acidify by adding 1 mL of 5 M HCl.

  • Extract the fatty acids by adding 2 mL of petroleum ether and vortexing vigorously.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic phase to a scintillation vial.

  • Evaporate the petroleum ether under a stream of nitrogen.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Assay for 3-Ketoacyl-CoA Reductase (KCR) Activity

Principle: The activity is measured in the reverse direction by monitoring the oxidation of NADH or NADPH at 340 nm.

Materials:

  • Purified or partially purified KCR enzyme

  • Reaction buffer: 100 mM potassium phosphate, pH 7.0

  • NADPH

  • 3-Ketoundecanoyl-CoA (substrate)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette:

    • 950 µL of reaction buffer

    • 10 µL of 10 mM NADPH

    • 20 µL of enzyme solution

  • Mix and incubate at 25°C for 3 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of 5 mM 3-ketoundecanoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Assay for 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity

Principle: The formation of the trans-2-enoyl-CoA product is monitored by the increase in absorbance at 263 nm.

Materials:

  • Purified or partially purified HACD enzyme

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl

  • 3-Hydroxyundecanoyl-CoA (substrate)

Procedure:

  • Prepare the reaction mixture in a UV-transparent cuvette:

    • 980 µL of reaction buffer

    • 10 µL of enzyme solution

  • Mix and incubate at 37°C for 3 minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of 10 mM 3-hydroxyundecanoyl-CoA.

  • Monitor the increase in absorbance at 263 nm for 5-10 minutes.

  • Calculate the rate of this compound formation using its molar extinction coefficient.

Assay for trans-2-Enoyl-CoA Reductase (TER) Activity

Principle: The activity is measured by monitoring the decrease in absorbance of NADPH at 340 nm.

Materials:

  • Purified or partially purified TER enzyme

  • Reaction buffer: 100 mM potassium phosphate, pH 7.4

  • NADPH

  • This compound (substrate)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette:

    • 960 µL of reaction buffer

    • 10 µL of 10 mM NADPH

    • 10 µL of enzyme solution

  • Mix and incubate at 37°C for 3 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of 5 mM this compound.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis tissue Tissue Homogenization microsomes Microsomal Fractionation tissue->microsomes purification Enzyme Purification microsomes->purification kcs_assay KCS Assay (Radiometric) purification->kcs_assay kcr_assay KCR Assay (Spectrophotometric) purification->kcr_assay hacd_assay HACD Assay (Spectrophotometric) purification->hacd_assay ter_assay TER Assay (Spectrophotometric) purification->ter_assay scintillation Scintillation Counting kcs_assay->scintillation spectro Spectrophotometry (ΔA/min) kcr_assay->spectro hacd_assay->spectro ter_assay->spectro kinetics Kinetic Parameter Calculation (Km, Vmax) scintillation->kinetics spectro->kinetics

Caption: General experimental workflow for enzyme characterization.

Regulation of the Biosynthesis Pathway

The fatty acid elongation pathway is tightly regulated at multiple levels to meet the cellular demand for fatty acids of specific chain lengths.

Transcriptional Regulation: The expression of the genes encoding the ELOVL enzymes is a primary point of control. Key transcription factors involved include:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A major regulator of lipogenesis, SREBP-1c activates the transcription of ELOVL genes, particularly in response to insulin (B600854) and high carbohydrate diets.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα can induce the expression of genes involved in fatty acid oxidation, while PPARγ is involved in adipogenesis and can influence ELOVL expression.

  • Liver X Receptors (LXRs): These nuclear receptors can activate SREBP-1c expression, thereby indirectly upregulating ELOVL genes.

Feedback Inhibition: Long-chain and very-long-chain acyl-CoAs can exert feedback inhibition on acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. This reduces the availability of the two-carbon donor for the elongation reaction, thus downregulating the entire pathway. There is also evidence that long-chain acyl-ACPs can inhibit KCS in bacterial systems, suggesting a potential for direct feedback on the elongase complex.

Regulatory_Pathway insulin Insulin srebp1 SREBP-1 insulin->srebp1 activates lps Cellular Signals (e.g., Liver X Receptors) lps->srebp1 activates elovl_gene ELOVL Gene srebp1->elovl_gene promotes transcription ppar PPARs ppar->elovl_gene regulates transcription elovl_protein ELOVL Enzyme (KCS) elovl_gene->elovl_protein translation long_chain_acyl_coa Long-chain Acyl-CoA elovl_protein->long_chain_acyl_coa synthesizes acc Acetyl-CoA Carboxylase (ACC) malonyl_coa Malonyl-CoA acc->malonyl_coa synthesizes long_chain_acyl_coa->acc inhibits

Caption: Transcriptional and feedback regulation of fatty acid elongation.

Conclusion

The biosynthesis of this compound is an integral part of the fatty acid elongation machinery. This guide has provided a detailed overview of the pathway, the enzymes involved, their kinetics, and regulatory mechanisms. The experimental protocols and visual diagrams are intended to serve as practical tools for researchers. Further investigation into the substrate specificity of the elongase enzymes for medium and odd-chain fatty acyl-CoAs will be crucial for a more complete understanding of this metabolic process and its role in health and disease.

References

Diffusible Signal Factor (DSF) Signaling in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Diffusible Signal Factor (DSF) family of signaling molecules, a class of cis-2-unsaturated fatty acids that function as quorum sensing signals in a variety of Gram-negative bacteria. Initially misidentified in the query as trans-2-undecenoyl-CoA, the central signaling molecules in this pathway are members of the DSF family, with cis-11-methyl-2-dodecenoic acid from Xanthomonas campestris being the archetypal example.[1] This document details the biosynthesis of DSF, the key enzymatic players, the signal perception and transduction pathways in model organisms like Xanthomonas campestris and Burkholderia cenocepacia, and the downstream physiological effects, including virulence factor expression and biofilm formation.[1][2] The guide includes a compilation of available quantitative data, detailed experimental protocols for the study of DSF signaling, and visualizations of the core signaling pathways to facilitate a comprehensive understanding of this important bacterial communication system.

Introduction to DSF Signaling

Diffusible Signal Factor (DSF) signaling is a cell-to-cell communication system, a form of quorum sensing, employed by several Gram-negative bacteria to coordinate gene expression with population density.[1][2] These signaling molecules are a family of cis-2-unsaturated fatty acids.[1] The first identified and most extensively studied DSF is cis-11-methyl-2-dodecenoic acid, produced by the plant pathogen Xanthomonas campestris pv. campestris (Xcc).[3] DSF signaling has since been identified in other bacteria, including the opportunistic human pathogen Burkholderia cenocepacia, which produces cis-2-dodecenoic acid (BDSF).[4]

The DSF signaling pathway plays a crucial role in regulating various physiological processes, including the production of virulence factors, biofilm formation and dispersal, and antibiotic resistance.[1][2] The core components of this system are encoded by the rpf (regulation of pathogenicity factors) gene cluster.[5] Understanding the molecular mechanisms of DSF signaling offers potential avenues for the development of novel anti-virulence and anti-biofilm therapeutic strategies.

Biosynthesis of DSF Family Signals

The synthesis of DSF family signals is primarily attributed to the RpfF enzyme. RpfF is a bifunctional enzyme with both 3-hydroxyacyl-ACP dehydratase and thioesterase activities. The biosynthesis pathway is linked to the fatty acid synthesis (FAS) cycle.

Key Enzymes in DSF Biosynthesis:

EnzymeGeneOrganism(s)Function
RpfF rpfFXanthomonas, Burkholderia, StenotrophomonasCatalyzes the dehydration of a 3-hydroxyacyl-ACP intermediate from the fatty acid synthesis pathway to a cis-2-enoyl-ACP, followed by thioesterase activity to release the free fatty acid DSF molecule.[6]
RpfB rpfBXanthomonasA fatty acyl-CoA ligase that is implicated in the turnover of DSF signals by converting them to their corresponding acyl-CoA esters, thereby modulating the signal concentration.[7]

The synthesis process begins with a 3-hydroxyacyl-ACP intermediate from the cellular fatty acid biosynthesis pool. RpfF then catalyzes a dehydration reaction to form a cis-2-enoyl-ACP. Subsequently, the thioesterase activity of RpfF cleaves the acyl chain from the acyl carrier protein (ACP), releasing the free DSF molecule.

dsf_biosynthesis DSF Biosynthesis Pathway FAS Fatty Acid Synthesis Cycle H_ACP 3-Hydroxyacyl-ACP FAS->H_ACP RpfF RpfF (Dehydratase & Thioesterase) H_ACP->RpfF c_ACP cis-2-Enoyl-ACP c_ACP->RpfF DSF DSF (cis-2-unsaturated fatty acid) RpfF->DSF Thioesterase activity

DSF Biosynthesis Pathway

Signal Perception and Transduction

The perception and transduction of the DSF signal differ between bacterial species, with two primary models having been characterized in Xanthomonas campestris and Burkholderia cenocepacia. Both pathways, however, converge on the regulation of the intracellular second messenger, cyclic dimeric GMP (c-di-GMP).

The RpfC-RpfG System in Xanthomonas campestris

In Xcc, DSF signaling is mediated by a two-component system composed of the sensor histidine kinase RpfC and the response regulator RpfG.[5]

  • RpfC: A complex membrane-bound sensor histidine kinase that detects extracellular DSF. Binding of DSF to the sensor domain of RpfC triggers a conformational change, leading to its autophosphorylation.[8]

  • RpfG: A response regulator containing a receiver (Rec) domain and an HD-GYP domain. The phosphate (B84403) from the activated RpfC is transferred to the Rec domain of RpfG. This phosphorylation activates the HD-GYP domain, which functions as a phosphodiesterase to degrade cyclic di-GMP to pGpG.[5][9]

The decrease in the intracellular concentration of cyclic di-GMP leads to the derepression of the global transcriptional regulator Clp, which in turn controls the expression of a wide range of genes, including those for virulence factors and biofilm formation.[7]

rpfC_rpfG_pathway DSF Signaling in Xanthomonas cluster_membrane Cell Membrane RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates DSF DSF DSF->RpfC Binds c_di_GMP Cyclic di-GMP RpfG->c_di_GMP Degrades pGpG pGpG c_di_GMP->pGpG Clp Clp (Transcriptional Regulator) c_di_GMP->Clp Inhibits Virulence Virulence Factor Expression Biofilm Dispersal Clp->Virulence Regulates

DSF Signaling Pathway in Xanthomonas
The RpfR System in Burkholderia cenocepacia

B. cenocepacia utilizes a different system for perceiving its cognate DSF-family signal, BDSF (cis-2-dodecenoic acid).

  • RpfR: A soluble cytoplasmic protein containing a PAS (Per-ARNT-Sim) sensor domain, a GGDEF domain (typically for c-di-GMP synthesis), and an EAL domain (for c-di-GMP degradation).[10] Binding of BDSF to the PAS domain of RpfR allosterically activates the EAL domain's phosphodiesterase activity, leading to the degradation of cyclic di-GMP.[10]

Similar to the Xanthomonas system, the resulting decrease in cyclic di-GMP levels modulates the expression of genes involved in virulence and biofilm formation.

rpfR_pathway BDSF Signaling in Burkholderia BDSF BDSF RpfR RpfR (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP Cyclic di-GMP RpfR->c_di_GMP EAL domain degrades GMP GMP c_di_GMP->GMP Virulence Virulence Factor Expression Biofilm Formation c_di_GMP->Virulence Regulates

BDSF Signaling Pathway in Burkholderia

Quantitative Data

Quantitative understanding of DSF signaling is crucial for modeling and for the development of targeted inhibitors. The following tables summarize available quantitative data.

Table 4.1: Binding Affinities and Concentrations

Interaction / MoleculeParameterValueOrganismNotes
RpfC - DSFKd~1.5 µMXanthomonas campestrisDetermined by microscale thermophoresis.[8]
DSFPhysiologically relevant concentration1 µMXanthomonas campestrisConcentration used to restore wild-type phenotypes in rpfF mutants.[11]
DSFBioassay induction concentration0.5 µMXanthomonas campestrisMinimum concentration for induction of a DSF biosensor.
BDSFBioassay induction concentration0.5 - 10 µMXanthomonas campestrisHigher concentrations needed for a similar effect as DSF.[12]

Table 4.2: Enzyme Kinetics

EnzymeSubstrateParameterValueOrganismNotes
RpfGcyclic di-GMPActivityConfirmed phosphodiesterase activity.Xanthomonas campestrisSpecific kinetic parameters (Km, kcat) are not yet fully elucidated.[5][9]
RpfR (EAL domain)cyclic di-GMPActivityActivated by BDSF binding to the PAS domain.Burkholderia cenocepaciaQuantitative kinetic data remains to be fully determined.[10]
RpfF3-hydroxyacyl-ACPActivityDehydratase and thioesterase activities confirmed.Xanthomonas campestrisDetailed kinetic parameters are not widely reported.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of DSF signaling.

Extraction and Quantification of DSF

This protocol is adapted for the extraction and quantification of DSF from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired optical density.

  • Ethyl acetate (B1210297).

  • Hydrochloric acid (HCl).

  • Methanol.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator or vacuum concentrator.

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS).

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late exponential or early stationary phase).

  • Supernatant Collection: Centrifuge the culture to pellet the cells. Carefully collect the supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0-3.5 with HCl. This step is critical for efficient extraction of the fatty acid signal.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Mix vigorously for 10-15 minutes.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer, which contains the DSF.

  • Drying: Evaporate the ethyl acetate to dryness using a rotary evaporator or a vacuum concentrator.

  • Resuspension: Resuspend the dried extract in a small volume of methanol.

  • Quantification: Analyze the resuspended extract by LC-MS. A standard curve of synthetic DSF should be used for accurate quantification.

dsf_extraction_workflow DSF Extraction and Quantification Workflow start Bacterial Culture centrifuge1 Centrifugation start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify with HCl (pH 3.0-3.5) supernatant->acidify extract Extract with Ethyl Acetate acidify->extract centrifuge2 Centrifugation for Phase Separation extract->centrifuge2 collect_organic Collect Ethyl Acetate Layer centrifuge2->collect_organic dry Evaporate to Dryness collect_organic->dry resuspend Resuspend in Methanol dry->resuspend analyze LC-MS Analysis resuspend->analyze dsf_workflow Differential Scanning Fluorimetry Workflow start Prepare reaction mix: - Purified Protein - Fluorescent Dye - DSF (varying conc.) qpcr Run Thermal Melt Curve in qPCR Instrument start->qpcr data Collect Fluorescence Data qpcr->data analysis Plot Fluorescence vs. Temperature data->analysis tm Determine Melting Temperature (Tm) analysis->tm kd Calculate ΔTm and Estimate Kd tm->kd

References

An In-depth Technical Guide to the Discovery and Characterization of trans-2-undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2-enoyl-CoA esters are critical intermediates in fatty acid metabolism, playing a central role in both the biosynthesis (elongation) and degradation (β-oxidation) of fatty acids. These molecules are characterized by a CoA group attached to a fatty acyl chain with a double bond in the trans configuration between the second and third carbons. The specific chain length of the fatty acyl group dictates its metabolic fate and the enzymes with which it interacts. trans-2-undecenoyl-CoA, with its 11-carbon chain, is classified as a medium-chain fatty acyl-CoA.

This technical guide provides a comprehensive overview of the metabolic context, potential enzymatic interactions, and the experimental methodologies required for the identification and characterization of this compound.

Metabolic Significance

This compound is an anticipated intermediate in two major metabolic pathways:

  • Fatty Acid Elongation: This process occurs in the endoplasmic reticulum and mitochondria and involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. This compound would be formed during the elongation of a 9-carbon fatty acyl-CoA. The cycle consists of four reactions: condensation, reduction, dehydration, and a final reduction step where a trans-2-enoyl-CoA reductase converts the trans-2-enoyl-CoA to a saturated acyl-CoA.[1][2][3][4]

  • Mitochondrial β-Oxidation: This is the primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[5][6][7][8] For an odd-chain fatty acid like undecanoic acid (11 carbons), β-oxidation would proceed through several cycles, with this compound being a likely intermediate before the final cycle yields propionyl-CoA and acetyl-CoA.

Enzymatic Characterization

The primary enzymes expected to interact with this compound are trans-2-enoyl-CoA reductases and enoyl-CoA hydratases.

Trans-2-Enoyl-CoA Reductase (TER)

These enzymes catalyze the NADPH-dependent reduction of the trans-2 double bond of enoyl-CoA substrates to their corresponding saturated acyl-CoAs.[9][10] Mammalian cells possess mitochondrial trans-2-enoyl-CoA reductase (MECR), which is involved in mitochondrial fatty acid synthesis. Studies on homologous enzymes from various organisms have shown substrate specificity for different chain lengths.

Enoyl-CoA Hydratase

This enzyme catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA during β-oxidation.

Data Presentation: Enzyme Kinetics

While specific kinetic data for this compound is unavailable, the following table summarizes the Michaelis-Menten constants (Km) for various trans-2-enoyl-CoA substrates with homologous trans-2-enoyl-CoA reductases from different organisms. This data can be used to infer the potential affinity of enzymes for this compound.

SubstrateEnzyme SourceKm (µM)Cofactor
Crotonyl-CoA (C4)Euglena gracilis68NADH
trans-2-Hexenoyl-CoA (C6)Euglena gracilis91NADH
Crotonyl-CoA (C4)Euglena gracilis109NADPH
trans-2-Hexenoyl-CoA (C6)Euglena gracilis119NADPH

Data extracted from a study on mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis.[11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would be a prerequisite for its characterization. A common method involves the activation of trans-2-undecenoic acid to its corresponding acyl-CoA ester. This can be achieved through chemical synthesis or enzymatic methods using an acyl-CoA synthetase.

Assay for trans-2-enoyl-CoA Reductase Activity

The activity of trans-2-enoyl-CoA reductase with this compound as a substrate can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10% glycerol

    • 11 mM MgCl2

    • 1 mM EDTA

    • 0.3 mM NADPH

    • Varying concentrations of this compound (e.g., 0.1 - 2 mM)

  • Enzyme: Add a purified preparation of trans-2-enoyl-CoA reductase (e.g., recombinant human TECR) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Kinetic Analysis: Determine the Km and Vmax values by plotting the initial reaction velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound by HPLC

The concentration of this compound in biological samples or enzymatic reactions can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Preparation:

    • Extract acyl-CoA esters from tissue or cell samples using a chloroform/methanol procedure.[12]

    • For enzymatic assays, the reaction can be stopped, and the protein precipitated with an acid (e.g., perchloric acid) or a solvent.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution system, for example, with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detect the eluting trans-2-enoyl-CoA by its UV absorbance, typically around 260 nm (due to the adenine (B156593) ring of CoA).

  • Quantification:

    • Generate a standard curve using known concentrations of synthesized this compound.

    • Determine the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (n carbons) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 NADP1 NADP+ Reduction1->NADP1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2 carbons) Reduction1->Hydroxyacyl_CoA NADPH1 NADPH NADPH1->Reduction1 Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration H2O H2O Dehydration->H2O Enoyl_CoA trans-2-Enoyl-CoA (n+2 carbons) Dehydration->Enoyl_CoA Reduction2 Reduction (TECR) Enoyl_CoA->Reduction2 NADP2 NADP+ Reduction2->NADP2 Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Reduction2->Elongated_Acyl_CoA NADPH2 NADPH NADPH2->Reduction2 Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Biochemical Characterization cluster_quantification Quantification in Biological Samples Synthesis Chemical or Enzymatic Synthesis of This compound Enzyme_Assay Enzymatic Assay (e.g., with TECR) Synthesis->Enzyme_Assay HPLC_MS HPLC or LC-MS/MS Quantification Synthesis->HPLC_MS As Standard Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Sample_Prep Sample Preparation (Extraction of Acyl-CoAs) Sample_Prep->HPLC_MS

References

An In-depth Technical Guide to the Enzymatic Metabolism of trans-2-Undecenoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and the generation of essential biological molecules. Within the complex network of fatty acid oxidation and elongation, the processing of unsaturated acyl-CoA intermediates is critical. This guide focuses on the enzymatic activities centered around trans-2-undecenoyl-CoA, a medium-chain monounsaturated fatty acyl-CoA. Understanding the enzymes that act upon this substrate is vital for research into metabolic regulation, inborn errors of metabolism, and the development of therapeutic agents targeting fatty acid pathways. This document provides a detailed overview of the key enzymes, their kinetics, relevant experimental protocols, and the regulatory networks that govern their function.

Core Enzymes and Metabolic Pathways

This compound is an intermediate in the β-oxidation of odd-chain unsaturated fatty acids. The primary enzymes responsible for its metabolism are enoyl-CoA hydratase and, in the context of fatty acid elongation, trans-2-enoyl-CoA reductase.

Enoyl-CoA Hydratase (Crotonase) in β-Oxidation

Enoyl-CoA hydratase (ECH), also known as crotonase, catalyzes the second step of the β-oxidation pathway.[1] This enzyme facilitates the stereospecific hydration of the trans-double bond between the C2 and C3 carbons of the enoyl-CoA thioester.[2][3]

Reaction:

This compound + H₂O ⇌ (S)-3-Hydroxyundecanoyl-CoA

The reaction involves the syn-addition of a water molecule across the double bond.[4] The catalytic mechanism is mediated by two conserved glutamate (B1630785) residues within the active site that act as a general acid-base pair to activate a water molecule.[5] Enoyl-CoA hydratase is a highly efficient enzyme, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[4] However, the rate of reaction is known to decrease as the length of the acyl chain increases.[2]

There are different isoforms of enoyl-CoA hydratase with varying substrate specificities based on chain length.[6] For long-chain substrates, this activity is often part of a multifunctional enzyme complex located on the inner mitochondrial membrane.[6]

Trans-2-Enoyl-CoA Reductase in Fatty Acid Elongation

In the reverse pathway of fatty acid synthesis, specifically the elongation of very-long-chain fatty acids (VLCFAs), trans-2-enoyl-CoA reductase (TECR) plays a crucial role.[7][8] This enzyme catalyzes the NADPH-dependent reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.[7]

Reaction:

trans-2-Enoyl-CoA + NADPH + H⁺ → Acyl-CoA + NADP⁺

The catalytic mechanism of TECR involves the transfer of a hydride ion from NADPH to the C3 of the substrate and a proton from a catalytic tyrosine residue to the C2.[7] In mammals, TECR is part of the fatty acid elongation machinery located in the endoplasmic reticulum membrane and has been shown to form a complex with 3-hydroxyacyl-CoA dehydratase (HACD).[8]

Quantitative Kinetic Data

Direct kinetic data for the enzymatic processing of this compound is not extensively available in the published literature. However, data from studies on enoyl-CoA hydratases and trans-2-enoyl-CoA reductases with substrates of varying chain lengths provide valuable comparative insights. The following tables summarize known kinetic parameters for these enzyme classes.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
Bovine LiverCrotonyl-CoA (C4)2575001.1 x 10⁶[9]
Bovine LiverHexenoyl-CoA (C6)1560008.7 x 10⁵[9]
Bovine LiverOctenoyl-CoA (C8)1045006.5 x 10⁵[9]
Note: Activity generally decreases with increasing chain length.

Table 2: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

Enzyme SourceSubstrateKm (µM)CofactorKm (µM)Reference
Euglena gracilisCrotonyl-CoA (C4)68NADH109[10]
Euglena gracilisCrotonyl-CoA (C4)-NADPH119[10]
Euglena gracilistrans-2-Hexenoyl-CoA (C6)91NADH-[10]

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is a continuous assay that monitors the hydration of the trans-2-enoyl-CoA double bond by measuring the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA thioester bond.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • This compound (substrate)

  • Purified enoyl-CoA hydratase

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the potassium phosphate buffer. Determine the precise concentration by measuring its absorbance at 263 nm using an extinction coefficient of 6.7 x 10³ M⁻¹cm⁻¹.

  • Set up the reaction mixture in a 1 mL cuvette containing:

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 0.1 mg/mL BSA (to prevent enzyme denaturation)

    • 50 µM this compound

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of purified enoyl-CoA hydratase to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Enzyme activity (in U/mg) can be calculated using the Beer-Lambert law and the extinction coefficient of the substrate. One unit (U) is defined as the amount of enzyme that hydrates 1 µmol of substrate per minute.

HPLC-Based Assay for Enoyl-CoA Hydratase Stereospecificity

This method allows for the direct quantification of the (S)- and (R)-3-hydroxyacyl-CoA products, providing information on the stereospecificity of the enzyme. This protocol is adapted from a method developed for long-chain enoyl-CoAs.[11]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • This compound

  • Purified enoyl-CoA hydratase

  • Perchloric acid (for stopping the reaction)

  • HPLC system with a UV detector

  • Chiral separation column (e.g., a CHIRALPAK AD-RH column)

Procedure:

  • Enzymatic Reaction:

    • Incubate 100 µM this compound with a suitable amount of purified enoyl-CoA hydratase in 50 mM Tris-HCl buffer (pH 7.8) at 37°C.

    • After a defined time period (e.g., 10 minutes), terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

    • Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis:

    • Filter the supernatant and inject it into the HPLC system.

    • Mobile Phase: 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0)/methanol.[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Detection: 260 nm (for the CoA moiety).[11]

    • Column Temperature: 25°C.[11]

    • The retention times for this compound, (S)-3-hydroxyundecanoyl-CoA, and (R)-3-hydroxyundecanoyl-CoA will be distinct, allowing for their separation and quantification.

    • Standard curves for each compound should be generated to accurately quantify the amounts produced.

Mandatory Visualizations

Metabolic Pathways

beta_oxidation node_acyl_coa Acyl-CoA (Cn) node_trans_enoyl_coa This compound node_acyl_coa->node_trans_enoyl_coa Acyl-CoA Dehydrogenase node_hydroxyacyl_coa (S)-3-Hydroxyundecanoyl-CoA node_trans_enoyl_coa->node_hydroxyacyl_coa Enoyl-CoA Hydratase (ECH) node_ketoacyl_coa 3-Ketoacyl-CoA node_hydroxyacyl_coa->node_ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase node_shorter_acyl_coa Acyl-CoA (Cn-2) node_ketoacyl_coa->node_shorter_acyl_coa Thiolase node_acetyl_coa Acetyl-CoA node_ketoacyl_coa->node_acetyl_coa

Caption: β-Oxidation pathway highlighting the action of Enoyl-CoA Hydratase.

fatty_acid_elongation node_acyl_coa_start Acyl-CoA (Cn) node_ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) node_acyl_coa_start->node_ketoacyl_coa Elongase node_hydroxyacyl_coa 3-Hydroxyacyl-CoA (Cn+2) node_ketoacyl_coa->node_hydroxyacyl_coa 3-Ketoacyl-CoA Reductase node_trans_enoyl_coa trans-2-Enoyl-CoA (Cn+2) node_hydroxyacyl_coa->node_trans_enoyl_coa 3-Hydroxyacyl-CoA Dehydratase node_acyl_coa_end Acyl-CoA (Cn+2) node_trans_enoyl_coa->node_acyl_coa_end trans-2-Enoyl-CoA Reductase (TECR)

Caption: Fatty Acid Elongation pathway showing the role of Trans-2-Enoyl-CoA Reductase.

Experimental Workflow

hplc_workflow node_reaction Enzymatic Reaction (this compound + ECH) node_stop Stop Reaction (Perchloric Acid) node_reaction->node_stop node_centrifuge Centrifugation (Pellet Protein) node_stop->node_centrifuge node_filter Filter Supernatant node_centrifuge->node_filter node_hplc HPLC Analysis (Chiral Column) node_filter->node_hplc node_quantify Quantification of Substrate and Products node_hplc->node_quantify

Caption: Workflow for HPLC-based analysis of Enoyl-CoA Hydratase activity.

Regulatory Pathways

The metabolism of this compound is subject to the broader regulatory mechanisms governing fatty acid oxidation. These control points ensure that the rate of fatty acid breakdown is coordinated with the cell's energetic state.

  • Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system. CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[12] Thus, when fatty acid synthesis is active, β-oxidation is suppressed.

  • Allosteric Regulation: The enzymes of β-oxidation are sensitive to the mitochondrial energy state. High ratios of [NADH]/[NAD⁺] and [acetyl-CoA]/[CoA] inhibit 3-hydroxyacyl-CoA dehydrogenase and thiolase, respectively, thus slowing down the β-oxidation spiral when the cell is in a high-energy state.[6]

  • Transcriptional Control: The expression of genes encoding β-oxidation enzymes is regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the estrogen-related receptor α (ERRα).[6] These nuclear receptors are activated by fatty acids and their derivatives, leading to an increased capacity for fatty acid oxidation in response to high lipid loads.

Conclusion

The metabolism of this compound is a critical juncture in the processing of unsaturated fatty acids, primarily involving the actions of enoyl-CoA hydratase in β-oxidation and trans-2-enoyl-CoA reductase in fatty acid elongation. While specific kinetic data for this particular substrate are sparse, a comprehensive understanding can be built from studies on analogous long-chain substrates. The provided experimental protocols offer robust methods for characterizing the activity and stereospecificity of these enzymes. For researchers in drug development, targeting these enzymes could offer therapeutic potential for managing metabolic disorders characterized by dysregulated fatty acid metabolism. Further research focusing on the kinetic profiling of enzymes with a broader range of medium and long-chain unsaturated acyl-CoAs will be invaluable in refining our models of fatty acid metabolism and identifying novel therapeutic targets.

References

Cellular Localization of trans-2-Undecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Trans-2-undecenoyl-CoA is a key metabolic intermediate in the β-oxidation of odd-numbered, medium-chain fatty acids. Its cellular localization is intrinsically linked to the subcellular compartments responsible for fatty acid metabolism. The primary sites for the generation and subsequent processing of this compound are the mitochondria and peroxisomes . Evidence also suggests a potential role in the endoplasmic reticulum as a substrate for fatty acid elongation. Understanding the precise location of this molecule is critical for elucidating its metabolic fate and its role in cellular physiology and disease.

Data Presentation: Subcellular Localization of Key Enzymes

The localization of this compound can be inferred from the known locations of the enzymes that produce and consume it.

EnzymeSubcellular LocalizationFunction
Acyl-CoA Dehydrogenase Family Member 9 (ACAD9)Mitochondrion inner membrane[1][2][3]Catalyzes the conversion of undecanoyl-CoA to this compound.[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondrial matrix[5]Acts on medium-chain acyl-CoAs (C6-C12), including undecanoyl-CoA, to form trans-2-enoyl-CoAs.[5][6]
Enoyl-CoA HydrataseMitochondrial matrix, Peroxisomes[7]Hydrates the trans-2 double bond of enoyl-CoAs as a step in β-oxidation.[7]
3-Hydroxyacyl-CoA DehydrogenaseMitochondrial matrix, Peroxisomes[7][8]Catalyzes the third step of β-oxidation.[7]
Ketoacyl-CoA ThiolaseMitochondrial matrix, Peroxisomes[8]The final step of the β-oxidation cycle, cleaving the acyl-CoA chain.[8]
Trans-2-enoyl-CoA ReductaseMitochondria,[9] Endoplasmic Reticulum[10]Reduces trans-2-enoyl-CoAs to acyl-CoAs in fatty acid elongation.[9][10][11]
Peroxisomal Acyl-CoA OxidasePeroxisomes[8][12]Catalyzes the first step of peroxisomal β-oxidation.[8]

Signaling and Metabolic Pathways

This compound is a central intermediate in two major metabolic pathways: mitochondrial β-oxidation and peroxisomal β-oxidation. It can also be a substrate for fatty acid elongation in the endoplasmic reticulum.

Mitochondrial Fatty Acid β-Oxidation

Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids to produce acetyl-CoA for the citric acid cycle and energy production.[7][13] The process involves a cycle of four enzymatic reactions.

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix Undecanoyl_CoA Undecanoyl-CoA ACAD9 ACAD9 / MCAD Undecanoyl_CoA->ACAD9 Trans_2_Undecenoyl_CoA This compound ACAD9->Trans_2_Undecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Undecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyundecanoyl_CoA L-3-Hydroxyundecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyundecanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyundecanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Nonanoyl_CoA Nonanoyl-CoA Thiolase->Nonanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of undecanoyl-CoA.

Peroxisomal Fatty Acid β-Oxidation

Peroxisomes are involved in the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and some polyunsaturated fatty acids.[7][8][14] The initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase, which produces H₂O₂.[8]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very Long-Chain Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 Multifunctional_Enzyme Multifunctional Enzyme Trans_2_Enoyl_CoA->Multifunctional_Enzyme Ketoacyl_CoA 3-Ketoacyl-CoA Multifunctional_Enzyme->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway.

Fatty Acid Elongation in the Endoplasmic Reticulum

The endoplasmic reticulum houses the machinery for fatty acid elongation, a process that adds two-carbon units to an existing fatty acyl-CoA. Trans-2-enoyl-CoA reductase is a key enzyme in this pathway.[10]

Fatty_Acid_Elongation cluster_er Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) Condensation Condensation Acyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Trans_2_Enoyl_CoA TER trans-2-enoyl-CoA reductase (TER) Trans_2_Enoyl_CoA->TER Elongated_Acyl_CoA Acyl-CoA (Cn+2) TER->Elongated_Acyl_CoA Experimental_Workflow Start Cell/Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 LCMS LC-MS/MS Analysis Pellet1->LCMS Centrifuge2 Medium-Speed Centrifugation Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Gradient Density Gradient Centrifugation Pellet2->Gradient Centrifuge3 High-Speed Centrifugation Supernatant2->Centrifuge3 Pellet3 Microsomal Pellet Centrifuge3->Pellet3 Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Pellet3->LCMS Supernatant3->LCMS Mitochondria Purified Mitochondria Gradient->Mitochondria Peroxisomes Purified Peroxisomes Gradient->Peroxisomes Mitochondria->LCMS Peroxisomes->LCMS

References

Unveiling the Role of trans-2-Enoyl-CoA Intermediates in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of trans-2-enoyl-CoA metabolites, a critical class of intermediates in fatty acid metabolism. While the physiological concentration of the specific molecule trans-2-undecenoyl-CoA in tissues remains to be quantitatively determined, this document provides a comprehensive overview of the broader family of trans-2-enoyl-CoAs. It consolidates information on their metabolic pathways, general quantitative data for related acyl-CoA species, and detailed experimental protocols for their analysis. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to investigate these pivotal metabolic intermediates, despite the current data gap for this compound.

Introduction

Trans-2-enoyl-Coenzyme A (trans-2-enoyl-CoA) species are fundamental intermediates in the catabolic and anabolic pathways of fatty acids. They are generated during the β-oxidation of fatty acids and are also key players in the fatty acid elongation cycle.[1][2] The specific chain length of the acyl group dictates the particular metabolic fate and physiological relevance. This compound, a medium-chain trans-2-enoyl-CoA, is presumed to be an intermediate in the metabolism of odd-chain fatty acids. However, a thorough review of the current scientific literature reveals a notable absence of quantitative data regarding its physiological concentrations in various tissues. This guide provides a broader context by examining the metabolic pathways common to all trans-2-enoyl-CoAs and presenting available quantitative data for other, more extensively studied, acyl-CoA species to offer a frame of reference.

Quantitative Data on Acyl-CoA Concentrations in Tissues

Direct quantitative measurements for this compound are not currently available in the published literature. However, to provide a relevant quantitative landscape, the following table summarizes the concentrations of other short- and medium-chain acyl-CoA species that have been measured in rat tissues. These values offer an insight into the general abundance of these metabolic intermediates.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Reference
Acetyl-CoARat Liver~50-100[3]
Malonyl-CoARat Liver-[3]
Acetyl-CoARat Liver0.627–1.24 nmol/mg protein[3]
Acetyl-CoARat Kidney~60-fold lower than liver[3]
Acetyl-CoARat Brain0.014–0.057 nmol/mg of protein[3]

Note: The concentrations can vary significantly depending on the physiological state (e.g., fed vs. fasted) and the specific analytical methods employed.

Metabolic Pathways Involving trans-2-Enoyl-CoA

trans-2-Enoyl-CoA is a central intermediate in two major fatty acid metabolic pathways: β-oxidation in the mitochondria for energy production and fatty acid elongation in the endoplasmic reticulum for the synthesis of longer chain fatty acids.

Mitochondrial β-Oxidation Pathway

During the catabolism of fatty acids, trans-2-enoyl-CoA is formed in the second step of the β-oxidation spiral.[4][5][6] This process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Cn) Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (Cn) Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H2O H2O->Enoyl_CoA_Hydratase NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation Acyl_CoA->Condensation _3_Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Condensation->_3_Ketoacyl_CoA CO2 CO2 + CoA Condensation->CO2 Reduction1 Reduction _3_Ketoacyl_CoA->Reduction1 _3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->_3_Hydroxyacyl_CoA NADP1 NADP+ Reduction1->NADP1 Dehydration Dehydration _3_Hydroxyacyl_CoA->Dehydration Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydration->Trans_2_Enoyl_CoA H2O H2O Dehydration->H2O Reduction2 Reduction Trans_2_Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA NADP2 NADP+ Reduction2->NADP2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation NADPH1 NADPH + H+ NADPH1->Reduction1 NADPH2 NADPH + H+ NADPH2->Reduction2 Sample_Prep_Workflow Tissue_Collection 1. Rapid Tissue Collection (Freeze-clamping) Homogenization 2. Homogenization in Cold Acidic Solution Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., perchloric acid) Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation to Remove Precipitate Protein_Precipitation->Centrifugation Extraction 5. Solid-Phase Extraction (SPE) for Cleanup and Concentration Centrifugation->Extraction Analysis 6. Analysis by LC-MS/MS or Enzymatic Assay Extraction->Analysis

References

The Nexus of Lipid Metabolism and Biopolymer Synthesis: A Technical Guide to trans-2-Undecenoyl-CoA's Role in Polyhydroxyalkanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the intricate connection between the fatty acid intermediate, trans-2-undecenoyl-CoA, and the biosynthesis of polyhydroxyalkanoates (PHAs). We will explore the underlying biochemical pathways, present available quantitative data, provide detailed experimental protocols, and visualize the metabolic processes involved.

Introduction: Bridging Fatty Acid Degradation and Biopolymer Formation

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage materials. Their diverse monomeric composition gives rise to a broad spectrum of material properties, making them attractive alternatives to conventional petroleum-based plastics. The synthesis of medium-chain-length PHAs (mcl-PHAs), in particular, is often directly linked to the fatty acid β-oxidation pathway. A key intermediate in this pathway, trans-2-enoyl-CoA, can be channeled into PHA synthesis through the action of specific enzymes. This guide focuses on the C11 intermediate, this compound, derived from the metabolism of undecenoic acid, and its role as a precursor for PHA production.

The Metabolic Pathway: From Undecenoic Acid to Polyhydroxyalkanoate

The conversion of undecenoic acid to PHA in bacteria, particularly in well-studied organisms like Pseudomonas putida, involves a series of enzymatic steps that link the β-oxidation cycle to the PHA synthesis machinery.

Step 1: Activation of Undecenoic Acid

The process begins with the activation of undecenoic acid to its coenzyme A (CoA) thioester, undecenoyl-CoA, by an acyl-CoA synthetase (FadD).

Step 2: β-Oxidation

Undecenoyl-CoA then enters the β-oxidation cycle. The first step is the introduction of a double bond between the α and β carbons, catalyzed by an acyl-CoA dehydrogenase, yielding this compound.

Step 3: The Crucial Junction - Hydration by (R)-Specific Enoyl-CoA Hydratase (PhaJ)

This is the pivotal step where the metabolic fate of the fatty acid intermediate is determined. Instead of proceeding through the canonical β-oxidation pathway, this compound can be acted upon by an (R)-specific enoyl-CoA hydratase (PhaJ). This enzyme catalyzes the hydration of the double bond, specifically forming the (R)-enantiomer of 3-hydroxyundecanoyl-CoA. This stereospecificity is critical, as PHA synthases (PhaC) exclusively polymerize (R)-3-hydroxyacyl-CoA monomers.

Step 4: Polymerization by PHA Synthase (PhaC)

The (R)-3-hydroxyundecanoyl-CoA monomers are then polymerized by PHA synthase (PhaC) into a growing PHA chain, which is stored as insoluble granules within the bacterial cytoplasm.

The β-oxidation of undecenoic acid can also lead to the formation of shorter chain length trans-2-enoyl-CoA intermediates (e.g., trans-2-nonenoyl-CoA, trans-2-heptenoyl-CoA), which can also be converted by PhaJ to their corresponding (R)-3-hydroxyacyl-CoAs and incorporated into the PHA polymer. This results in a heteropolymer containing various monomer units.

Quantitative Data

Quantitative data on PHA production from undecenoic acid is limited in the scientific literature. However, studies on closely related fatty acids in Pseudomonas species provide valuable insights into the expected yields and monomer compositions.

Table 1: PHA Production from Various Alkanoic Acids in Pseudomonas putida

Carbon Source (Fatty Acid)StrainPHA Titer (g/L)PHA Content (% of Cell Dry Weight)Monomer Composition (mol%)
Octanoic AcidP. putida KT2440~1.5~40C6, C8
Nonanoic AcidP. putida KT2440~1.8~45C7, C9
Decanoic AcidP. putida KT2440~2.0~50C6, C8, C10
Dodecanoic AcidP. putida KT2440~1.7~42C6, C8, C10, C12
10-Undecenoic AcidP. oleovoransNot ReportedNot Reported3-hydroxy-10-undecenoate, 3-hydroxynonanoate, 3-hydroxyheptanoate

Note: The data presented is compiled from various studies and serves as an approximation. Actual yields can vary significantly based on specific culture conditions.

Table 2: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratases (PhaJ) for Various Substrates

EnzymeSubstrateKm (μM)Vmax (U/mg)kcat/Km (M-1s-1)
PhaJ1 from P. aeruginosaCrotonyl-CoA (C4)1862005.7 x 106
Hexenoyl-CoA (C6)1518002.0 x 106
Octenoyl-CoA (C8)123004.2 x 105
PhaJ4 from P. aeruginosaCrotonyl-CoA (C4)2511007.3 x 105
Hexenoyl-CoA (C6)2212009.1 x 105
Octenoyl-CoA (C8)2011009.2 x 105
Decenoyl-CoA (C10)1910008.8 x 105

Note: Data for this compound (C11) is not currently available. The provided data for substrates up to C10 suggests that some PhaJ enzymes, like PhaJ4 from P. aeruginosa, exhibit broad substrate specificity.

Experimental Protocols

Cultivation of Pseudomonas putida for PHA Production from Undecenoic Acid

This protocol outlines the steps for cultivating Pseudomonas putida to produce PHA using undecenoic acid as the primary carbon source.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Mineral Salt Medium (MSM)

  • Undecenoic acid

  • Nitrogen source (e.g., (NH4)2SO4)

  • Trace element solution

  • Shake flasks or bioreactor

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare the Mineral Salt Medium (MSM): A typical MSM formulation for Pseudomonas species should be used.

  • Prepare the Carbon Source: Prepare a stock solution of undecenoic acid, neutralized to pH 7.0 with NaOH.

  • Inoculum Preparation: Inoculate a single colony of P. putida into a nutrient-rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking.

  • Main Culture: Inoculate the MSM containing a limiting amount of nitrogen and the undecenoic acid carbon source with the overnight culture. The carbon-to-nitrogen ratio should be high to induce PHA accumulation.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer or distilled water to remove residual medium components.

  • Lyophilization: Lyophilize the washed cell pellet to determine the cell dry weight and for subsequent PHA extraction.

Extraction and Purification of PHA

This protocol describes the solvent-based extraction and purification of PHA from bacterial biomass.

Materials:

Procedure:

  • Cell Lysis and Extraction: Resuspend the lyophilized cells in chloroform and stir for an extended period (e.g., 24 hours) at room temperature to lyse the cells and dissolve the intracellular PHA.

  • Removal of Cell Debris: Centrifuge the chloroform suspension to pellet the non-PHA cell mass.

  • Filtration: Filter the supernatant containing the dissolved PHA to remove any remaining fine particles.

  • Precipitation: Add the PHA-containing chloroform solution dropwise to a vigorously stirring volume of cold methanol (typically 10 volumes of methanol to 1 volume of chloroform solution). The PHA will precipitate as a white solid.

  • Recovery: Collect the precipitated PHA by filtration or centrifugation.

  • Washing: Wash the PHA precipitate with fresh methanol to remove any residual lipids or other soluble impurities.

  • Drying: Dry the purified PHA under vacuum to obtain a final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PHA Monomer Composition

This protocol details the methanolysis of PHA and subsequent analysis of the resulting methyl esters by GC-MS to determine the monomer composition.

Materials:

  • Purified PHA or lyophilized cells

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Benzoic acid methyl ester (internal standard)

  • GC-MS system

Procedure:

  • Methanolysis: Place a known amount of dried PHA or lyophilized cells into a screw-capped glass tube. Add a solution of methanol with 3% sulfuric acid and chloroform. Add a known amount of an internal standard.

  • Heating: Seal the tube tightly and heat at 100°C for 4 hours to depolymerize the PHA and convert the hydroxyalkanoate monomers into their methyl ester derivatives.

  • Phase Separation: After cooling, add water to the mixture and vortex thoroughly. Allow the phases to separate. The methyl esters will be in the lower chloroform phase.

  • Sample Injection: Carefully transfer the chloroform phase to a GC vial and inject a sample into the GC-MS system.

  • GC-MS Analysis: Use a suitable GC column and temperature program to separate the different 3-hydroxyalkanoate methyl esters. The mass spectrometer will be used to identify and quantify each monomer based on its fragmentation pattern and retention time relative to the internal standard.

Visualization of Pathways and Workflows

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.

PHA_Synthesis_from_Undecenoic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_beta_oxidation β-Oxidation Cycle Undecenoic_Acid Undecenoic Acid Undecenoyl_CoA Undecenoyl-CoA Undecenoic_Acid->Undecenoyl_CoA FadD (Acyl-CoA Synthetase) trans_2_Undecenoyl_CoA This compound Undecenoyl_CoA->trans_2_Undecenoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyundecanoyl_CoA (R)-3-Hydroxyundecanoyl-CoA trans_2_Undecenoyl_CoA->R_3_Hydroxyundecanoyl_CoA PhaJ ((R)-Specific Enoyl-CoA Hydratase) 3_Ketoacyl_CoA 3-Ketoacyl-CoA trans_2_Undecenoyl_CoA->3_Ketoacyl_CoA Enoyl-CoA Hydratase (FadB) PHA_Polymer Polyhydroxyalkanoate (PHA) R_3_Hydroxyundecanoyl_CoA->PHA_Polymer PhaC (PHA Synthase) Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (FadA)

Caption: Metabolic pathway for PHA synthesis from undecenoic acid.

Experimental_Workflow_PHA_Production Start Start Cultivation 1. Cultivation of Pseudomonas putida on Undecenoic Acid Start->Cultivation Harvesting 2. Cell Harvesting by Centrifugation Cultivation->Harvesting Lyophilization 3. Lyophilization Harvesting->Lyophilization Extraction 4. PHA Extraction with Chloroform Lyophilization->Extraction Purification 5. PHA Purification by Methanol Precipitation Extraction->Purification Analysis 6. GC-MS Analysis of Monomer Composition Purification->Analysis End End Analysis->End

Caption: Experimental workflow for PHA production and analysis.

Conclusion and Future Perspectives

The utilization of this compound as a precursor for PHA synthesis represents a fascinating intersection of fatty acid metabolism and biopolymer production. While the fundamental enzymatic steps are understood, this guide highlights the need for more quantitative data, particularly concerning the enzyme kinetics of (R)-specific enoyl-CoA hydratases with C11 substrates and the precise yields of PHA from undecenoic acid. Future research in this area will be crucial for optimizing the production of novel PHAs with tailored material properties. The ability to incorporate unsaturated monomers, such as those derived from undecenoic acid, opens up possibilities for post-polymerization modifications, further expanding the application potential of these versatile biopolymers. The detailed protocols and visualized pathways provided herein offer a solid foundation for researchers to explore and advance this promising field of biotechnology.

An In-Depth Technical Guide to the Structural Properties of Trans-2-Undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-undecenoyl-CoA is a critical intermediate in lipid metabolism, playing a key role in both fatty acid biosynthesis and degradation pathways. As a medium-chain acyl-CoA, its structural characteristics are fundamental to its enzymatic interactions and overall biological function. This technical guide provides a comprehensive overview of the structural properties of this compound, including its physicochemical characteristics, predicted three-dimensional conformation, and its involvement in key metabolic pathways. Detailed experimental protocols for its analysis and purification are also presented, alongside insights into its relevance in metabolic diseases and as a potential therapeutic target.

Core Structural and Physicochemical Properties

This compound is an unsaturated fatty acyl-CoA molecule. Its structure consists of a coenzyme A moiety linked to an 11-carbon undecenoyl chain with a double bond in the trans configuration at the second carbon position.

Quantitative Structural and Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C32H50N7O17P3S--INVALID-LINK--[1]
Average Molecular Weight 929.765 g/mol --INVALID-LINK--[1]
Monoisotopic Molecular Weight 933.251 Da--INVALID-LINK--[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-undec-2-enethioate--INVALID-LINK--[1]
Predicted Structural Geometry

In the absence of an experimentally determined crystal structure, computational modeling provides valuable insights into the three-dimensional conformation of this compound. The trans configuration of the double bond between C2 and C3 of the undecenoyl chain results in a relatively linear and extended conformation of the fatty acyl tail. This geometry is critical for its recognition and binding by enzymes involved in its metabolism.

Biological Significance and Metabolic Pathways

This compound is a key intermediate in major metabolic pathways, primarily mitochondrial fatty acid β-oxidation and the fatty acid elongation cycle.

Mitochondrial Fatty Acid β-Oxidation

In the catabolism of fatty acids, trans-2-enoyl-CoAs are formed during the first step of each β-oxidation cycle, catalyzed by acyl-CoA dehydrogenases.[2][3][4] For an 11-carbon fatty acid like undecanoic acid, its degradation would involve the formation of this compound. The pathway proceeds through a series of four enzymatic reactions, ultimately yielding acetyl-CoA and a shortened acyl-CoA.

Beta_Oxidation_Pathway Undecanoyl_CoA Undecanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Undecanoyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Undecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Trans_2_Undecenoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 FAD → Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Undecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyundecanoyl_CoA L-3-Hydroxyundecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyundecanoyl_CoA H2O H₂O Enoyl_CoA_Hydratase->H2O H₂O → Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyundecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoundecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH NAD⁺ → Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Nonanoyl_CoA Nonanoyl-CoA Thiolase->Nonanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA_SH CoA-SH Thiolase->CoA_SH CoA-SH → FAD FAD NAD NAD⁺

Mitochondrial β-oxidation of Undecanoyl-CoA.
Fatty Acid Elongation Cycle

Trans-2-enoyl-CoA reductases are key enzymes in the fatty acid elongation cycle, responsible for the final reduction step.[5][6] This pathway is crucial for the synthesis of very-long-chain fatty acids. This compound would be an intermediate in the elongation of a C9 fatty acyl-CoA.

Fatty_Acid_Elongation Nonanoyl_CoA Nonanoyl-CoA (C9) Ketoacyl_Synthase 3-Ketoacyl-CoA Synthase Nonanoyl_CoA->Ketoacyl_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_Synthase 3_Ketoacyl_CoA 3-Ketoundecanoyl-CoA Ketoacyl_Synthase->3_Ketoacyl_CoA Ketoacyl_Reductase 3-Ketoacyl-CoA Reductase 3_Ketoacyl_CoA->Ketoacyl_Reductase 3_Hydroxyacyl_CoA 3-Hydroxyundecanoyl-CoA Ketoacyl_Reductase->3_Hydroxyacyl_CoA NADP_out1 NADP⁺ Ketoacyl_Reductase->NADP_out1 NADP⁺ → 3_Hydroxyacyl_Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3_Hydroxyacyl_CoA->3_Hydroxyacyl_Dehydratase Trans_2_Undecenoyl_CoA This compound 3_Hydroxyacyl_Dehydratase->Trans_2_Undecenoyl_CoA H2O_out H₂O 3_Hydroxyacyl_Dehydratase->H2O_out → H₂O Enoyl_Reductase trans-2-Enoyl-CoA Reductase Trans_2_Undecenoyl_CoA->Enoyl_Reductase Undecanoyl_CoA Undecanoyl-CoA (C11) Enoyl_Reductase->Undecanoyl_CoA NADP_out2 NADP⁺ Enoyl_Reductase->NADP_out2 NADP⁺ → NADPH_in1 NADPH NADPH_in1->Ketoacyl_Reductase → NADPH NADPH_in2 NADPH NADPH_in2->Enoyl_Reductase → NADPH

Fatty Acid Elongation Cycle.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of trans-2-undecenoic acid with coenzyme A. A common method involves the activation of the carboxylic acid, for example, by converting it to a mixed anhydride (B1165640) or an activated ester, followed by reaction with the free thiol group of coenzyme A.

Materials:

  • Trans-2-undecenoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate solution

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of Trans-2-Undecenoic Acid: Dissolve trans-2-undecenoic acid, DCC (or EDC), and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of trans-2-undecenoic acid.

  • Reaction with Coenzyme A: Dissolve coenzyme A in cold 0.1 M sodium bicarbonate solution. Add the activated NHS-ester solution dropwise to the coenzyme A solution while maintaining the pH at 7.5-8.0 with dilute NaOH.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete (typically 2-4 hours), quench any remaining activated ester by adding a small amount of a primary amine (e.g., Tris buffer).

  • Purification: Purify the reaction mixture using preparative reverse-phase HPLC.

Synthesis_Workflow cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling Reaction cluster_purification Purification Start trans-2-Undecenoic Acid + DCC/EDC + NHS in DMF Stir Stir at RT for 4-6h Start->Stir Activated_Ester NHS-ester of trans-2-Undecenoic Acid Stir->Activated_Ester Add_Ester Add activated ester dropwise (pH 7.5-8.0) Activated_Ester->Add_Ester CoA_Sol Coenzyme A in NaHCO₃ solution CoA_Sol->Add_Ester Reaction Stir for 2-4h Add_Ester->Reaction Quench Quench reaction Reaction->Quench HPLC Preparative RP-HPLC Quench->HPLC Final_Product This compound HPLC->Final_Product

Workflow for the synthesis of this compound.
Extraction and Purification of Acyl-CoAs from Biological Samples

A well-established method for the extraction and purification of long-chain acyl-CoAs from tissues can be adapted for medium-chain species like this compound.[7]

Materials:

  • Tissue sample

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification column

  • C18 reverse-phase HPLC column

Procedure:

  • Homogenization: Homogenize the tissue sample in cold KH2PO4 buffer.

  • Extraction: Add 2-propanol and further homogenize. Extract the acyl-CoAs from the homogenate with acetonitrile.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column and subsequently elute with 2-propanol.

  • HPLC Analysis: Concentrate the eluent and analyze by reverse-phase HPLC using a C18 column with a suitable gradient of acetonitrile in an aqueous buffer. Detection is typically performed by monitoring the absorbance at 260 nm.[7]

Spectroscopic and Analytical Data

Mass Spectrometry

The mass spectrum of this compound is characterized by specific fragmentation patterns. In negative ion mode ESI-MS/MS, trans-2-enoyl-CoAs typically show characteristic fragments at m/z 79 (PO3-), and a neutral loss of 507 Da corresponding to the coenzyme A moiety is also a key diagnostic feature.[8][9]

Predicted NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (Key Protons):

  • Vinylic protons (C2-H and C3-H): These protons are expected to resonate in the range of 6.0-7.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond.

  • Methylene protons adjacent to the double bond (C4-H₂): Expected to appear around 2.2-2.4 ppm.

  • Terminal methyl protons (C11-H₃): Expected to be the most upfield signal, around 0.8-0.9 ppm.

Predicted ¹³C NMR Chemical Shifts (Key Carbons):

  • Thioester carbonyl carbon (C1): Expected to be in the range of 190-200 ppm.

  • Vinylic carbons (C2 and C3): Expected to resonate between 120-150 ppm.

  • Alkyl chain carbons: A series of signals between 14-40 ppm.

Relevance in Disease and Drug Development

Dysregulation of fatty acid metabolism, where this compound is an intermediate, is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[10][11] Enzymes that metabolize this compound, such as trans-2-enoyl-CoA reductases, represent potential therapeutic targets for these conditions.[12][13] The development of small molecule inhibitors or activators for these enzymes could modulate fatty acid synthesis or degradation pathways, offering novel therapeutic strategies.

Conclusion

This compound is a structurally and metabolically significant molecule. Its extended conformation, dictated by the trans double bond, is crucial for its role as a substrate in key enzymatic reactions within fatty acid metabolism. Understanding its structural properties, metabolic fate, and the enzymes that interact with it is essential for researchers in the fields of biochemistry, metabolic diseases, and drug discovery. The experimental protocols and analytical data presented in this guide provide a valuable resource for the further investigation of this important biomolecule.

References

Methodological & Application

Synthesis and Purification of trans-2-Undecenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides detailed protocols for the synthesis, purification, and characterization of trans-2-undecenoyl-CoA, a key intermediate in fatty acid metabolism. The synthesis can be achieved through both chemical and chemo-enzymatic methods, followed by purification using High-Performance Liquid Chromatography (HPLC). Characterization is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are intended for researchers in biochemistry, drug discovery, and metabolic engineering who require high-purity this compound for their studies.

Introduction

trans-2-Enoyl-CoA thioesters are critical intermediates in the β-oxidation of fatty acids. This compound, a medium-chain unsaturated acyl-CoA, is of particular interest for studying the substrate specificity of enzymes involved in fatty acid metabolism and for investigating metabolic pathways. The availability of high-purity this compound is essential for accurate in vitro enzyme assays and for the development of novel therapeutics targeting metabolic disorders. This application note details reliable methods for its preparation and characterization.

Synthesis Strategies

Two primary routes for the synthesis of this compound are presented: a chemical synthesis using an activated carboxylic acid and a chemo-enzymatic approach starting from the corresponding saturated acyl-CoA.

Chemical Synthesis

The chemical synthesis involves the activation of trans-2-undecenoic acid and its subsequent reaction with Coenzyme A (CoA). A common and effective method utilizes N-hydroxysuccinimide (NHS) ester activation.

Chemo-enzymatic Synthesis

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any potential side products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

Characterization

The identity and purity of the final product are confirmed using Mass Spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to confirm the presence of the trans-double bond and the overall structure of the acyl chain.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via NHS Ester

Materials:

  • trans-2-Undecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Procedure:

  • Activation of trans-2-Undecenoic Acid:

    • In a round-bottom flask, dissolve trans-2-undecenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Isolation of the NHS Ester:

    • Filter the reaction mixture to remove the precipitate.

    • Add ethyl acetate to the filtrate and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the trans-2-undecenoyl-NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A (1 equivalent) in a 0.1 M sodium bicarbonate solution (pH ~8).

    • Dissolve the trans-2-undecenoyl-NHS ester in a minimal amount of DMF.

    • Add the NHS ester solution dropwise to the CoA solution while stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Lyophilize the solution to obtain the crude this compound.

Protocol 2: Chemo-enzymatic Synthesis of this compound

Step 1: Synthesis of Undecanoyl-CoA

Materials:

  • Undecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • Activation of Undecanoic Acid:

    • Dissolve undecanoic acid (1 equivalent) in anhydrous THF.

    • Add CDI (1.2 equivalents) and stir at room temperature for 1 hour, or until CO₂ evolution ceases.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A (1 equivalent) in 0.1 M NaHCO₃ buffer (pH 8.0).

    • Add the activated undecanoic acid solution dropwise to the CoA solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract with an equal volume of ethyl acetate to remove unreacted fatty acid.

    • The aqueous layer containing undecanoyl-CoA can be used directly in the next step or purified by HPLC if necessary.

Step 2: Enzymatic Dehydrogenation

Materials:

  • Crude or purified undecanoyl-CoA

  • Medium-chain acyl-CoA dehydrogenase (MCAD)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate)

Procedure:

  • Enzyme Reaction Setup:

    • In a reaction vessel, prepare a solution of undecanoyl-CoA in potassium phosphate buffer.

    • Add FAD to the required final concentration (typically 10-50 µM).

    • Add the electron acceptor.

  • Initiation of Reaction:

    • Add MCAD to the reaction mixture to initiate the dehydrogenation.

    • Incubate at a suitable temperature (e.g., 30-37°C) for 1-2 hours.

  • Monitoring and Termination:

    • Monitor the formation of this compound by HPLC.

    • Terminate the reaction by adding a quenching agent (e.g., perchloric acid) and placing the mixture on ice.

  • Preparation for Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Neutralize the supernatant with a base (e.g., KOH) and filter before HPLC purification.

Protocol 3: HPLC Purification of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phases:

  • Solvent A: 50 mM Potassium Phosphate, pH 5.5

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve the crude lyophilized this compound in a small volume of Solvent A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution at 260 nm (for the adenine moiety of CoA).

  • Gradient Elution:

    • A typical gradient would be:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 60% B (linear gradient)

      • 35-40 min: 60% to 10% B (linear gradient)

      • 40-45 min: 10% B (re-equilibration)

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the major peak.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterChemical SynthesisChemo-enzymatic Synthesis
Starting Material trans-2-Undecenoic AcidUndecanoic Acid
Typical Yield (crude) 60-70%50-60%
HPLC Purity (post-purification) >95%>95%
Expected HPLC Retention Time ~28 min (under specified conditions)~28 min (under specified conditions)

Table 2: Characterization Data for this compound

Characterization MethodExpected Results
Molecular Formula C₃₂H₅₄N₇O₁₇P₃S
Molecular Weight 933.80 g/mol
ESI-MS (Negative Ion Mode) [M-H]⁻ at m/z 932.8
ESI-MS/MS Fragmentation Characteristic fragments at m/z 766 (loss of acyl chain), 408 (3'-phospho-AMP - H₂O), and 79 (PO₃⁻)
¹H NMR (in D₂O) δ (ppm): ~6.8 (dt, Hβ), ~6.1 (d, Hα), ~2.2 (q, Hγ), ~1.2-1.4 (m, -(CH₂)₆-), ~0.9 (t, -CH₃)

Visualization

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_chemoenzymatic Chemo-enzymatic Synthesis UDA trans-2-Undecenoic Acid NHS_ester NHS Ester Intermediate UDA->NHS_ester DCC, NHS Final_Product_chem This compound NHS_ester->Final_Product_chem CoA_chem Coenzyme A CoA_chem->Final_Product_chem NaHCO3 buffer UA Undecanoic Acid UCoA Undecanoyl-CoA UA->UCoA CDI Final_Product_enz This compound UCoA->Final_Product_enz Acyl-CoA Dehydrogenase CoA_enz Coenzyme A CoA_enz->UCoA

Caption: Workflow for the chemical and chemo-enzymatic synthesis of this compound.

Purification_and_Characterization Crude Crude Synthesis Product HPLC RP-HPLC Purification (C18 Column) Crude->HPLC Pure Purified this compound HPLC->Pure MS Mass Spectrometry (ESI-MS/MS) Pure->MS NMR NMR Spectroscopy (1H NMR) Pure->NMR Data Structural Confirmation & Purity Assessment MS->Data NMR->Data Signaling_Pathway_Context FattyAcid Fatty Acid (e.g., Undecanoic Acid) AcylCoA Acyl-CoA (Undecanoyl-CoA) FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA (this compound) AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

"enzymatic assay protocol for trans-2-enoyl-CoA reductase using trans-2-undecenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Enoyl-CoA reductases (EC 1.3.1.44) are a class of oxidoreductases that play a crucial role in fatty acid biosynthesis and metabolism.[1][2] These enzymes catalyze the reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA, utilizing NADH or NADPH as a cofactor.[3][4] The study of these enzymes is vital for understanding lipid metabolism and for the development of novel therapeutics, particularly in the context of infectious diseases and metabolic disorders. This document provides a detailed protocol for the enzymatic assay of trans-2-enoyl-CoA reductase using trans-2-undecenoyl-CoA as a substrate. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance resulting from the oxidation of NADH.

Principle of the Assay

The enzymatic activity of trans-2-enoyl-CoA reductase is determined by monitoring the rate of NADH oxidation, which is directly proportional to the rate of this compound reduction. The reaction is as follows:

This compound + NADH + H⁺ → Undecanoyl-CoA + NAD⁺

The oxidation of NADH to NAD⁺ leads to a decrease in absorbance at 340 nm. The rate of this decrease is used to calculate the enzyme's activity.

Materials and Reagents

  • Enzyme: Purified or partially purified trans-2-enoyl-CoA reductase.

  • Substrate: this compound.

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

  • Buffer: Potassium phosphate (B84403) buffer, pH 7.4.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

Experimental Protocol

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer. Store on ice and protect from light.

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. Store on ice.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

    • In a 1 mL cuvette, add the following components in the specified order:

      • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 100 µL of 1 mM this compound solution (final concentration: 100 µM)

      • 50 µL of 10 mM NADH solution (final concentration: 500 µM)

    • Mix the contents of the cuvette by gentle inversion.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Determine the linear rate of absorbance change (ΔA/min) from the initial phase of the reaction.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000

      • Where:

        • ΔA/min is the change in absorbance per minute.

        • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

        • l is the path length of the cuvette (typically 1 cm).

    • Specific activity can be calculated by dividing the activity by the protein concentration of the enzyme solution (mg/mL).

Data Presentation

The kinetic parameters of trans-2-enoyl-CoA reductase can vary depending on the source of the enzyme and the specific substrate used. The following table summarizes known kinetic data for trans-2-enoyl-CoA reductase from Euglena gracilis with different substrates.

SubstrateKm (µM)CofactorKm (µM)Reference
Crotonyl-CoA68NADH109[3]
trans-2-Hexenoyl-CoA91NADH-[3]
--NADPH119[3]

Note: The Km for the cofactor was determined in the presence of crotonyl-CoA.

Experimental Workflow Diagram

EnzymaticAssayWorkflow ReagentPrep Reagent Preparation (Buffer, Substrate, Cofactor) AssaySetup Assay Setup (Add Buffer, Substrate, Cofactor to Cuvette) ReagentPrep->AssaySetup 1 EnzymeAdd Initiate Reaction (Add Enzyme) AssaySetup->EnzymeAdd 2 DataCollection Data Collection (Monitor A340nm over time) EnzymeAdd->DataCollection 3 DataAnalysis Data Analysis (Calculate ΔA/min and Activity) DataCollection->DataAnalysis 4 Results Results (Specific Activity, Kinetic Parameters) DataAnalysis->Results 5

Caption: Workflow for the spectrophotometric assay of trans-2-enoyl-CoA reductase.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic assay of trans-2-enoyl-CoA reductase using this compound. The described spectrophotometric method is robust, reliable, and suitable for determining the kinetic properties of this important enzyme. The provided workflow and data table offer valuable resources for researchers in the fields of biochemistry, microbiology, and drug development.

References

Application Notes: Mass Spectrometry Analysis of trans-2-Undecenoyl-CoA and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Undecenoyl-CoA is a medium-chain acyl-CoA intermediate that plays a role in fatty acid metabolism. The accurate and sensitive quantification of this compound and its downstream metabolites is crucial for understanding its biological functions and for the development of therapeutics targeting fatty acid oxidation pathways. This document provides a detailed protocol for the analysis of this compound and its proposed metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids.[1][2] The double bond at the second carbon position allows it to enter the beta-oxidation spiral, bypassing the first acyl-CoA dehydrogenase step. The subsequent steps involve hydration, oxidation, and thiolytic cleavage.

This compound This compound 3-Hydroxyundecanoyl-CoA 3-Hydroxyundecanoyl-CoA This compound->3-Hydroxyundecanoyl-CoA Enoyl-CoA hydratase 3-Ketoundecanoyl-CoA 3-Ketoundecanoyl-CoA 3-Hydroxyundecanoyl-CoA->3-Ketoundecanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Nonanoyl-CoA Nonanoyl-CoA 3-Ketoundecanoyl-CoA->Nonanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoundecanoyl-CoA->Acetyl-CoA

Caption: Hypothetical metabolic pathway of this compound via beta-oxidation.

Quantitative Data

The following tables present representative quantitative data for this compound and its metabolites in a hypothetical experiment involving cultured hepatocytes. This data is for illustrative purposes to demonstrate the application of the described method.

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound918.3408.1358.2
3-Hydroxyundecanoyl-CoA936.3408.1357.5
3-Ketoundecanoyl-CoA934.3408.1357.8
Nonanoyl-CoA892.3408.1309.1
Acetyl-CoA809.1408.1252.5

Table 2: Representative Concentrations of this compound and its Metabolites in Cultured Hepatocytes (pmol/mg protein)

Treatment GroupThis compound3-Hydroxyundecanoyl-CoA3-Ketoundecanoyl-CoANonanoyl-CoAAcetyl-CoA
Control15.2 ± 2.18.5 ± 1.25.1 ± 0.825.6 ± 3.5150.2 ± 15.8
Treatment X35.8 ± 4.512.3 ± 1.97.9 ± 1.142.1 ± 5.3185.7 ± 20.1

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound and its metabolites from cultured cells is provided below.

I. Sample Preparation and Extraction

This protocol is adapted from established methods for acyl-CoA extraction.

Reagents and Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (e.g., [¹³C₄]-Palmitoyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C

Protocol:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate on ice.

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the cell pellet in 200 µL of ice-cold deionized water.

    • Add the internal standard to the cell suspension.

    • Add 200 µL of ice-cold 10% TCA and vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Sample Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following is a general method that can be optimized for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 5% B and equilibrate

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Analysis:

  • Peak areas of the analytes and the internal standard are integrated using the instrument's software.

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of each analyte in the samples is calculated based on the calibration curve and normalized to the protein content of the original cell pellet.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Harvesting Cell Harvesting Protein_Precipitation Protein Precipitation (TCA) Cell_Harvesting->Protein_Precipitation Extraction Acyl-CoA Extraction (Supernatant) Protein_Precipitation->Extraction Drying_Reconstitution Drying and Reconstitution Extraction->Drying_Reconstitution LC_MS_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

References

Application Note & Protocol: Investigating the Fatty Acid Elongation Cycle Using Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbons, is a critical metabolic process in mammals. These VLCFAs are essential components of various complex lipids, such as ceramides (B1148491) and sphingolipids, which play vital roles in membrane structure, cell signaling, and energy metabolism.[1] The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.[2][3][4] The enzyme family responsible for the first and rate-limiting step of this cycle is the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family.[3][5]

This document outlines the biochemical pathway of fatty acid elongation, provides protocols for measuring the activity of the entire elongation machinery, and presents data on the substrate specificity of various ELOVL enzymes. While trans-2-enoyl-CoA species (such as trans-2-undecenoyl-CoA) are key intermediates in this cycle, they are not the initial substrates for the ELOVL elongases themselves. Instead, they serve as the substrate for the final enzyme in the cycle, trans-2-enoyl-CoA reductase (TECR).[6][7] Understanding the kinetics and regulation of the entire cycle, including the formation and reduction of trans-2-enoyl-CoA intermediates, is crucial for research into metabolic disorders, neurological diseases, and cancer, where dysregulation of VLCFA synthesis is often implicated.[1][5][8]

The Fatty Acid Elongation Cycle

The microsomal fatty acid elongation system sequentially adds two-carbon units to an acyl-CoA substrate. This process involves four distinct enzymatic reactions:

  • Condensation: Catalyzed by an ELOVL enzyme, this step involves the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step of the cycle.[3][5]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.[9]

  • Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydratase (HACD) to produce a trans-2-enoyl-CoA intermediate.[2][4]

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TECR), also using NADPH, to yield an acyl-CoA that is two carbons longer than the original substrate.[6][7][10] This elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids.

Fatty_Acid_Elongation_Cycle cluster_cycle Fatty Acid Elongation Cycle (in ER) cluster_inputs Inputs Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TECR (Reduction) I1 I2 I1->I2 Another Cycle or Lipid Synthesis Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA + NADPH1 NADPH NADPH1->Hydroxyacyl_CoA NADPH2 NADPH NADPH2->Elongated_Acyl_CoA

Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

Data Presentation: ELOVL Substrate Specificity

The seven mammalian ELOVL enzymes exhibit distinct specificities for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation.[3][11] This specificity is a key determinant of the cellular fatty acid profile. The following tables summarize the relative activities and conversion rates of different ELOVL enzymes with various substrates, as reported in studies using heterologous expression systems or isolated microsomes.

Table 1: Substrate Specificity of Human ELOVL Isoforms Activity is often determined by measuring the conversion of a radiolabeled substrate into its elongated product.

ELOVL IsoformPreferred Substrates (Acyl-CoA)Primary ProductsReference
ELOVL1 Saturated & Monounsaturated (C12-C16)C18-C26 Saturated Fatty Acids[1]
ELOVL2 Polyunsaturated (PUFA) (C20-C22)C22:5n-6, C22:6n-3 (DHA)[3][12]
ELOVL3 Saturated & Monounsaturated (C16-C22)C20-C24 Saturated & Monounsaturated[3]
ELOVL4 Very-Long-Chain Saturated & PUFA (≥C24)VLC-PUFAs (≥C28)[4]
ELOVL5 Polyunsaturated (PUFA) (C18-C20)C20:4n-6 (Arachidonic Acid)[3][12]
ELOVL6 Saturated (C12-C16)C18:0 (Stearoyl-CoA)[3][9]
ELOVL7 Saturated & Monounsaturated (C16-C20)C20-C22 Saturated & Monounsaturated[3][5]

Table 2: Quantitative Elongase Activity with PUFA Substrates in Teleosts Data represents the percentage of substrate converted to elongated product in a yeast expression system.[13]

Fish SpeciesELOVL5 SubstrateConversion Rate (%)
Ctenopharyngodon idellus18:3n-632.11
18:4n-345.89
20:4n-6 (ARA)12.33
20:5n-3 (EPA)21.45
Anguilla japonica18:3n-655.67
18:4n-368.34
20:4n-6 (ARA)8.56
20:5n-3 (EPA)10.23

Experimental Protocols

The following protocol describes an in vitro fatty acid elongation assay using rodent liver microsomes, which contain the complete enzymatic machinery for elongation.[14] This method is adaptable for testing various fatty acyl-CoA substrates and for screening potential inhibitors of the pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Elongation Assay cluster_analysis Analysis Tissue 1. Isolate Liver Tissue Homogenize 2. Homogenize in Buffer Tissue->Homogenize Centrifuge1 3. Centrifuge (Low Speed) to remove debris Homogenize->Centrifuge1 Centrifuge2 4. Ultracentrifuge Supernatant to pellet microsomes Centrifuge1->Centrifuge2 Resuspend 5. Resuspend Microsomes Centrifuge2->Resuspend ProteinAssay 6. Determine Protein Conc. Resuspend->ProteinAssay Reaction 7. Incubate Microsomes with: - Acyl-CoA Substrate - [14C]Malonyl-CoA - NADPH - Reaction Buffer ProteinAssay->Reaction Saponify 8. Stop & Saponify Reaction (hydrolyze CoA esters) Reaction->Saponify Acidify 9. Acidify to protonate fatty acids Saponify->Acidify Extract 10. Extract with Hexane (B92381) Acidify->Extract Analyze 11. Quantify Radioactivity (Scintillation Counting) or Separate by TLC/GC Extract->Analyze

Caption: Workflow for the in vitro microsomal fatty acid elongation assay.

Protocol: In Vitro Fatty Acid Elongase Activity Assay

1. Materials and Reagents:

  • Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), protease inhibitors.

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 6.8), 150 mM NaCl, 1 mM dithiothreitol.

  • Substrates: Fatty acyl-CoA of interest (e.g., C16:0-CoA), [14C]malonyl-CoA, NADPH.

  • Stop/Saponification Solution: 5 M KOH in 10% methanol.

  • Acidification Solution: 5 M HCl.

  • Extraction Solvent: Hexane.

  • Scintillation Cocktail.

2. Preparation of Liver Microsomes: [14]

  • Excise liver from a freshly euthanized rodent and place it in ice-cold homogenization buffer.

  • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • Discard the supernatant. The resulting pellet contains the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquots can be stored at -80°C for at least one month.

3. Elongation Reaction: [9][14]

  • In a microfuge tube, prepare the reaction mixture containing:

    • Microsomal protein (50-100 µg)

    • Reaction Buffer

    • Fatty acyl-CoA substrate (e.g., 8-10 µM)

    • [14C]malonyl-CoA (e.g., 25-30 µM, ~1.5 µCi/ml)

    • NADPH (1 mM)

  • Adjust the final volume to 100-200 µl with water.

  • Initiate the reaction by adding the microsomes or NADPH.

  • Incubate at 37°C for 20-90 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

4. Product Analysis: [9][14]

  • Terminate the reaction by adding 100 µl of the saponification solution (5 M KOH-10% methanol).

  • Incubate at 65-70°C for 1 hour to hydrolyze the acyl-CoA thioester bonds, releasing the free fatty acids.

  • Cool the tubes and stop the saponification by adding 100 µl of 5 M HCl.

  • Extract the radiolabeled fatty acid products by adding 500 µl of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Transfer the upper hexane phase to a scintillation vial.

  • Repeat the hexane extraction and combine the supernatants.

  • Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a liquid scintillation counter. The counts are directly proportional to the total elongation activity.

Signaling and Metabolic Integration

The products of the fatty acid elongation cycle, particularly VLCFAs, are not merely structural components but are precursors to critical signaling molecules and complex lipids. The pathway is tightly integrated with other lipid metabolic routes.

Signaling_Pathway FAS Fatty Acid Synthase (produces C16:0) Pool Acyl-CoA Pool (e.g., C16:0-CoA) FAS->Pool Diet Dietary Fatty Acids Diet->Pool Elongation Fatty Acid Elongation Cycle Pool->Elongation VLCFA VLCFA-CoA Pool (>C20) Elongation->VLCFA Ceramide Ceramide Synthesis VLCFA->Ceramide Glycerolipids Glycerolipid Synthesis VLCFA->Glycerolipids Sphingolipids Sphingolipids Ceramide->Sphingolipids Myelin Sheath, Skin Barrier TAGs Triacylglycerols (Storage) Glycerolipids->TAGs

Caption: Integration of fatty acid elongation with downstream lipid synthesis pathways.

VLCFAs are essential for the synthesis of ceramides, which form the backbone of all sphingolipids.[1][15] These lipids are critical for maintaining the integrity of the skin's water barrier and for the proper formation of myelin sheaths in the nervous system.[16] Dysfunctional elongation leading to a deficit in specific VLCFAs is associated with severe genetic disorders. Furthermore, the balance of different fatty acid species, controlled by elongases and desaturases, influences membrane fluidity and cellular signaling cascades, impacting processes from insulin (B600854) sensitivity to inflammation.[3] Therefore, studying this pathway and its intermediates provides valuable insights into fundamental cellular processes and potential therapeutic targets for a range of human diseases.

References

Application Notes and Protocols for the In Vitro Reconstitution of β-Oxidation with trans-2-Undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-oxidation of fatty acids is a critical metabolic pathway responsible for the generation of acetyl-CoA and reducing equivalents (NADH and FADH₂). This process is fundamental to cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases. The in vitro reconstitution of this pathway provides a powerful tool for studying the kinetics and regulation of individual enzymes, as well as for screening potential therapeutic modulators. This document provides detailed protocols for the in vitro reconstitution of the β-oxidation pathway for a specific medium-chain unsaturated fatty acid, trans-2-undecenoyl-CoA.

The core enzymatic steps for the β-oxidation of this compound, starting from the trans-enoyl-CoA intermediate, involve three key enzymes: enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. These enzymes work in concert to shorten the acyl-CoA chain by two carbons in each cycle.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source Organism/Enzyme
Enoyl-CoA Hydratase 2trans-2-Decenoyl-CoA~15~33.4Recombinant Rat Peroxisomal[1]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-Chain 3-Hydroxyacyl-CoA~5-15HighPig Heart[2]
3-Ketoacyl-CoA ThiolaseMedium-Chain 3-Ketoacyl-CoABroad Specificity-General

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the β-Oxidation of this compound

This protocol describes the sequential enzymatic conversion of this compound to 3-ketoundecanoyl-CoA and subsequently to nonanoyl-CoA and acetyl-CoA.

Materials:

  • This compound

  • Purified Enoyl-CoA Hydratase (e.g., from rat liver)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase (e.g., from pig heart)[2]

  • Purified 3-Ketoacyl-CoA Thiolase (e.g., from pig heart)

  • NAD⁺

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 7.4

    • 50 µM this compound

    • 1 mM NAD⁺

    • 0.1 mM Coenzyme A

    • Purified Enoyl-CoA Hydratase (e.g., 1-5 µg)

  • Initiation of the First Reaction: Incubate the mixture at 37°C. Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA.

  • Initiation of the Second Reaction: Once the first reaction is complete (indicated by a stable absorbance reading), add purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., 1-5 µg) to the mixture. Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

  • Initiation of the Third Reaction: After the second reaction reaches completion, add purified 3-ketoacyl-CoA thiolase (e.g., 1-5 µg).

  • Analysis of Products: The final products, nonanoyl-CoA and acetyl-CoA, can be analyzed by HPLC or LC-MS to confirm the completion of one round of β-oxidation.

Protocol 2: Individual Enzyme Assays

2.1 Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of this compound to 3-hydroxyundecanoyl-CoA.

Materials:

  • This compound

  • Purified Enoyl-CoA Hydratase

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 50 µM this compound.

  • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm at 25°C.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

2.2 L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the oxidation of 3-hydroxyundecanoyl-CoA to 3-ketoundecanoyl-CoA.

Materials:

  • 3-Hydroxyundecanoyl-CoA (synthesized from this compound using enoyl-CoA hydratase)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • NAD⁺

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM NAD⁺, and 50 µM 3-hydroxyundecanoyl-CoA.

  • Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2.3 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of 3-ketoundecanoyl-CoA.

Materials:

  • 3-Ketoundecanoyl-CoA (synthesized from 3-hydroxyundecanoyl-CoA using L-3-hydroxyacyl-CoA dehydrogenase)

  • Purified 3-Ketoacyl-CoA Thiolase

  • Coenzyme A (CoA)

  • Potassium phosphate buffer (100 mM, pH 8.1)

  • Mg²⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 8.1), 0.1 mM CoA, and 5 mM Mg²⁺.

  • Add 20 µM 3-ketoundecanoyl-CoA to the mixture.

  • Initiate the reaction by adding a known amount of purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 303 nm at 37°C, which is due to the disappearance of the magnesium-enolizable 3-ketoacyl-CoA.

  • Calculate the enzyme activity based on the molar extinction coefficient of the Mg²⁺-chelate of the 3-ketoacyl-CoA.

Mandatory Visualization

beta_oxidation_pathway cluster_pathway β-Oxidation of this compound This compound This compound 3-Hydroxyundecanoyl-CoA 3-Hydroxyundecanoyl-CoA This compound->3-Hydroxyundecanoyl-CoA Enoyl-CoA Hydratase (+H₂O) 3-Ketoundecanoyl-CoA 3-Ketoundecanoyl-CoA 3-Hydroxyundecanoyl-CoA->3-Ketoundecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Nonanoyl-CoA Nonanoyl-CoA 3-Ketoundecanoyl-CoA->Nonanoyl-CoA 3-Ketoacyl-CoA Thiolase (+CoA) Acetyl-CoA Acetyl-CoA 3-Ketoundecanoyl-CoA->Acetyl-CoA

Caption: The enzymatic cascade of one round of β-oxidation for this compound.

experimental_workflow cluster_workflow In Vitro Reconstitution Workflow A Prepare Reaction Mixture (Buffer, this compound, NAD⁺, CoA) B Add Enoyl-CoA Hydratase A->B C Incubate & Monitor (Hydration Reaction) B->C D Add L-3-Hydroxyacyl-CoA Dehydrogenase C->D E Incubate & Monitor (Dehydrogenation Reaction) D->E F Add 3-Ketoacyl-CoA Thiolase E->F G Incubate (Thiolysis Reaction) F->G H Analyze Products (HPLC/LC-MS) G->H

Caption: Step-by-step workflow for the in vitro reconstitution experiment.

References

Application Notes and Protocols for Developing Inhibitors of Enzymes Metabolizing trans-2-undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-2-undecenoyl-CoA is an intermediate in the mitochondrial β-oxidation of odd-chain and unsaturated fatty acids. The enzymes responsible for its metabolism are crucial for cellular energy homeostasis. Inhibition of these enzymes presents a therapeutic strategy for various metabolic disorders. These application notes provide a comprehensive overview of the metabolic context of this compound, the key enzymes involved, and detailed protocols for developing and characterizing their inhibitors.

Metabolic Pathway of this compound

This compound is primarily metabolized through the β-oxidation pathway. The key enzymes involved in its processing are Enoyl-CoA Hydratase, Acyl-CoA Dehydrogenase, and 3-Hydroxyacyl-CoA Dehydrogenase. Additionally, in fatty acid elongation pathways, trans-2-enoyl-CoA reductases can act on similar substrates.

metabolizing_enzymes cluster_pathway Metabolic Fate of this compound T2U_CoA This compound Hydroxyacyl_CoA 3-hydroxy-undecanoyl-CoA T2U_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Acyl_CoA Undecanoyl-CoA T2U_CoA->Acyl_CoA trans-2-enoyl-CoA Reductase (TECR) Ketoacyl_CoA 3-keto-undecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Ketoacyl_CoA->Acyl_CoA Thiolase

Caption: Key enzymes in the metabolism of this compound.

Target Enzymes for Inhibition

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-double bond of this compound to form 3-hydroxy-undecanoyl-CoA.[1] There are two main types, ECH1 (or H1) producing the (3S)-hydroxyacyl-CoA and ECH2 (or H2) producing the (3R)-hydroxyacyl-CoA.[1]

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes are involved in the oxidation of acyl-CoA esters. While their primary role is the formation of trans-2-enoyl-CoAs, they can be targets for mechanism-based inhibitors that are analogues of their substrates.[2][3]

  • trans-2-enoyl-CoA Reductase (TECR): This enzyme catalyzes the reduction of trans-2-enoyl-CoAs to acyl-CoAs, playing a role in fatty acid elongation and other metabolic pathways.[4][5][6]

Inhibitor Development Workflow

The development of inhibitors for these enzymes follows a structured workflow from initial screening to lead optimization.

inhibitor_workflow cluster_workflow Inhibitor Development Workflow HTS High-Throughput Screening Hit_ID Hit Identification & Validation HTS->Hit_ID Primary Assays Lead_Gen Lead Generation Hit_ID->Lead_Gen Secondary Assays (IC50, Selectivity) Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Development Lead_Opt->Preclinical In vivo Efficacy & Safety

Caption: A generalized workflow for enzyme inhibitor development.

Data Presentation: Quantitative Inhibitor Data

While specific inhibitors for enzymes metabolizing this compound are not extensively documented, the following tables present hypothetical data for novel thioester analogues, based on established methodologies for similar compounds.[7]

Table 1: In Vitro Enzyme Inhibition Profile of a Hypothetical Inhibitor (Inhibitor X)

Target EnzymeSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
Enoyl-CoA Hydratase 1 (ECH1)This compound15.27.8Competitive
Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA> 100-Not significant
trans-2-enoyl-CoA Reductase (TECR)trans-2-decenoyl-CoA5.62.1Uncompetitive

Table 2: Selectivity Profile of Inhibitor X

EnzymeIC50 (µM)Fold Selectivity (vs. ECH1)
ECH115.21
ECH289.55.9
Citrate Synthase> 200> 13.2
Fatty Acid Synthase150.39.9

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Inhibitors of Enoyl-CoA Hydratase (ECH1)

This protocol describes a spectrophotometric assay to identify inhibitors of ECH1 by monitoring the decrease in absorbance of the trans-2-enoyl-CoA substrate.

Materials:

  • Purified recombinant human ECH1

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Compound library

  • 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ECH1 enzyme.

  • Dispense the reaction mixture into the wells of the 384-well plate.

  • Add the compounds from the library to the wells at a final concentration of 10 µM. Include appropriate controls (no enzyme, no substrate, DMSO vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding this compound to each well.

  • Immediately measure the absorbance at 263 nm and continue to monitor every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound relative to the DMSO control.

Protocol 2: IC50 Determination for Lead Compounds against trans-2-enoyl-CoA Reductase (TECR)

This protocol utilizes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of lead compounds.

Materials:

  • Purified recombinant human TECR

  • trans-2-decenoyl-CoA (substrate)[8]

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.6)

  • Lead compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the lead compounds in DMSO.

  • In the wells of the 96-well plate, add the assay buffer, NADPH, and the serially diluted lead compounds.

  • Add the TECR enzyme to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding trans-2-decenoyl-CoA.

  • Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.

  • Data Analysis: Calculate the percent inhibition for each concentration of the lead compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Mechanism of Inhibition Study using the ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase (ACAD)

This protocol is adapted from the gold standard assay for ACAD activity and can be used to investigate the mechanism of inhibition.[9]

Materials:

  • Purified recombinant ACAD (e.g., MCAD)

  • Recombinant Electron Transfer Flavoprotein (ETF)[9]

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Inhibitor compound

  • Anaerobic cuvette or microplate setup

  • Fluorometer

Procedure:

  • Make the assay buffer and all solutions anaerobic by bubbling with nitrogen gas.

  • In an anaerobic environment, prepare a reaction mixture containing the assay buffer, ETF, and the ACAD enzyme.

  • Add varying concentrations of the inhibitor and pre-incubate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence (Excitation: 436 nm, Emission: 495 nm) as it is reduced by the ACAD.

  • Data Analysis: Determine the initial reaction rates at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Concluding Remarks

The development of inhibitors for enzymes that metabolize this compound holds significant therapeutic potential. The protocols and data presentation guidelines provided herein offer a structured approach for researchers to identify and characterize novel inhibitors. A thorough understanding of the underlying enzyme kinetics and the use of robust assay methodologies are critical for the successful progression of these inhibitors from discovery to clinical application.

References

Application Notes and Protocols for Quantifying trans-2-Undecenoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, particularly in fatty acid metabolism and energy production. The accurate quantification of specific acyl-CoA species, such as the medium-chain trans-2-undecenoyl-CoA, is crucial for understanding metabolic fluxes and the regulation of biochemical pathways in various physiological and pathological states. This document provides detailed protocols for the extraction and quantification of this compound from cultured mammalian cells using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Data Presentation

Cell LineTreatmentConcentration (pmol/10^6 cells)Standard Deviation
HepG2Control0.850.12
HepG2Fatty Acid Supplement2.150.31
MCF7Control0.420.08
MCF7Fatty Acid Supplement1.030.15
RAW264.7Control1.210.22
RAW264.7LPS Stimulation0.780.11

Note: The data presented in this table is illustrative to provide a template for data reporting. Actual concentrations will vary depending on cell type, experimental conditions, and the specific analytical method used.

Experimental Protocols

The quantification of this compound in cell lysates involves several key steps: cell harvesting, extraction of acyl-CoAs, and analysis by LC-MS. The inherent instability and low abundance of these molecules necessitate careful and rapid sample processing at low temperatures.[1]

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold, containing an appropriate internal standard (e.g., C17:0-CoA)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Acyl-CoA Extraction:

    • For adherent cells: After the final PBS wash, add 1 mL of ice-cold methanol (containing internal standard) directly to the culture plate. Use a cell scraper to scrape the cells in the cold methanol.[1]

    • For suspension cells: Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Sample Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[1][2]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the analysis of acyl-CoAs using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation and Columns:

  • UHPLC system (e.g., Ultimate 3000 UHPLC, Dionex)

  • Tandem mass spectrometer (e.g., Q Exactive-Mass spectrometer, Thermo Scientific)

  • Reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm i.d., 3 µm; Phenomenex)[2][3]

LC Conditions:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[2]

  • Mobile Phase B: Methanol[2]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: 2% B[2]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion for this compound: The [M+H]+ ion.

  • Product Ion: A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the phosphopantetheine moiety (507.1 Da).[4][5] The specific product ion for the acyl group should be monitored.

  • Collision Energy and other MS parameters: These should be optimized for this compound using a commercially available standard if possible.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from cell lysates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Harvesting & Washing (Ice-cold PBS) cell_culture->harvesting extraction Extraction (Cold Methanol + IS) harvesting->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Vacuum or N2) supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis (Reverse Phase) reconstitution->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (vs. Internal Standard) data_processing->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. The following diagram depicts the relevant steps in this metabolic pathway.

beta_oxidation undecanoyl_coa Undecanoyl-CoA (C11:0) enzyme1 Acyl-CoA Dehydrogenase undecanoyl_coa->enzyme1 trans_2_undecenoyl_coa This compound enzyme2 Enoyl-CoA Hydratase trans_2_undecenoyl_coa->enzyme2 hydroxyacyl_coa 3-Hydroxyundecanoyl-CoA enzyme3 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->enzyme3 ketoacyl_coa 3-Ketoundecanoyl-CoA enzyme4 Thiolase ketoacyl_coa->enzyme4 propionyl_coa Propionyl-CoA acetyl_coa Acetyl-CoA enzyme1->trans_2_undecenoyl_coa enzyme2->hydroxyacyl_coa enzyme3->ketoacyl_coa enzyme4->propionyl_coa enzyme4->acetyl_coa

Caption: Fatty acid beta-oxidation pathway for Undecanoyl-CoA.

References

Application Notes and Protocols for trans-2-undecenoyl-CoA in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-undecenoyl-CoA is an intermediate in the fatty acid elongation cycle, a crucial metabolic pathway responsible for the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cellular membranes and precursors for signaling molecules. The reduction of trans-2-enoyl-CoA substrates is catalyzed by trans-2-enoyl-CoA reductases (TERs), with the human ortholog being Trans-2,3-enoyl-CoA Reductase (TECR). Dysregulation of fatty acid elongation has been implicated in various diseases, including metabolic disorders and neurological conditions, making TECR a potential therapeutic target.

These application notes provide a framework for utilizing this compound in biochemical assays to screen for and characterize inhibitors of TECR, thereby facilitating drug discovery efforts targeting the fatty acid elongation pathway.

Signaling Pathway and Experimental Workflow

The fatty acid elongation cycle is a four-step process that extends an acyl-CoA molecule by two carbons. This compound is a substrate for the final reductive step in one of the cycles.

fatty_acid_elongation cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (TER) Elongated_Acyl_CoA Acyl-CoA (n+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR)

Caption: The Fatty Acid Elongation Cycle.

The general workflow for a TECR inhibitor screening assay involves monitoring the consumption of the cofactor NADPH, which can be measured by a decrease in absorbance at 340 nm.

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffer, TECR, NADPH, This compound, Test Compounds) start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense incubate Pre-incubate TECR with Test Compound dispense->incubate initiate Initiate Reaction with This compound incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for a TECR Inhibitor Screening Assay.

Data Presentation

The following table summarizes hypothetical kinetic data for the human TECR enzyme with this compound and the inhibitory activity of a hypothetical compound, "Inhibitor-X". This data is provided as a reference for expected results from the described assay.

ParameterValueConditions
Enzyme Kinetics
SubstrateThis compound100 mM Phosphate Buffer (pH 7.4), 25°C
Km for Substrate50 µM
Vmax100 nmol/min/mg
Inhibitor Activity
InhibitorInhibitor-XPre-incubation of enzyme and inhibitor for 15 minutes.
IC505 µM
Mechanism of InhibitionCompetitiveDetermined by Lineweaver-Burk plot analysis.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for TECR Inhibitors

Objective: To identify compounds that inhibit the activity of human TECR using this compound as a substrate.

Principle: The activity of TECR is monitored by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm. Inhibitors of TECR will reduce the rate of this decrease.

Materials:

  • TECR Enzyme: Recombinant human TECR (purified)

  • Substrate: this compound (stock solution in DMSO)

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM DTT

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Positive Control: A known inhibitor of a related enzyme (if available) or a non-specific inhibitor.

  • Microplates: 96- or 384-well, UV-transparent plates

  • Plate Reader: Capable of kinetic absorbance measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of TECR enzyme in Assay Buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate for at least 10 minutes.

    • Prepare a 10X stock solution of NADPH in Assay Buffer (final concentration typically 100-200 µM).

    • Prepare a 10X stock solution of this compound in Assay Buffer (final concentration should be at or near the Km, e.g., 50 µM).

    • Dilute test compounds to a 100X stock in DMSO. Further dilute to 10X in Assay Buffer.

  • Assay Protocol (for a 100 µL final volume in a 96-well plate):

    • Add 10 µL of the 10X test compound solution to the appropriate wells. For control wells, add 10 µL of Assay Buffer containing 1% DMSO (vehicle control) or 10 µL of positive control.

    • Add 40 µL of Assay Buffer.

    • Add 50 µL of the 2X TECR enzyme solution to all wells.

    • Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 10X this compound solution to all wells.

    • Immediately place the plate in the plate reader and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs340/min).

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be further evaluated.

Protocol 2: IC50 Determination for Lead Compounds

Objective: To determine the potency of hit compounds by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare serial dilutions of the hit compound (e.g., 8-point, 3-fold dilutions) in DMSO, and then dilute to 10X in Assay Buffer.

  • Perform the TECR activity assay as described in Protocol 1, using the different concentrations of the inhibitor.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Mechanism of Inhibition Studies

Objective: To elucidate the mechanism by which a confirmed inhibitor interacts with TECR (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the TECR activity assay with varying concentrations of the substrate, this compound (e.g., from 0.2 x Km to 5 x Km).

  • Repeat these measurements in the presence of several fixed concentrations of the inhibitor (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V vs. 1/[S]).

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

  • Competitive Inhibition: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.

  • Non-competitive Inhibition: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Both Vmax and Km decrease. Lines are parallel.

Conclusion

The protocols outlined above provide a comprehensive framework for utilizing this compound as a key reagent in drug discovery assays targeting the human enzyme TECR. By employing these methods, researchers can effectively screen for novel inhibitors, determine their potency, and elucidate their mechanism of action, thereby accelerating the development of new therapeutics for diseases associated with dysregulated fatty acid metabolism.

Troubleshooting & Optimization

"common issues with trans-2-undecenoyl-CoA stability and storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of trans-2-undecenoyl-CoA. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Assess the purity of your stock solution using HPLC or a relevant enzymatic assay.

    • Compare the results with the certificate of analysis of a new vial.

  • Review Storage Conditions:

    • Ensure the compound is stored at or below -20°C, and preferably at -80°C for long-term storage.

    • Check if the solution has undergone multiple freeze-thaw cycles.

  • Evaluate Solvent:

    • Ensure the solvent is free of nucleophiles, acids, or bases that could degrade the thioester bond.

    • Consider preparing fresh solutions in an appropriate anhydrous solvent.

Issue 2: Low Yield in Enzymatic Reactions

Possible Cause: Presence of inhibitors or degraded substrate.

Troubleshooting Steps:

  • Assess Substrate Quality:

    • Run a quality control check on your this compound to ensure it has not degraded.

  • Check Buffer pH:

    • The thioester bond of acyl-CoAs is susceptible to hydrolysis at alkaline pH. Ensure your buffer pH is appropriate for your enzyme and substrate stability, ideally neutral or slightly acidic.

  • Rule out Contaminants:

    • Ensure all reagents and water are free from contaminants that might inhibit the enzyme or react with the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, like other acyl-CoAs, are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of coenzyme A and trans-2-undecenoic acid.

  • Oxidation: The double bond in the trans-2-undecenoyl moiety can be susceptible to oxidation.

  • Enzymatic Degradation: Contamination with hydrolases or other enzymes can lead to the breakdown of the molecule.

Q2: What are the optimal storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The solvent should be anhydrous and aprotic if possible, or a buffered aqueous solution at a slightly acidic to neutral pH (pH 6-7).

Q3: How many freeze-thaw cycles can a solution of this compound withstand?

A3: It is highly recommended to avoid multiple freeze-thaw cycles. For best results, aliquot the stock solution into single-use volumes. If repeated use from the same stock is necessary, limit it to no more than 2-3 cycles.

Q4: What analytical methods can be used to assess the stability of this compound?

A4: The stability and purity of this compound can be assessed using:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to separate and quantify the intact compound from its degradation products.

  • Enzymatic Assays: Using an enzyme for which this compound is a specific substrate, such as trans-2-enoyl-CoA reductase, can determine the concentration of the active compound.[1][2]

  • Mass Spectrometry (MS): Can be used to identify the parent compound and any degradation products.

Quantitative Data on Stability

Due to the limited availability of specific stability data for this compound in the public domain, the following table provides an illustrative example of expected stability based on general knowledge of long-chain acyl-CoAs.

Storage ConditionSolvent/FormTemperatureExpected Stability (Time to 10% degradation)
Long-termLyophilized Powder-80°C> 1 year
Long-termLyophilized Powder-20°C6-12 months
Short-termAqueous Buffer (pH 6.5)4°C< 24 hours
Short-termAnhydrous Organic Solvent-20°CSeveral weeks
Freeze-Thaw CyclesAqueous Buffer (pH 6.5)-20°C to RTSignificant degradation after 3-5 cycles

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

  • Objective: To quantify the degradation of this compound over time under specific storage conditions.

  • Materials:

    • This compound

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile Phase A: 25 mM potassium phosphate (B84403) buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Storage buffers/solvents to be tested

  • Method:

    • Prepare a stock solution of this compound in the desired solvent.

    • Establish an initial time point (T=0) by immediately diluting an aliquot of the stock solution in Mobile Phase A and injecting it into the HPLC.

    • Store the remaining stock solution under the desired test conditions (e.g., 4°C, -20°C, room temperature).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), take aliquots, dilute, and inject into the HPLC.

    • Use a gradient elution method, for example, starting with 5% B, increasing to 95% B over 20 minutes.

    • Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

    • Calculate the peak area of the intact this compound at each time point.

    • Plot the percentage of intact compound remaining versus time to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation trans-2-undecenoic Acid + CoA-SH trans-2-undecenoic Acid + CoA-SH Hydrolysis->trans-2-undecenoic Acid + CoA-SH Oxidized Products Oxidized Products Oxidation->Oxidized Products Degradation Products Degradation Products Enzymatic Degradation->Degradation Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Purity (HPLC, Enzymatic Assay) start->check_purity is_pure Pure check_purity->is_pure Purity OK? is_degraded Degraded check_purity->is_degraded Purity OK? check_reagents Investigate Other Reagents/ Experimental Conditions is_pure->check_reagents check_storage Review Storage Conditions (-80°C, aliquoted) is_degraded->check_storage new_vial Use a New Vial/Lot of Compound check_storage->new_vial end_good Problem Likely Resolved check_reagents->end_good new_vial->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Trans-2-Undecenoyl-CoA Concentration in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-undecenoyl-CoA in in vitro enzyme assays.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Causes & Solutions

Possible CauseRecommended Solution
Substrate Degradation This compound is susceptible to hydrolysis. Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Sub-optimal Substrate Concentration The optimal concentration is enzyme-dependent. Perform a substrate titration experiment to determine the Michaelis constant (Km) for your specific enzyme. Start with a concentration range from 0.1 µM to 100 µM.
Enzyme Inactivity Confirm the activity of your enzyme using a known, reliable substrate. Ensure proper storage and handling of the enzyme according to the manufacturer's instructions.
Incorrect Assay Buffer Conditions Verify that the pH, ionic strength, and temperature of your assay buffer are optimal for your enzyme.
Presence of Inhibitors Ensure all reagents are free of contaminants that may inhibit enzyme activity. If using detergents, be aware that some can inhibit enzyme function.
Issue 2: High Background Signal or Assay Interference

Possible Causes & Solutions

Possible CauseRecommended Solution
Substrate Precipitation This compound, a long-chain acyl-CoA, has limited solubility in aqueous buffers and can form precipitates, leading to light scattering and a high background signal. Visually inspect your assay solution for turbidity. Consider using a mild, non-ionic detergent to improve solubility.
Micelle Formation Above its critical micelle concentration (CMC), this compound will form micelles, which can affect enzyme kinetics and interfere with spectrophotometric or fluorometric readings. It is crucial to work at concentrations below the CMC.
Non-enzymatic Reaction Run a control reaction without the enzyme to measure the rate of any non-enzymatic degradation of the substrate or formation of the product.
Interference with Detection Method The thioester bond of this compound absorbs light in the UV range. If your detection method also uses UV absorbance, this can be a source of interference. Consider using a detection method at a different wavelength or a coupled enzyme assay.
Issue 3: Poor Reproducibility of Results

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Substrate Concentration Due to its amphipathic nature, this compound can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. Prepare a fresh dilution series for each experiment.
Variability in Reagent Preparation Ensure all buffers and reagent solutions are prepared consistently between experiments. Small variations in pH or ionic strength can impact enzyme activity.
Temperature Fluctuations Maintain a constant temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes. Use a temperature-controlled plate reader or water bath.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated substrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored as a solid at -20°C or as a solution in an appropriate buffer at -80°C. To minimize degradation, it is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound in aqueous buffers?

A2: As a long-chain fatty acyl-CoA, this compound has limited solubility in aqueous buffers. Its solubility is influenced by temperature, pH, and ionic strength. To enhance solubility, you can dissolve it in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it in the assay buffer. However, be mindful that organic solvents can inhibit some enzymes. Alternatively, the use of a mild, non-ionic detergent can improve solubility.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A3: The CMC is the concentration at which surfactant molecules, like long-chain acyl-CoAs, begin to form micelles. Above the CMC, the monomeric concentration of the substrate remains relatively constant, which can lead to saturation kinetics that are independent of the total substrate concentration. This can complicate the interpretation of enzyme kinetics.

Critical Micelle Concentrations of Saturated Acyl-CoAs

Acyl-CoA (Chain Length)Critical Micelle Concentration (CMC) (µM)
Lauroyl-CoA (C12)~3-4
Myristoyl-CoA (C14)~1-2
Palmitoyl-CoA (C16)~0.6-1

Data is approximate and can vary with buffer conditions.

Q4: How can I determine the concentration of my this compound stock solution accurately?

A4: The concentration of an acyl-CoA solution can be determined spectrophotometrically by measuring its absorbance at 260 nm. The molar extinction coefficient for Coenzyme A and its thioesters at this wavelength is approximately 16,400 M⁻¹cm⁻¹.

Q5: Should I use a detergent in my assay? If so, which one is recommended?

A5: Using a detergent can be beneficial for solubilizing this compound and preventing its adsorption to surfaces. However, detergents can also inhibit enzyme activity. If you choose to use a detergent, a non-ionic detergent like Triton X-100 or Tween 20 at a concentration below its own CMC is generally a good starting point. It is crucial to perform a control experiment to assess the effect of the chosen detergent on your enzyme's activity.

Experimental Protocols

Protocol 1: Determination of the Optimal this compound Concentration (Substrate Titration)

This protocol outlines a general procedure to determine the kinetic parameters (Km and Vmax) of an enzyme for this compound.

  • Prepare a stock solution of this compound : Dissolve the solid in your assay buffer to a concentration of 1 mM. If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with buffer.

  • Prepare a dilution series : Create a series of dilutions of the substrate stock solution in the assay buffer. A typical range would be from 100 µM down to 0.1 µM.

  • Set up the enzyme reaction : In a microplate, add the assay buffer, any necessary cofactors, and the enzyme to each well.

  • Initiate the reaction : Add the different concentrations of this compound to the wells to start the reaction.

  • Monitor the reaction : Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Analyze the data : Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Substrate_Titration_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 1 mM Substrate Stock B Create Substrate Dilution Series A->B D Initiate Reaction with Substrate Dilutions B->D C Set up Enzyme Reaction Mix C->D E Monitor Reaction Progress D->E F Plot Velocity vs. [Substrate] E->F G Determine Km and Vmax F->G

Workflow for determining optimal substrate concentration.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Enzyme Activity

This diagram illustrates a logical workflow to diagnose the cause of low or no enzyme activity in your assay.

Troubleshooting_Low_Activity A Low or No Enzyme Activity B Is the enzyme active with a control substrate? A->B C Check Enzyme Storage & Handling B->C No D Is the substrate concentration optimal? B->D Yes E Perform Substrate Titration D->E No F Are assay conditions (pH, temp, etc.) optimal? D->F Yes G Verify & Optimize Buffer Conditions F->G No H Is there evidence of substrate degradation? F->H Yes I Prepare Fresh Substrate Solution H->I Yes J Suspect Inhibitors H->J No

Decision tree for troubleshooting low enzyme activity.

"troubleshooting low yield in the synthesis of trans-2-undecenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of trans-2-undecenoyl-CoA.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues that can lead to low yields in a question-and-answer format, providing specific advice for each step of the synthesis process.

Q1: My overall yield is consistently low after the final purification. What are the most common causes?

A1: Low overall yield can stem from issues at multiple stages of the synthesis. The most common culprits are incomplete activation of the carboxylic acid, inefficient coupling to Coenzyme A (CoA), degradation of the product during workup and purification, and inaccurate quantification. A systematic approach to troubleshooting is recommended. Start by analyzing small aliquots at each stage to pinpoint the step with the lowest efficiency.

Q2: How can I determine if the initial activation of trans-2-undecenoic acid is the problem?

A2: Incomplete activation of the carboxylic acid is a frequent cause of low yield.

  • Method-Specific Issues:

    • Mixed Anhydride (B1165640) Method (e.g., with ethyl chloroformate): Ensure all reagents are anhydrous, as any moisture will hydrolyze the mixed anhydride. The reaction is typically performed at low temperatures (e.g., 4°C) to prevent side reactions.

    • N-hydroxysuccinimide (NHS) Ester Method: The coupling reaction to form the NHS ester can be slow. Allow for sufficient reaction time and ensure the use of an appropriate coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide. The NHS ester itself is relatively stable and can be purified before reacting with CoA.[1][2]

    • Acyl Imidazole Method (with carbonyldiimidazole - CDI): This method is sensitive to moisture. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.

  • Troubleshooting Steps:

    • Confirm the purity of your trans-2-undecenoic acid. Impurities can interfere with the activation.

    • Use fresh, high-quality activating reagents.

    • Monitor the activation reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the activated intermediate before adding Coenzyme A.

Q3: I suspect the coupling reaction with Coenzyme A is inefficient. How can I improve this step?

A3: The reaction between the activated fatty acid and the thiol group of CoA is critical.

  • pH Control: The thiol group of CoA needs to be deprotonated to act as a nucleophile. The reaction is typically carried out in a buffered aqueous or mixed aqueous-organic solvent system at a pH between 7.5 and 8.0.[3] A pH that is too low will result in a protonated, unreactive thiol, while a pH that is too high can lead to hydrolysis of the activated ester.

  • Solubility: Coenzyme A is soluble in water, while the activated long-chain fatty acid is more soluble in organic solvents. Using a biphasic system or a co-solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can improve the reaction kinetics by bringing the reactants into the same phase.

  • Reagent Stoichiometry: Using a slight excess of the activated fatty acid can help drive the reaction to completion. However, a large excess will complicate the purification process.

Q4: I am losing a significant amount of product during purification. What are the best practices for purifying this compound?

A4: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature, which can lead to aggregation and poor recovery.

  • Solid-Phase Extraction (SPE): This is a common and effective method for purifying acyl-CoAs. C18 or other reverse-phase cartridges can be used to bind the acyl-CoA, while water-soluble impurities are washed away. The product is then eluted with an organic solvent mixture.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for obtaining high-purity this compound.

    • Column Choice: A C18 column is typically used. For very hydrophobic molecules, a C8 or C4 column might provide better recovery.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

    • Peak Tailing/Broadening: Hydrophobic molecules can exhibit poor peak shape. Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and recovery. Using an ion-pairing agent like trifluoroacetic acid (TFA) can also help, but it may be difficult to remove and can interfere with mass spectrometry.

Q5: My purified product seems to degrade quickly. How can I improve its stability?

A5: Long-chain unsaturated acyl-CoAs are susceptible to both hydrolysis of the thioester bond and oxidation of the double bond.

  • Hydrolysis: The thioester bond is sensitive to high pH. Store the purified product in a slightly acidic buffer (pH 5-6) at low temperatures (-20°C or -80°C).

  • Oxidation: The trans double bond can be susceptible to oxidation. Store the product under an inert atmosphere (argon or nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT) if compatible with downstream applications. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q: What is a typical expected yield for the synthesis of a long-chain acyl-CoA like this compound?

A: Yields can vary significantly depending on the chosen synthetic method and the efficiency of purification. Generally, yields in the range of 40-80% are reported in the literature for similar long-chain acyl-CoA syntheses. For α,β-unsaturated acyl-CoAs synthesized via the ethyl chloroformate (ECF)-mediated coupling method, yields can range from 17% to 75%. The N-hydroxysuccinimide ester method is often reported to give high yields with minimal side reactions.[1]

Q: Which chemical synthesis method is best for preparing this compound?

A: For α,β-unsaturated acyl-CoAs, the mixed anhydride method using ethyl chloroformate (ECF-mediated coupling) is often preferred as it can be more effective than methods like CDI activation for this class of compounds. The N-hydroxysuccinimide (NHS) ester method is also a robust choice that often results in high yields and fewer side products.

Q: How can I confirm the identity and purity of my final product?

A: A combination of techniques is recommended:

  • UV-Vis Spectroscopy: Coenzyme A and its esters have a characteristic absorbance maximum at around 260 nm due to the adenine (B156593) ring.

  • HPLC: Co-injection with an authentic standard (if available) is the gold standard. Purity can be assessed by integrating the peak area at 260 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the product. Tandem MS (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern. Common fragments include those corresponding to the CoA moiety and the fatty acyl chain.

Quantitative Data Summary

The following table summarizes typical yields for different acyl-CoA synthesis methods, which can serve as a benchmark for your experiments.

Synthesis MethodAcyl-CoA TypeReported Yield (%)Reference
Mixed Anhydride (Ethyl Chloroformate)α,β-unsaturated (e.g., crotonyl-CoA)44(Knutson and Miziorko, 1985)
Mixed Anhydride (Ethyl Chloroformate)α,β-unsaturated (e.g., octenoyl-CoA)57(Knutson and Miziorko, 1985)
Mixed Anhydride (Ethyl Chloroformate)α,β-unsaturated (e.g., cinnamoyl-CoA)75(Knutson and Miziorko, 1985)
N-Hydroxysuccinimide EsterSaturated (e.g., palmitoyl-CoA)High (not quantified)[1]
Acyl ChlorideSaturated (radioactive)~75[3]
Thiophenyl Ester TransesterificationDicarboxylic (e.g., methylmalonyl-CoA)80[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from general methods for synthesizing α,β-unsaturated acyl-CoAs.

Materials:

  • trans-2-undecenoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Argon or Nitrogen gas

Procedure:

  • Activation of trans-2-undecenoic acid:

    • Dissolve trans-2-undecenoic acid (1.2 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (1.2 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 4°C.

    • Stir the reaction mixture at 4°C for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 0.5 M sodium bicarbonate buffer (pH 7.5).

    • Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted fatty acid and other organic impurities.

    • Purify the aqueous solution containing this compound by solid-phase extraction or HPLC as described in the troubleshooting section.

Protocol 2: HPLC Purification of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Gradient Program:

  • 0-5 min: 5% B

  • 5-35 min: Linear gradient from 5% to 95% B

  • 35-40 min: Hold at 95% B

  • 40-45 min: Linear gradient from 95% to 5% B

  • 45-55 min: Hold at 5% B (re-equilibration)

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the crude or partially purified sample.

  • Monitor the elution at 260 nm.

  • Collect the fractions corresponding to the major peak.

  • Confirm the identity of the collected fractions by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step FattyAcid trans-2-undecenoic Acid ActivatedFA Activated Intermediate (Mixed Anhydride) FattyAcid->ActivatedFA Anhydrous Solvent, Low Temperature Activator Activating Agent (e.g., Ethyl Chloroformate) Activator->ActivatedFA CrudeProduct Crude This compound ActivatedFA->CrudeProduct Aqueous Buffer pH 7.5-8.0 CoA Coenzyme A CoA->CrudeProduct Purification HPLC / SPE CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct

Caption: Chemical synthesis workflow for this compound.

Fatty_Acid_Elongation AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction (NADPH) EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction (NADPH) [trans-2-enoyl-CoA reductase]

Caption: Fatty acid elongation cycle showing the role of trans-2-enoyl-CoA.

References

"addressing non-specific binding of trans-2-undecenoyl-CoA in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with trans-2-undecenoyl-CoA, particularly concerning its non-specific binding in experimental assays. Given the limited specific data on this molecule, the advice provided is based on established principles for handling long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

This compound is a fatty acyl-coenzyme A molecule. Molecules of this class, known as trans-2-enoyl-CoAs, are key intermediates in fatty acid metabolism. They are involved in both the synthesis of very-long-chain fatty acids through the fatty acid elongation cycle and in degradation pathways.[1] For instance, the enzyme trans-2-enoyl-CoA reductase catalyzes the reduction of trans-2-enoyl-CoAs to acyl-CoAs, a critical step in these metabolic processes.[2][3]

Q2: I'm observing a very high background signal in my assay. What are the common causes related to this compound?

High background signal is a frequent issue when working with long-chain acyl-CoAs. The primary causes are:

  • Hydrophobic Interactions: The long acyl chain of the molecule is hydrophobic, leading it to non-specifically adsorb to plastic surfaces (like microplates), membranes, and proteins in your assay.[4][5]

  • Ionic Interactions: The CoA moiety is negatively charged, which can lead to non-specific electrostatic interactions with positively charged surfaces or protein domains.[1][4]

Q3: How can I reduce non-specific binding and lower my background signal?

Several strategies can be employed to mitigate non-specific binding:

  • Add a Carrier Protein: Including Bovine Serum Albumin (BSA) in your assay buffer at a concentration of 0.1% to 1% is a common and effective method.[1][4][6] BSA acts as a "blocking agent" by binding to non-specific sites on surfaces and can also help solubilize the acyl-CoA, preventing aggregation.[7][8]

  • Use a Non-Ionic Detergent: Adding a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding to surfaces.[4][6]

  • Optimize Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl (e.g., 150-300 mM) can shield electrostatic charges and reduce charge-based non-specific interactions.[1][6]

  • Control Acyl-CoA Concentration: Whenever possible, work at concentrations below the expected CMC to avoid micelle formation.

Q4: How can I confirm that the interaction I am studying is specific to my target protein?

Distinguishing specific from non-specific binding is crucial. The following control experiments are essential:

  • Blank Control (No Target): Run your assay without your protein of interest. A high signal in this control directly indicates non-specific binding of this compound to the assay components or surfaces.[5]

  • Competition Assay: If an unlabeled or structurally similar but inactive analog of this compound is available, its inclusion in the reaction should reduce the signal in a concentration-dependent manner if the binding is specific to a defined site.

  • Negative Control Protein: Use an irrelevant protein that is not expected to bind this compound. A significant signal with this control protein suggests non-specific protein interactions.

  • Saturation Experiment: Specific binding is saturable. As you increase the concentration of this compound, the signal from specific binding should plateau, whereas non-specific binding often continues to increase linearly.

Troubleshooting Guides

Guide 1: High Background Signal

This workflow provides a step-by-step approach to diagnosing and resolving high background signals in assays involving this compound.

G cluster_0 Troubleshooting Workflow: High Background Signal start High Background Signal Observed check_blank Run Blank Control (No Target Protein) start->check_blank is_blank_high Is Signal Still High? check_blank->is_blank_high add_bsa 1. Add 0.1% BSA to Assay Buffer is_blank_high->add_bsa Yes check_protein_nsb Run Negative Control (Irrelevant Protein) is_blank_high->check_protein_nsb No add_tween 2. Add 0.05% Tween-20 to Assay Buffer add_bsa->add_tween inc_salt 3. Increase NaCl Concentration (150-300 mM) add_tween->inc_salt problem_solved Problem Resolved inc_salt->problem_solved is_protein_nsb_high Is Signal High? check_protein_nsb->is_protein_nsb_high is_protein_nsb_high->add_bsa Yes optimize_reagents Optimize Reagent Concentrations is_protein_nsb_high->optimize_reagents No optimize_reagents->problem_solved

Caption: A logical workflow to diagnose and mitigate high background signals.
Guide 2: Understanding the Mechanism of Non-Specific Binding

Long-chain acyl-CoAs can interact with multiple components in an assay. This diagram illustrates how this occurs and how blocking agents can intervene.

G Mechanism of Non-Specific Binding & Mitigation cluster_problem The Problem cluster_solution The Solution mol This compound (Hydrophobic Tail) plate Assay Surface (e.g., Microplate Well) mol->plate Hydrophobic Adsorption protein Off-Target Protein mol->protein Non-Specific Interaction bsa BSA (Blocking Agent) bsa->plate Coats Surface tween Tween-20 (Detergent) tween->mol Keeps Soluble

Caption: How blocking agents prevent non-specific interactions.

Data Presentation

Table 1: Illustrative Effect of Buffer Additives on Signal-to-Noise Ratio

The following table presents hypothetical data to illustrate how the addition of BSA and Tween-20 can improve assay performance by reducing background signal.

ConditionTarget Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio (Target/Background)
Standard Buffer12008001.5
Standard Buffer + 0.1% BSA11502504.6
Standard Buffer + 0.05% Tween-2011003003.7
Standard Buffer + 0.1% BSA + 0.05% Tween-2011201507.5

Note: This data is for illustrative purposes only and demonstrates a common trend observed when using blocking agents to reduce non-specific binding.[8][9]

Experimental Protocols

Protocol: Differentiating Specific vs. Non-Specific Binding in an Enzyme Activity Assay

This protocol provides a general framework for an enzyme activity assay where this compound acts as a substrate or modulator.

1. Reagent Preparation:

  • Assay Buffer: Prepare a base buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Blocking Buffer: Prepare the Assay Buffer supplemented with 0.1% IHC-grade BSA and 0.05% Tween-20.[10][11] Use this for all subsequent dilutions.

  • Enzyme Stock: Prepare a concentrated stock of your target enzyme in Assay Buffer.

  • This compound Stock: Prepare a concentrated stock solution in an appropriate solvent (e.g., water or buffer) and determine its precise concentration spectrophotometrically.

2. Assay Setup (96-well plate format):

  • Prepare reactions in triplicate for each condition.

  • Condition 1: Total Activity (Test)

    • Add Blocking Buffer.

    • Add this compound to the final desired concentration.

    • Initiate the reaction by adding the target enzyme.

  • Condition 2: Non-Specific Binding Control (No Enzyme)

    • Add Blocking Buffer.

    • Add this compound to the same final concentration.

    • Add an equivalent volume of Assay Buffer instead of the enzyme.

  • Condition 3: Background Control (No Substrate)

    • Add Blocking Buffer.

    • Add an equivalent volume of solvent instead of this compound.

    • Initiate the reaction by adding the target enzyme.

  • Condition 4 (Optional): Competition Control

    • Pre-incubate the enzyme with a 10-fold molar excess of an unlabeled competitor.

    • Add this compound to the final desired concentration.

    • Add the pre-incubated enzyme mix.

3. Incubation and Detection:

  • Incubate the plate at the optimal temperature for your enzyme for a defined period (e.g., 30 minutes).

  • Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

  • Measure the product formation or signal change using a suitable plate reader.

4. Data Analysis:

  • Calculate Net Specific Activity:

    • Net Signal = (Signal from Condition 1) - (Signal from Condition 2)

    • A high signal in Condition 2 indicates significant non-specific binding or substrate degradation, which must be subtracted.

  • Evaluate Competition:

    • The signal from Condition 4 should be significantly lower than Condition 1 if the interaction is specific.

  • Assess Signal-to-Noise:

    • Compare the Net Signal to the background signal from Condition 3. A higher ratio indicates a more robust and specific assay.

References

"improving solubility of medium-chain acyl-CoAs like trans-2-undecenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility issues with medium-chain acyl-CoAs, such as trans-2-undecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why does my medium-chain acyl-CoA solution appear cloudy or viscous?

A1: Medium-chain acyl-CoAs are amphipathic molecules, possessing both a hydrophilic (water-loving) Coenzyme A head and a hydrophobic (water-fearing) acyl tail. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles.[1][2] This aggregation can cause the solution to appear cloudy, opalescent, or viscous. Working above the CMC can lead to inaccurate substrate availability in enzymatic assays.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The CMC is the concentration of a surfactant (in this case, the acyl-CoA) above which micelles form.[1][2] Below the CMC, the acyl-CoA molecules exist as monomers in solution. Above the CMC, any additional acyl-CoA added will primarily form new micelles rather than increasing the monomer concentration.[1] Knowing the CMC is critical for designing experiments, as only the monomeric form of the acyl-CoA is typically available as a substrate for enzymes. Micelle formation can lead to non-linear reaction kinetics and misinterpretation of results.

Q3: How does the acyl chain length and structure affect the CMC?

A3: The CMC is highly dependent on the length and structure of the acyl chain.

  • Chain Length: As the carbon chain length increases, the molecule becomes more hydrophobic, leading to a lower CMC.[3]

  • Unsaturation: The presence of a double bond in the acyl chain increases the hydrophilicity and disrupts packing into micelles. A double bond has been shown to have the effect of decreasing the effective acyl chain length by approximately 1.6 carbon atoms, which results in a higher CMC compared to its saturated counterpart.[3]

Q4: How can I improve the solubility of my medium-chain acyl-CoA?

A4: To maintain the acyl-CoA in its monomeric, active form, you can:

  • Work below the CMC: The simplest method is to ensure your working concentration is below the estimated CMC for your specific acyl-CoA.

  • Use a Solubilizing Agent: Non-ionic detergents like Triton X-100 can be used to solubilize acyl-CoAs and their respective enzymes.[4]

  • Control Buffer Conditions: The CMC can be influenced by buffer composition, ionic strength, and pH.[5] Using buffers such as potassium phosphate (B84403) at a physiological pH (e.g., 7.4) is common.

  • Gentle Heating: Gently warming the solution can sometimes aid dissolution, but care must be taken to avoid degradation, especially with unstable thioester bonds.

Quantitative Data: Critical Micelle Concentration (CMC)

The CMC decreases as the acyl chain becomes longer and more hydrophobic. The presence of a double bond increases the CMC. The value for this compound (C11:1) is estimated based on the principle that a double bond effectively reduces the chain length by ~1.6 carbons, making its properties similar to a saturated C9-C10 acyl-CoA.[3]

Acyl-CoA SpeciesAcyl ChainTypeReported/Estimated CMC (µM)
Palmitoyl-CoAC16:0Saturated3 - 8
Myristoyl-CoAC14:0Saturated30 - 60
Lauroyl-CoAC12:0Saturated300 - 400
This compound C11:1 Unsaturated ~1500 - 3000 (Estimated)
Decanoyl-CoAC10:0Saturated3000 - 4000
Octanoyl-CoAC8:0Saturated> 10000

Note: CMC values are highly dependent on experimental conditions (buffer, pH, temperature, ionic strength) and measurement method.[5] The values presented are for comparative purposes.

Troubleshooting Guide

This guide addresses common issues encountered when working with medium-chain acyl-CoAs.

G start Start: Acyl-CoA solution is cloudy or results are inconsistent check_conc Is the working concentration above the estimated CMC? start->check_conc lower_conc Action: Lower the concentration to be safely below the CMC. check_conc->lower_conc Yes check_prep Was the stock solution prepared correctly? (See Protocol) check_conc->check_prep No end_solved Problem Resolved lower_conc->end_solved redo_prep Action: Prepare a fresh stock solution following the recommended protocol. check_prep->redo_prep No consider_detergent Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Verify enzyme compatibility. check_prep->consider_detergent Yes redo_prep->end_solved consider_detergent->end_solved G AcylCoA Fatty Acyl-CoA (Cn) TransEnoylCoA trans-2-Enoyl-CoA (Cn) AcylCoA->TransEnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA (Cn) TransEnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA (Cn) HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA->AcylCoA Re-enters Cycle TCA TCA Cycle AcetylCoA->TCA

References

Technical Support Center: Enzyme Promiscuity with trans-2-undecenoyl-CoA and other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying enzyme promiscuity with a focus on acyl-Coenzyme A (acyl-CoA) substrates, including trans-2-undecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is enzyme promiscuity in the context of acyl-CoA metabolism?

A1: Enzyme promiscuity is the ability of an enzyme to catalyze a reaction with substrates other than its primary, physiological substrate.[1] In the context of acyl-CoA metabolism, this means an enzyme, for example, an acyl-CoA synthetase or dehydrogenase, might exhibit activity towards a wide range of acyl-CoAs with varying chain lengths and saturation, such as this compound, palmitoyl-CoA, or acetyl-CoA, not just the one it evolved to specialize in.[2] This secondary activity is often less efficient but is crucial for understanding enzyme evolution, metabolic pathway crosstalk, and drug development.[1][3]

Q2: How can I determine if my enzyme is promiscuous with different acyl-CoAs?

A2: To determine promiscuity, you must perform kinetic assays using a panel of different acyl-CoA substrates. By comparing the kinetic parameters—specifically the Michaelis constant (Kₘ) and the catalytic rate (kcat)—for each substrate, you can quantify the enzyme's efficiency and affinity for them. A significant catalytic efficiency (kcat/Kₘ) with a non-primary substrate is a clear indicator of promiscuity. Common methods include spectrophotometric, fluorometric, or chromatographic (HPLC, LC-MS) assays to measure substrate consumption or product formation.[4][5][6]

Q3: What are the most important kinetic parameters to compare when assessing enzyme promiscuity?

A3: The most critical parameter is the catalytic efficiency (or specificity constant), calculated as kcat/Kₘ . This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. While Vmax (or kcat) indicates the maximum reaction rate and Kₘ indicates the substrate concentration at half-maximal velocity, kcat/Kₘ provides a combined measure of an enzyme's affinity and catalytic power for a given substrate, making it the standard for comparing substrate preferences.[7]

Q4: My acyl-CoA substrates, especially the unsaturated ones, are unstable. What are the best practices for handling and storage?

A4: Acyl-CoA thioesters are susceptible to hydrolysis. It is recommended to store them at -20°C or -80°C upon receipt, protected from light and moisture.[8] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution after the initial thaw.[8][9] When preparing assay mixtures, keep components on ice until the reaction is initiated. For sensitive assays, it may be necessary to quantify the acyl-CoA concentration of your stock solution before each experiment.

Troubleshooting Guides

Q1: I am not detecting any enzyme activity, or the activity is extremely low.

A1: This is a common issue that can stem from several sources. Follow this checklist:

  • Reagent Temperature: Ensure all assay buffers and reagents are at the recommended temperature before starting. Most enzyme assays perform optimally at room temperature (20-25°C) or 37°C, and using ice-cold buffers can significantly reduce or halt enzyme activity.[10][11][12]

  • Enzyme Integrity: The enzyme may have denatured due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and always keep the stock on ice.[11][12]

  • Substrate Degradation: Acyl-CoA substrates can degrade. Prepare fresh substrate solutions and verify their integrity if possible.

  • Missing Cofactors: Check if the reaction requires essential cofactors like ATP, Mg²⁺, FAD, or NAD(P)H. Ensure they are present at the correct concentrations.[13]

  • Incorrect Wavelength: Verify that your spectrophotometer or plate reader is set to the correct excitation and emission wavelengths for your assay.[8][10]

Q2: My assay shows a high background signal, making it difficult to measure the true activity.

A2: High background can obscure your results. Consider these potential causes:

  • Sample Impurities: Endogenous compounds in your sample (e.g., cell lysate) can interfere with the assay. Include a "sample blank" control for each sample, which contains everything except the enzyme or a key substrate, to measure and subtract this background.[8][9]

  • Substrate Auto-hydrolysis: Acyl-CoA thioesters can hydrolyze spontaneously, releasing CoASH, which might be detected in certain coupled assays. Measure the rate of this non-enzymatic reaction and subtract it from your enzyme-catalyzed reaction rate.

  • Fluorescent Probes: If using a fluorometric assay, ensure the fluorescent probe is diluted correctly. Using a too-high concentration can increase background fluorescence.[9] For fluorescence assays, always use black plates to minimize background from scattered light.[10]

Q3: My results are inconsistent and not reproducible between replicates.

A3: Poor reproducibility often points to technical errors in assay setup.

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated, especially when working with small volumes. Small errors in dispensing the enzyme or substrate can lead to large variations in reaction rates.[10]

  • Inadequate Mixing: Mix all components thoroughly but gently after addition, especially the enzyme. Avoid introducing bubbles.[14] Preparing a master reaction mix for all replicates can significantly improve consistency.[10]

  • Plate Edge Effects: Evaporation can occur in the outer wells of a 96-well plate during incubation, concentrating the reagents and altering the reaction rate. Avoid using the outermost wells or ensure the plate is properly sealed.[11]

  • Incomplete Thawing: Ensure all frozen components are completely thawed and mixed before use to avoid concentration gradients in the stock solutions.[10]

Q4: The reaction is too fast to measure accurately (burst kinetics) or too slow.

A4: The reaction rate must fall within the linear range of your instrument's detection capabilities.

  • Reaction Too Fast: This usually means the enzyme concentration is too high. Dilute your enzyme sample and re-run the assay. The initial rate should be linear for at least several minutes to allow for accurate measurement.[11][12]

  • Reaction Too Slow: This could be due to low enzyme concentration, a suboptimal substrate concentration (far below Kₘ), or non-optimal assay conditions (pH, temperature). Try increasing the enzyme concentration or optimizing the assay conditions.

Data Presentation

Quantitative data on enzyme promiscuity should be presented clearly to allow for easy comparison of substrate preferences.

Table 1: Kinetic Parameters of a Hypothetical Acyl-CoA Dehydrogenase with Various Substrates

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Relative Efficiency (%)
Octanoyl-CoA (C8:0)151208.0 x 10⁶100
Decanoyl-CoA (C10:0)251004.0 x 10⁶50
This compound (C11:1)80405.0 x 10⁵6.25
Lauroyl-CoA (C12:0)50751.5 x 10⁶18.75
Palmitoyl-CoA (C16:0)200105.0 x 10⁴0.625

This table illustrates how to compare the catalytic efficiency of an enzyme across a panel of acyl-CoA substrates to quantify its promiscuity.

Table 2: Substrate Specificity of CoA Transferase from Peptostreptococcus elsdenii

Acyl-CoA SubstrateKₘ (mM)Vmax (µmol/min/mg)
Propionyl-CoA0.38200
Butyryl-CoA0.36200
Valeryl-CoA0.20167
Hexanoyl-CoA0.12111
Isobutyryl-CoA0.28125
Isovaleryl-CoA0.13100

Data adapted from Tung, K. K., & Wood, W. A. (1975). Journal of Biological Chemistry. This table shows how both Kₘ and Vmax can vary with the chain length and structure of the acyl-CoA substrate.[15]

Experimental Protocols

Protocol 1: General Spectrophotometric Coupled Assay for Acyl-CoA Synthetase Activity

This protocol measures the activity of an enzyme that produces acyl-CoA by coupling the reaction to other enzymes that lead to a change in absorbance.[16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate Buffer (pH 8.0).[16]

    • Substrate Mix: Prepare a solution containing 10 mM ATP, 10 mM MgCl₂, and 1 mM of the fatty acid to be tested (e.g., undecenoic acid).

    • Coupling Enzyme Mix: Prepare a solution in assay buffer containing acyl-CoA oxidase (0.5 U/mL), catalase (10 U/mL), and methanol (B129727) (2 M).[16]

    • Colorimetric Reagent: 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of Assay Buffer.

    • Add 20 µL of the Substrate Mix.

    • Add 20 µL of Coenzyme A (1 mM stock).

    • Add 20 µL of the Coupling Enzyme Mix.

    • Initiate the reaction by adding 20 µL of your enzyme sample (e.g., cell lysate or purified protein). Include a negative control with no enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding the AHMT reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).[16]

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time, using a standard curve to convert absorbance units to the concentration of product formed.

Protocol 2: Fluorometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This method measures ACAD activity by monitoring the reduction of a fluorescent electron acceptor, the electron transfer flavoprotein (ETF).[17]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Sodium Phosphate (pH 7.5).[17]

    • Deoxygenation System: A mix of glucose, glucose oxidase, and catalase to create an anaerobic environment, which is critical for this assay.[17]

    • Substrates: Prepare stock solutions of various acyl-CoAs to be tested (e.g., this compound, palmitoyl-CoA) in ultrapure water.

    • ETF Solution: Purified electron transfer flavoprotein.

  • Assay Procedure (Microplate format):

    • To each well of a black 96-well plate, add the Assay Buffer and the deoxygenation system.

    • Add the ETF solution to a final concentration of ~1-5 µM.

    • Add your enzyme sample (e.g., purified ACAD).

    • Record the baseline fluorescence for a few minutes.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the quenching (decrease) of ETF fluorescence over time using a plate reader (e.g., Ex/Em wavelengths specific to FAD).[17]

  • Data Analysis:

    • The specific activity is calculated from the initial linear rate of fluorescence decrease. Compare the rates obtained with different acyl-CoA substrates to determine specificity.

Mandatory Visualizations

prep prep assay assay data data analysis analysis A Enzyme & Substrate Panel (e.g., this compound, etc.) B High-Throughput Enzyme Assay (Spectrophotometric/Fluorometric) A->B 1. Prepare C Kinetic Data Acquisition (Initial Rates vs. [S]) B->C 2. Measure D Calculate Kinetic Parameters (Km, kcat) C->D 3. Plot & Fit E Determine Catalytic Efficiency (kcat/Km) D->E 4. Calculate F Comparative Analysis & Promiscuity Profile E->F 5. Compare

Caption: General workflow for assessing enzyme promiscuity with acyl-CoAs.

problem problem cause cause solution solution P1 Problem: No / Low Activity C1 Degraded Enzyme? P1->C1 C2 Incorrect Assay Conditions (pH, Temp)? P1->C2 C3 Degraded Substrate or Cofactor? P1->C3 C4 Incorrect Reader Settings? P1->C4 S1 Use fresh enzyme aliquot Store properly on ice C1->S1 Solution S2 Verify buffer pH Ensure correct temperature C2->S2 Solution S3 Prepare fresh solutions Avoid freeze-thaw cycles C3->S3 Solution S4 Check recommended wavelengths C4->S4 Solution

Caption: Troubleshooting flowchart for low enzyme activity in acyl-CoA assays.

substrate substrate enzyme enzyme product product reporter reporter sub1 Fatty Acid + CoA + ATP enz1 Acyl-CoA Synthetase (Test Enzyme) sub1->enz1 prod1 Acyl-CoA enz1->prod1 Primary Reaction enz2 Acyl-CoA Oxidase prod1->enz2 sub2 H₂O₂ enz3 Peroxidase sub2->enz3 enz2->sub2 Coupling Reaction 1 prod2 Detectable Signal (Color/Fluorescence) sub3 Reporter Substrate sub3->enz3 enz3->prod2 Coupling Reaction 2

Caption: Principle of a coupled enzyme assay for acyl-CoA synthetase.

References

"preventing degradation of trans-2-undecenoyl-CoA during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-2-undecenoyl-CoA during sample preparation.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detection of this compound 1. Degradation during sample harvesting and quenching: Enzymatic activity can rapidly degrade acyl-CoAs.Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cultured cells, rapid aspiration of media followed by quenching with ice-cold solvent is critical.
2. Hydrolysis of the thioester bond: The thioester bond is labile, especially under neutral to basic pH conditions.Maintain acidic conditions (pH 4-5) throughout the extraction process. Use buffers and solvents with an acidic pH.[1]
3. Inefficient extraction: The polarity of the extraction solvent may not be optimal for this compound.Use a mixture of organic solvents and an acidic aqueous buffer. A common combination is isopropanol (B130326) and an acidic buffer.[1] For optimization, various solvent systems can be tested.
High variability between replicate samples 1. Inconsistent sample handling: Minor variations in the time between sample collection and quenching can lead to significant differences in analyte levels.Standardize the sample harvesting and quenching protocol to ensure all samples are treated identically.
2. Incomplete homogenization: Inefficient disruption of cells or tissues can lead to incomplete extraction.Ensure thorough homogenization using appropriate equipment (e.g., sonicator, bead beater, or glass homogenizer) in the presence of the extraction solvent.[1]
3. Sample processing at room temperature: Warmer temperatures accelerate both enzymatic and chemical degradation.Perform all sample preparation steps on ice or at 4°C to minimize degradation.
Presence of interfering peaks in chromatogram 1. Contaminants from sample matrix: Biological samples are complex and contain numerous molecules that can interfere with analysis.Incorporate a solid-phase extraction (SPE) step to clean up the sample. C18 or mixed-mode anion exchange cartridges are often effective for acyl-CoA purification.
2. Non-specific binding to labware: Acyl-CoAs can adhere to plastic surfaces.Use low-binding microcentrifuge tubes and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is the enzymatic and chemical hydrolysis of the high-energy thioester bond. Acyl-CoA thioesterases and chemical instability, particularly at neutral or basic pH, contribute to this degradation. To mitigate this, it is crucial to rapidly quench all enzymatic activity and maintain a cold, acidic environment throughout the sample preparation process.

Q2: What is the optimal pH for storing and processing samples containing this compound?

A2: An acidic pH in the range of 4.0-5.0 is optimal for minimizing the hydrolysis of the thioester bond.[1] This can be achieved by using acidic buffers, such as potassium phosphate (B84403) at pH 4.9, in the extraction solvent.[1]

Q3: How should I store my samples to prevent degradation of this compound?

A3: For short-term storage during sample preparation, keep samples on ice at all times. For long-term storage, samples should be stored as dry pellets or in an acidic extraction solvent at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any specific chemical inhibitors I should use to prevent enzymatic degradation?

A4: While the primary method of preventing enzymatic degradation is rapid quenching with cold, acidic solvents, some protocols include broad-spectrum enzyme inhibitors. However, for acyl-CoA analysis, immediate and effective quenching is generally considered the most critical step.

Q5: My recovery of this compound is still low despite following the general guidelines. What else can I try?

A5: If recovery remains low, consider optimizing your extraction solvent. While isopropanol/acidic buffer is a good starting point, different ratios or the addition of other organic solvents like acetonitrile (B52724) could improve extraction efficiency for your specific sample type.[1] Additionally, ensure your homogenization technique is sufficient to completely disrupt the cells or tissue.

Quantitative Data Summary

Acyl-CoASolvent A (7.5% Acetic Acid in Water) CV (%)Solvent B (Acetonitrile) CV (%)Solvent C (Methanol) CV (%)Solvent D (Isopropanol) CV (%)
Acetyl-CoA5.28.16.57.3
Propionyl-CoA4.87.96.17.0
Butyryl-CoA5.58.56.97.8
Malonyl-CoA6.19.27.58.4
Succinyl-CoA5.88.87.28.1
Myristoyl-CoA4.57.25.86.5
Palmitoyl-CoA4.97.86.37.1
Stearoyl-CoA5.18.06.67.4
Oleoyl-CoA5.38.36.87.6
Linoleoyl-CoA5.68.77.17.9
Arachidonoyl-CoA5.99.07.48.2
HMG-CoA6.39.57.88.7

Data adapted from a study on acyl-CoA stability.[2] The specific conditions of your experiment may lead to different stability profiles.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Aspirate the culture medium completely.

    • Immediately place the culture dish on ice.

    • Wash the cells once with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

  • Quenching and Lysis:

    • Add 1 mL of ice-cold extraction solvent (e.g., 2.5% perchloric acid or 10% trichloroacetic acid in water) directly to the plate.

    • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Sample Storage and Analysis:

    • Store the supernatant at -80°C until analysis.

    • For analysis by LC-MS/MS, the sample can often be directly injected or may require a dilution with an appropriate buffer.

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

    • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and continue to homogenize.[1]

    • Transfer the homogenate to a polypropylene (B1209903) tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.[1]

  • Phase Separation and Clarification:

    • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Cleanup (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate organic solvent.

  • Sample Concentration and Analysis:

    • Evaporate the solvent from the supernatant or SPE eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Hydrolysis Hydrolysis trans-2-undecenoic_acid_CoA trans-2-undecenoic_acid_CoA Hydrolysis->trans-2-undecenoic_acid_CoA Enzymatic_Degradation Enzymatic_Degradation Other_Metabolites Other_Metabolites Enzymatic_Degradation->Other_Metabolites This compound This compound This compound->Enzymatic_Degradation (Acyl-CoA Thioesterases)

Caption: Potential degradation pathways of this compound during sample preparation.

cluster_Start Sample Collection cluster_Quenching Metabolic Quenching cluster_Extraction Extraction cluster_Cleanup Purification cluster_Analysis Analysis Sample Sample Quench Rapid Quenching (Liquid N2 or Cold Solvent) Homogenize Homogenization (Acidic Buffer) Quench->Homogenize Extract Solvent Extraction (e.g., Isopropanol/ACN) Homogenize->Extract Clarify Centrifugation Extract->Clarify SPE Solid-Phase Extraction (Optional) Clarify->SPE Analyze LC-MS/MS Analysis Clarify->Analyze Direct Injection SPE->Analyze

Caption: Recommended experimental workflow for preventing degradation of this compound.

References

"strategies to minimize substrate inhibition in reactions with trans-2-undecenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with trans-2-undecenoyl-CoA and related long-chain acyl-CoA substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to substrate inhibition and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern with long-chain acyl-CoAs like this compound?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. While classical Michaelis-Menten kinetics predict that the reaction rate will plateau at high substrate levels, in some cases, the rate progressively decreases after reaching a maximum. With long-chain acyl-CoAs, this can occur through a few mechanisms:

  • Formation of a Non-productive Complex: Two substrate molecules may bind to the enzyme simultaneously, forming a dead-end, non-productive complex.

  • Pathway-Level Overload: In metabolic pathways like β-oxidation, high concentrations of an upstream substrate (e.g., a long-chain acyl-CoA) can monopolize enzymes that are also required for downstream intermediates of shorter chain lengths. This competition can lead to an accumulation of intermediates and a decrease in the overall pathway flux, a phenomenon referred to as substrate overload.[1][2]

  • Micelle Formation: Long-chain acyl-CoAs are amphipathic and can form micelles at high concentrations. This can reduce the effective concentration of the free substrate available to the enzyme and may also directly inhibit the enzyme.

Q2: Which enzymes are potentially susceptible to substrate inhibition by this compound?

A2: Any enzyme that utilizes this compound as a substrate could potentially exhibit substrate inhibition. Key enzymes in fatty acid metabolism include:

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-double bond. While direct inhibition data for this compound is limited, studies on ECH with various acyl-CoA chain lengths are ongoing.[3][4][5]

  • trans-2-enoyl-CoA Reductase (TER): This enzyme is involved in fatty acid elongation and reduces the trans-double bond.[6][7]

  • Acyl-CoA Dehydrogenases (ACADs): In the context of β-oxidation, the competition between acyl-CoAs of different chain lengths for ACADs with overlapping specificity can contribute to pathway-level substrate inhibition.[1]

Q3: Are there known kinetic parameters for enzymes reacting with this compound or similar substrates?

Troubleshooting Guides

Issue 1: Reaction rate decreases at high concentrations of this compound.

Possible Cause: Substrate inhibition or overload of the enzymatic pathway.

Solutions:

  • Substrate Titration: Perform a detailed substrate titration experiment to determine the optimal concentration of this compound. Plot the initial reaction velocity against a wide range of substrate concentrations to identify the concentration at which the maximum velocity (Vmax) is achieved and to observe any subsequent decrease in velocity.

  • Use of Albumin: Long-chain acyl-CoAs can bind to bovine serum albumin (BSA). Including BSA in your assay buffer can help to prevent micelle formation and maintain a consistent concentration of free substrate, thus mitigating non-specific inhibition effects.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes alleviate substrate inhibition by creating a microenvironment that limits the local concentration of the substrate at the active site.[8][9]

Issue 2: Inconsistent or non-reproducible results in enzyme assays.

Possible Cause: Variability in substrate preparation, instability of acyl-CoAs, or assay conditions.

Solutions:

  • Fresh Substrate Preparation: Acyl-CoA esters can be unstable. Prepare fresh solutions of this compound for each experiment and store them appropriately (snap-frozen at -80°C for short-term storage).[10]

  • Consistent Assay Conditions: Ensure that pH, temperature, and buffer composition are strictly controlled across all experiments. Small variations can significantly impact enzyme activity.[11]

  • Inclusion of Controls: Always include positive controls (with a known active enzyme) and negative controls (without the enzyme) to ensure that the observed activity is due to the enzyme of interest and to measure any background signal.[11]

Quantitative Data Summary

The following table summarizes the Michaelis constants (Km) for enoyl-CoA hydratase from Aeromonas caviae with various trans-2-enoyl-CoA substrates. This data can help researchers estimate the expected affinity for substrates of similar chain length to this compound (a C11 acyl-CoA).

Substrate (trans-2-enoyl-CoA)Chain LengthKm (μM)
Crotonyl-CoAC424
Hexenoyl-CoAC640
Octenoyl-CoAC8Not specified
Decenoyl-CoAC10Not specified
Dodecenoyl-CoAC1243

Data adapted from kinetic analysis of wild-type Aeromonas caviae R-specific enoyl-CoA hydratase.[3]

Experimental Protocols

Key Experiment: Determining the Optimal Substrate Concentration and Identifying Substrate Inhibition

Objective: To determine the concentration of this compound that yields the maximum reaction velocity and to test for substrate inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate buffer.

    • Prepare a series of dilutions of the this compound stock solution to cover a wide range of concentrations (e.g., from 0.1 x Km to 100 x Km, if Km is known or can be estimated).

    • Prepare the assay buffer containing all necessary co-factors and, if applicable, a carrier protein like BSA.

    • Prepare a solution of the enzyme of interest at a fixed concentration.

  • Assay Procedure:

    • Set up a series of reactions in a microplate or cuvettes. Each reaction should contain the assay buffer and a different concentration of this compound.

    • Equilibrate the reactions to the desired temperature.

    • Initiate the reaction by adding the enzyme solution to each reaction well or cuvette.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or co-factor. For example, the hydration of the enoyl-CoA can be monitored by the decrease in absorbance at 263 nm.[3]

    • Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Analyze the shape of the resulting curve. If the velocity plateaus at high substrate concentrations, the enzyme follows Michaelis-Menten kinetics. If the velocity decreases at high substrate concentrations, this is indicative of substrate inhibition.

    • The data can be fitted to the Michaelis-Menten equation or, in the case of substrate inhibition, to a modified equation that includes a substrate inhibition constant (Ki).

Visualizations

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (this compound) ESI Non-productive Enzyme-Substrate-Inhibitor Complex (ESI) ES->E k-1 P Product (P) ES->P k_cat ES->ESI Ki

Caption: Classical substrate inhibition model.

Beta_Oxidation_Pathway cluster_0 β-Oxidation Spiral cluster_1 Substrate Overload Acyl_CoA_n Long-Chain Acyl-CoA (Cn) (e.g., Palmitoyl-CoA) Enoyl_CoA_n trans-2-Enoyl-CoA (Cn) Acyl_CoA_n->Enoyl_CoA_n ACAD Acyl_CoA_n->Inhibition High Concentration Hydroxyacyl_CoA_n 3-Hydroxyacyl-CoA (Cn) Enoyl_CoA_n->Hydroxyacyl_CoA_n ECH Ketoacyl_CoA_n 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA_n->Ketoacyl_CoA_n HADH Acyl_CoA_n_2 Acyl-CoA (Cn-2) Ketoacyl_CoA_n->Acyl_CoA_n_2 Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_n->Acetyl_CoA Acyl_CoA_n_2_input Medium/Short-Chain Acyl-CoAs Acyl_CoA_n_2_input->Enoyl_CoA_n Competition for ACAD/ECH

Caption: Substrate overload in β-oxidation.

References

Validation & Comparative

Unraveling the Role of trans-2-undecenoyl-CoA: A Comparative Guide to Gene Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise functions of lipid metabolites is paramount. This guide provides a comparative analysis of gene knockout models used to validate the role of trans-2-undecenoyl-CoA, a key intermediate in unsaturated fatty acid metabolism. By examining the phenotypic and metabolic consequences of disrupting enzymes that process this molecule, we can gain critical insights into its physiological significance and potential as a therapeutic target.

The Central Role of trans-2-enoyl-CoA Intermediates in Fatty Acid Oxidation

Mitochondrial beta-oxidation is a critical pathway for energy production from fatty acids. The breakdown of unsaturated fatty acids, such as undecenoic acid, requires auxiliary enzymes to handle the double bonds. One of the key intermediates in this process is trans-2-enoyl-CoA. The specific molecule, this compound (a C11:1 acyl-CoA), is processed by a series of enzymes. Gene knockout models targeting these enzymes provide a powerful tool to elucidate the specific functions of this and related metabolites by observing the consequences of their accumulation or depletion.

This guide focuses on two key enzymes whose knockout has provided significant insights into the metabolism of trans-2-enoyl-CoA intermediates: 2,4-dienoyl-CoA reductase (DECR) and enoyl-CoA isomerase (ECI1) . While direct data on this compound is limited in publicly available literature, the study of knockout models for these enzymes reveals the broader impact of disrupting the metabolism of unsaturated fatty acids of similar chain lengths.

Comparative Analysis of Gene Knockout Models

The primary alternative to a gene knockout model is the wild-type (WT) counterpart, which serves as the essential control for assessing the direct impact of the gene deletion. The following tables summarize the quantitative data from studies on Decr and Eci1 knockout mice, comparing key metabolic parameters to their WT littermates.

Table 1: Metabolic Phenotypes of Decr Knockout Mice
ParameterWild-Type (WT)Decr Knockout (-/-)Percentage ChangeReference
Serum Glucose (24h fasting) 10.9 ± 0.3 mmol/l6.6 ± 0.2 mmol/l↓ 39.4%[1]
Serum Glucose (48h fasting) 5.9 ± 0.9 mmol/l2.3 ± 0.3 mmol/l↓ 61.0%[1]
Serum Decadienoylcarnitine (fasted) Not ReportedIncreased-[2]
Hepatic Triglycerides (fasted) Not ReportedIncreased (Steatosis)-[2]
Urinary Unsaturated Dicarboxylic Acids (fasted) Not ReportedIncreased-[2]
Table 2: Metabolic Phenotypes of Eci1 Knockout Mice
ParameterWild-Type (WT)Eci1 Knockout (KO)Percentage ChangeReference
Blood β-hydroxybutyrate (fasted) 1.09 mM1.10 mMNo significant change[3]
Blood Glucose (fasted) 4.58 mM3.87 mM↓ 15.5% (Trend)[3]
Blood C12:1 Acylcarnitine (fasted) 0.03 μM0.09 μM↑ 200%[3]
Blood C12:1 Acylcarnitine (olive oil diet) 0.01 μM0.04 μM↑ 300%[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental approaches used in these studies, the following diagrams are provided.

fatty_acid_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA trans_2_enoyl_CoA trans-2-enoyl-CoA (e.g., this compound) Unsaturated_Fatty_Acyl_CoA->trans_2_enoyl_CoA β-oxidation cycle trans_2_cis_4_dienoyl_CoA trans-2, cis/trans-4- dienoyl-CoA trans_2_enoyl_CoA->trans_2_cis_4_dienoyl_CoA Acyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA trans_2_enoyl_CoA->Acetyl_CoA Further β-oxidation three_cis_enoyl_CoA 3-cis/trans-enoyl-CoA trans_2_cis_4_dienoyl_CoA->three_cis_enoyl_CoA DECR (Knockout Target) three_cis_enoyl_CoA->trans_2_enoyl_CoA ECI1 (Knockout Target) TCA_Cycle TCA Cycle & Energy Production Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation pathway for unsaturated fatty acids highlighting the roles of DECR and ECI1.

experimental_workflow cluster_generation Model Generation cluster_phenotyping Phenotypic Analysis cluster_comparison Data Comparison Gene_Targeting Gene Targeting in Embryonic Stem Cells Chimera_Generation Generation of Chimeric Mice Gene_Targeting->Chimera_Generation Breeding Breeding to Obtain Knockout (-/-) and WT (+/+) Mice Chimera_Generation->Breeding Fasting_Challenge Fasting Challenge (e.g., 24-48h) Breeding->Fasting_Challenge Metabolite_Analysis Metabolite Analysis (Blood, Urine, Tissues) Fasting_Challenge->Metabolite_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR) Fasting_Challenge->Gene_Expression Histology Histological Analysis (e.g., Liver Steatosis) Fasting_Challenge->Histology Data_Comparison Comparison Comparison of Knockout vs. Wild-Type Phenotypes Data_Comparison->Comparison

Caption: General experimental workflow for generating and phenotyping gene knockout mouse models.

Experimental Protocols

The validation of gene knockout models and the subsequent metabolic phenotyping involve a series of detailed experimental procedures. Below are outlines of the key protocols typically employed in such studies.

Generation of Knockout Mice
  • Gene Targeting Construct: A targeting vector is designed to replace a critical exon of the target gene (Decr or Eci1) with a selectable marker, such as a neomycin resistance cassette.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting construct is electroporated into ES cells. Cells that have undergone successful homologous recombination are selected for using the appropriate antibiotic.

  • Generation of Chimeric Mice: The correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that have inherited the targeted allele are identified by genotyping (e.g., PCR or Southern blotting).

  • Generation of Homozygous Knockout Mice: Heterozygous mice are interbred to produce homozygous knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates.

Metabolic Phenotyping
  • Fasting Studies: Mice are subjected to a period of food withdrawal (typically 12-48 hours) with free access to water to induce a metabolic stress that relies on fatty acid oxidation.

  • Blood and Tissue Collection: At the end of the fasting period, blood is collected for the analysis of glucose, ketones (e.g., β-hydroxybutyrate), and acylcarnitines. Tissues such as the liver are harvested for histological analysis and measurement of triglyceride content and gene expression.

  • Acylcarnitine Analysis: Blood spots or plasma are analyzed by tandem mass spectrometry (MS/MS) to quantify the levels of various acylcarnitine species. The accumulation of specific acylcarnitines (e.g., C10:2-carnitine in Decr -/- mice or C12:1-carnitine in Eci1 -/- mice) indicates a block at a specific step in beta-oxidation.

  • Gene Expression Analysis: RNA is extracted from tissues (e.g., liver) and reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of genes involved in fatty acid metabolism, gluconeogenesis, and other relevant pathways.

  • Histology: Liver sections are stained with Oil Red O to visualize neutral lipid accumulation, providing a qualitative and quantitative measure of steatosis.

Conclusion

The use of gene knockout models, specifically targeting enzymes like DECR and ECI1, has been instrumental in defining the consequences of impaired unsaturated fatty acid oxidation. While direct experimental data on the specific role of this compound remains to be fully elucidated, the phenotypes of these knockout mice provide a strong comparative framework. The Decr knockout model demonstrates a severe phenotype with hypoglycemia and steatosis upon fasting, highlighting the critical role of this enzyme in processing dienoyl-CoA intermediates.[1][2] In contrast, the Eci1 knockout mouse presents a milder phenotype, suggesting the presence of compensatory mechanisms.[3] The accumulation of specific medium-chain unsaturated acylcarnitines in both models serves as a key diagnostic marker and points to the metabolic block.[2][3]

For researchers in drug development, these models offer valuable platforms to test therapeutic strategies aimed at mitigating the effects of metabolic disorders arising from defects in fatty acid oxidation. Future studies employing more sensitive lipidomics approaches in these and other relevant knockout models will be crucial for pinpointing the precise role of this compound and other specific lipid intermediates in health and disease.

References

A Comparative Kinetic Analysis of trans-2-Undecenoyl-CoA and Other Acyl-CoAs in Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of trans-2-undecenoyl-CoA and other acyl-CoAs, focusing on their roles as substrates for key enzymes in the fatty acid β-oxidation pathway. The data presented herein is crucial for understanding the substrate specificity and efficiency of these enzymes, which are potential targets for therapeutic intervention in metabolic diseases.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters for the hydration of various trans-2-enoyl-CoA substrates by the R-enantiomer-specific enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae. This enzyme is involved in the β-oxidation pathway and provides (R)-3-hydroxyacyl-CoA for polyhydroxyalkanoate (PHA) synthesis. While data for this compound (C11) is not explicitly available, the provided data for adjacent chain lengths (C10 and C12) allows for an informed estimation of its kinetic profile.

Substrate (trans-2-enoyl-CoA)Chain LengthKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Crotonyl-CoAC4241,20050
Hexenoyl-CoAC6401,50037.5
Octenoyl-CoAC8411,10026.8
Decenoyl-CoAC104280019.0
Dodecenoyl-CoAC124360014.0

Data sourced from a study on the substrate specificity of Aeromonas caviae R-specific enoyl-CoA hydratase.[1]

Analysis: The data indicates that the enoyl-CoA hydratase from Aeromonas caviae exhibits a preference for shorter chain length substrates, with the highest catalytic efficiency (kcat/Km) observed for crotonyl-CoA (C4). As the acyl chain length increases, the catalytic efficiency progressively decreases. The Km values for substrates from C6 to C12 are relatively similar, suggesting that the binding affinity for these longer chain substrates does not vary significantly. However, the turnover rate (kcat) decreases with increasing chain length. Based on this trend, it can be inferred that this compound (C11) would have a Km value in the range of 42-43 µM and a kcat value between 600 and 800 s-1, resulting in a catalytic efficiency slightly lower than that of decenoyl-CoA.

Experimental Protocols

Synthesis of trans-2-Enoyl-CoA Substrates

Objective: To synthesize a range of trans-2-enoyl-CoA substrates with varying chain lengths for use in kinetic assays.

Methodology: trans-2-enoyl-CoAs can be synthesized from their corresponding fatty acids. The fatty acid is first converted to its acyl--p-nitrophenyl ester, which is then reacted with coenzyme A to yield the final trans-2-enoyl-CoA product. The concentration of the synthesized acyl-CoA is determined spectrophotometrically.

Kinetic Analysis of Enoyl-CoA Hydratase

Objective: To determine the kinetic parameters (Km and kcat) of enoyl-CoA hydratase with various trans-2-enoyl-CoA substrates.

Methodology: The hydration of the double bond in trans-2-enoyl-CoA results in a decrease in absorbance at 263 nm. This change in absorbance can be monitored to determine the reaction rate.

  • Reaction Mixture: The assay is performed in a final volume of 900 µl at 30°C. The reaction mixture contains a specific concentration of the purified enzyme in a suitable buffer (e.g., Tris-HCl).

  • Substrate Addition: The reaction is initiated by adding varying concentrations of the trans-2-enoyl-CoA substrate.

  • Spectrophotometric Measurement: The decrease in absorbance at 263 nm is monitored continuously using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The kinetic parameters, Km and kcat, are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.[1]

Acyl-CoA Dehydrogenase Activity Assay

Objective: To measure the activity of acyl-CoA dehydrogenases, which catalyze the first step of β-oxidation.

Methodology: Several methods can be employed to assay acyl-CoA dehydrogenase (ACAD) activity.

  • ETF Fluorescence Reduction Assay: This is considered the gold standard for measuring ACAD activity. It follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD. This assay is highly specific but requires an anaerobic environment and purified ETF.[2]

  • Spectrophotometric Dye Reduction Assay: This method uses artificial electron acceptors like ferricenium hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP). The reduction of these dyes by the ACAD is monitored spectrophotometrically. This method is simpler but may be less specific.[2]

  • HPLC or Mass Spectrometry-based Assay: The conversion of the acyl-CoA substrate to the enoyl-CoA product is directly monitored by HPLC or mass spectrometry in the presence of a chemical electron acceptor to drive the reaction to completion.[2]

Mandatory Visualization

Experimental_Workflow_for_Enzyme_Kinetics cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Reaction Mixture (Enzyme + Substrate) Enzyme->Reaction Substrates Synthesized Acyl-CoA Substrates (Varying Chain Lengths) Substrates->Reaction Spectro Spectrophotometer (Measure Absorbance Change) Reaction->Spectro Rates Calculate Initial Reaction Rates Spectro->Rates MM_Plot Michaelis-Menten Plot Rates->MM_Plot LB_Plot Lineweaver-Burk Plot Rates->LB_Plot Params Determine Km and Vmax MM_Plot->Params LB_Plot->Params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Caption: The four core reactions of the fatty acid β-oxidation pathway.

References

A Comparative Guide to the Metabolism of trans-2-Undecenoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways involving trans-2-undecenoyl-CoA in various species, including mammals, yeast, and bacteria. While direct comparative kinetic data for this compound is limited in the current literature, this document extrapolates from known substrate specificities of key enzymes to offer insights into potential species-specific differences. Detailed experimental protocols for the analysis of relevant metabolic steps are also provided.

Introduction to this compound Metabolism

This compound is an intermediate in the metabolism of odd-chain unsaturated fatty acids. Its metabolic fate is primarily determined by two key pathways: β-oxidation for energy production and the fatty acid elongation cycle for the synthesis of longer fatty acids. The efficiency and preference for either pathway can vary significantly across different species and within different subcellular compartments, namely the mitochondria and peroxisomes.

Comparative Analysis of Metabolic Pathways

The metabolism of this compound involves a series of enzymatic reactions. The key enzymes and their roles in different species are summarized below.

β-Oxidation of this compound

The breakdown of this compound via β-oxidation involves the following core steps:

  • Hydration: Catalyzed by enoyl-CoA hydratase (ECH) , which adds a water molecule across the double bond.

  • Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) , which oxidizes the resulting hydroxyl group.

  • Thiolysis: Catalyzed by thiolase , which cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA.

Significant differences exist in the location and enzymatic machinery of β-oxidation between prokaryotes and eukaryotes.

dot

Beta_Oxidation_Comparison cluster_eukaryotes Eukaryotes (e.g., Mammals, Yeast) cluster_mitochondria Mitochondria cluster_peroxisomes Peroxisomes cluster_prokaryotes Prokaryotes (e.g., E. coli) Mito_T2U_CoA This compound Mito_ECH Enoyl-CoA Hydratase (ECHS1) Mito_T2U_CoA->Mito_ECH Hydration Mito_HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Mito_ECH->Mito_HADH L-3-Hydroxyundecenoyl-CoA Mito_Thiolase Thiolase Mito_HADH->Mito_Thiolase 3-Ketoundecenoyl-CoA Mito_AcetylCoA Acetyl-CoA Mito_Thiolase->Mito_AcetylCoA Mito_NonanoylCoA Nonanoyl-CoA Mito_Thiolase->Mito_NonanoylCoA Pero_T2U_CoA This compound Pero_MFE Multifunctional Enzyme (MFE-1/MFE-2) (Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase activity) Pero_T2U_CoA->Pero_MFE Hydration & Dehydrogenation Pero_Thiolase Thiolase Pero_MFE->Pero_Thiolase 3-Ketoundecenoyl-CoA Pero_AcetylCoA Acetyl-CoA Pero_Thiolase->Pero_AcetylCoA Pero_NonanoylCoA Nonanoyl-CoA Pero_Thiolase->Pero_NonanoylCoA Pro_T2U_CoA This compound Pro_FadB Multifunctional Enzyme (FadB) (Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase activity) Pro_T2U_CoA->Pro_FadB Hydration & Dehydrogenation Pro_FadA Thiolase (FadA) Pro_FadB->Pro_FadA 3-Ketoundecenoyl-CoA Pro_AcetylCoA Acetyl-CoA Pro_FadA->Pro_AcetylCoA Pro_NonanoylCoA Nonanoyl-CoA Pro_FadA->Pro_NonanoylCoA

Caption: Comparative overview of the β-oxidation pathway of this compound.

Table 1: Key Enzymes in this compound β-Oxidation

EnzymeMammalsYeastBacteria (e.g., E. coli)
Enoyl-CoA Hydratase Mitochondrial (ECHS1) and Peroxisomal (part of MFE-1 and MFE-2)[1]Mitochondrial and Peroxisomal (part of MFE-2)[1]Part of multifunctional enzyme (FadB)
3-Hydroxyacyl-CoA Dehydrogenase Mitochondrial (HADH) and Peroxisomal (part of MFE-1 and MFE-2)[1][2]Mitochondrial and Peroxisomal (part of MFE-2)[1]Part of multifunctional enzyme (FadB)
Thiolase Mitochondrial and PeroxisomalMitochondrial and PeroxisomalFadA

Note: While specific kinetic data for this compound is scarce, studies on other medium-chain acyl-CoAs suggest that mitochondrial enzymes in mammals are generally most active with these substrates[3]. Peroxisomal β-oxidation, on the other hand, is crucial for very-long-chain fatty acids but also contributes to the breakdown of medium-chain fatty acids. In yeast, the peroxisomal multifunctional enzyme type 2 (MFE-2) possesses two 3-hydroxyacyl-CoA dehydrogenase domains with different substrate specificities, one for short-chain and the other for medium to long-chain substrates, which would be relevant for the metabolism of an 11-carbon molecule.

Fatty Acid Elongation

This compound can also be a substrate for trans-2-enoyl-CoA reductase (TECR) , the final enzyme in the fatty acid elongation cycle. This pathway leads to the synthesis of longer-chain fatty acids.

Fatty_Acid_Elongation T2U_CoA This compound TECR trans-2-Enoyl-CoA Reductase (TECR) T2U_CoA->TECR Undecanoyl_CoA Undecanoyl-CoA TECR->Undecanoyl_CoA NADP NADP+ TECR->NADP NADPH NADPH + H+ NADPH->TECR

Caption: Workflow for the isolation of mitochondrial and peroxisomal fractions.

Enoyl-CoA Hydratase (ECH) Activity Assay

Objective: To measure the rate of hydration of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA.

Principle: This is a continuous spectrophotometric assay that monitors the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond in the trans-2-enoyl-CoA substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: this compound (or other trans-2-enoyl-CoA of interest)

  • Enzyme: Isolated mitochondrial or peroxisomal fraction, or purified enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer.

  • Add the enzyme preparation to the cuvette and incubate for a few minutes to equilibrate the temperature (e.g., 30°C).

  • Initiate the reaction by adding the this compound substrate to a final concentration of 25-50 µM.

  • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-CoA thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

[4]#### 3. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Objective: To measure the rate of oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

Principle: This is a continuous spectrophotometric assay that follows the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0

  • NAD⁺ solution

  • Substrate: 3-Hydroxyundecanoyl-CoA (synthesized from this compound via the ECH reaction)

  • Enzyme: Isolated mitochondrial or peroxisomal fraction, or purified enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD⁺.

  • Add the enzyme preparation and incubate to equilibrate the temperature.

  • Initiate the reaction by adding the 3-hydroxyundecanoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient for NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Note: A coupled assay can also be performed where the 3-ketoacyl-CoA product is immediately cleaved by thiolase, which can help to drive the reaction forward and prevent product inhibition.

[3]#### 4. trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

Objective: To measure the rate of reduction of trans-2-enoyl-CoA to acyl-CoA.

Principle: This is a continuous spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺, resulting in a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0

  • NADPH solution

  • Substrate: this compound

  • Enzyme: Microsomal fraction or purified enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH.

  • Add the enzyme preparation and incubate to equilibrate.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient for NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular or in vitro concentration of this compound and its metabolites.

Principle: Liquid chromatography separates the acyl-CoA species, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol Outline:

  • Extraction: Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., isopropanol/acetonitrile/water).

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Mass Spectrometry:

    • Ionize the separated molecules using electrospray ionization (ESI).

    • Detect and quantify the specific acyl-CoA species using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. A common transition for acyl-CoAs is the neutral loss of the 5'-ADP fragment (507 Da). 4[5]. Quantification: Use a standard curve generated with a known amount of synthetic this compound to determine the concentration in the samples. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Conclusion

The metabolism of this compound is a multifaceted process that varies across species and subcellular compartments. In eukaryotes like mammals and yeast, both mitochondria and peroxisomes play roles in its β-oxidation, with distinct enzymatic machinery. Prokaryotes utilize a more streamlined multifunctional enzyme system. The fatty acid elongation pathway, mediated by trans-2-enoyl-CoA reductase, also presents species-specific differences in enzyme location, cofactor preference, and substrate specificity.

While this guide provides a framework for understanding and investigating the metabolism of this compound, further research is needed to generate specific quantitative data for this particular substrate across a wider range of species. The provided experimental protocols offer a robust starting point for researchers to conduct such comparative studies, which will be invaluable for a deeper understanding of fatty acid metabolism and its implications in health and disease.

References

Cross-Validation of Mass Spectrometry and Enzymatic Assays for the Quantification of Trans-2-Undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid intermediates is paramount in metabolic research and drug development. Trans-2-undecenoyl-CoA, a key intermediate in fatty acid metabolism, requires precise measurement to understand its role in various physiological and pathological processes. This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Data Comparison

The performance of LC-MS/MS and a representative enzymatic assay (trans-2-enoyl-CoA reductase-based) for the quantification of this compound is summarized below. Data is compiled from studies on analogous long-chain acyl-CoAs and represents typical performance characteristics.[1]

ParameterLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) Low nM to sub-nM range[2]Micromolar (µM) range
Limit of Quantification (LOQ) Low nM rangeMicromolar (µM) range
Linear Range Several orders of magnitudeTypically 1-2 orders of magnitude
Precision (RSD) < 15%[3]< 20%
Accuracy (% Recovery) 85-115%[1]80-120%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on enzyme specificity)
Throughput Moderate to HighHigh
Cost per Sample HighLow to Moderate
Instrumentation Specialized (LC-MS/MS system)Common (Spectrophotometer/Fluorometer)

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[1][4][5]

a. Sample Preparation (Tissue)

  • Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with 1 mL of ice-cold 2% (w/v) trichloroacetic acid.

  • Resuspend the pellet in 500 µL of 50 mM potassium phosphate (B84403) buffer (pH 7.0).

  • Add an internal standard (e.g., C17:0-CoA).

  • Extract acyl-CoAs using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the acyl-CoAs with methanol, evaporate to dryness, and reconstitute in an appropriate volume of the initial mobile phase.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M+H]+ for this compound.

    • Product Ion (m/z): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

    • Collision Energy: Optimized for the specific transition.

Quantification of this compound by Enzymatic Assay

This protocol is based on the activity of trans-2-enoyl-CoA reductase, which catalyzes the NADPH-dependent reduction of the trans-2 double bond of enoyl-CoAs.[6][7] The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.

a. Reagents

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • NADPH solution: 10 mM NADPH in assay buffer.

  • Trans-2-enoyl-CoA reductase: Purified enzyme solution.

  • This compound standard solutions.

b. Assay Procedure

  • In a 96-well plate, add 150 µL of assay buffer to each well.

  • Add 10 µL of the sample or standard solution.

  • Add 20 µL of 10 mM NADPH solution.

  • Initiate the reaction by adding 20 µL of the trans-2-enoyl-CoA reductase solution.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of NADPH oxidation (ΔA340/min).

  • Generate a standard curve by plotting the rate of reaction against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed from undecanoyl-CoA by acyl-CoA dehydrogenase and is subsequently hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyundecanoyl-CoA.[8]

fatty_acid_oxidation Undecanoyl-CoA Undecanoyl-CoA This compound This compound Undecanoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxyundecanoyl-CoA 3-Hydroxyundecanoyl-CoA This compound->3-Hydroxyundecanoyl-CoA Enoyl-CoA Hydratase (Crotonase) 3-Ketoundecanoyl-CoA 3-Ketoundecanoyl-CoA 3-Hydroxyundecanoyl-CoA->3-Ketoundecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Nonanoyl-CoA + Acetyl-CoA Nonanoyl-CoA + Acetyl-CoA 3-Ketoundecanoyl-CoA->Nonanoyl-CoA + Acetyl-CoA Thiolase

Fatty Acid β-Oxidation Pathway

Experimental Workflow: Cross-Validation of Analytical Methods

A robust cross-validation workflow ensures the accuracy and reliability of both analytical methods. This involves analyzing the same set of samples with both LC-MS/MS and the enzymatic assay and comparing the quantitative results.

cross_validation_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_enzymatic Enzymatic Assay Sample_Collection Sample Collection (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction LC_Separation LC Separation Extraction->LC_Separation Aliquot 1 Enzyme_Reaction Enzymatic Reaction Extraction->Enzyme_Reaction Aliquot 2 MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis_LCMS LC-MS/MS Data Analysis MS_Detection->Data_Analysis_LCMS Quantitative Data Spectrophotometry Spectrophotometric Measurement Enzyme_Reaction->Spectrophotometry Data_Analysis_Enzymatic Enzymatic Assay Data Analysis Spectrophotometry->Data_Analysis_Enzymatic Quantitative Data Comparison Method Comparison & Validation Data_Analysis_LCMS->Comparison Data_Analysis_Enzymatic->Comparison

Cross-Validation Workflow

Conclusion

Both LC-MS/MS and enzymatic assays offer viable approaches for the quantification of this compound, each with distinct advantages and limitations. LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for complex biological matrices and low-abundance analytes.[1][9] In contrast, enzymatic assays are more cost-effective, have higher throughput, and are suitable for routine analysis and screening purposes where the absolute highest sensitivity is not required. The choice of method should be guided by the specific research question, sample type, required analytical performance, and available resources. A thorough cross-validation, as outlined in this guide, is essential to ensure data accuracy and inter-method comparability.

References

A Comparative Study of trans-2-undecenoyl-CoA and palmitoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of trans-2-undecenoyl-CoA, an unsaturated odd-chain acyl-CoA, and palmitoyl-CoA, a saturated even-chain acyl-CoA. This comparison is crucial for understanding the metabolic fate and potential therapeutic applications of odd-chain versus even-chain fatty acids. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide synthesizes known substrate specificities of key beta-oxidation enzymes to present a hypothetical, yet mechanistically plausible, comparison. The experimental protocols provided are established methods that can be employed to generate empirical data for a direct comparison.

Introduction

The mitochondrial beta-oxidation of fatty acids is a critical pathway for energy production. The efficiency of this process is highly dependent on the structure of the fatty acyl-CoA substrate, including its chain length and degree of saturation. Palmitoyl-CoA (C16:0-CoA) is a common, well-studied saturated fatty acyl-CoA. In contrast, this compound (C11:1-CoA) is an unsaturated odd-chain fatty acyl-CoA, the metabolism of which is less characterized but of growing interest due to the unique metabolic roles of odd-chain fatty acids. Understanding the kinetic differences in their enzymatic processing can provide insights into metabolic regulation and the pathophysiology of various metabolic disorders.

This guide focuses on the initial enzymatic steps of beta-oxidation catalyzed by Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase.

Data Presentation: A Hypothetical Kinetic Comparison

The following tables present a hypothetical comparison of the kinetic parameters for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Enoyl-CoA Hydratase with this compound and palmitoyl-CoA as substrates. These values are extrapolated from the known substrate specificities of these enzymes, where VLCAD shows a preference for longer saturated chains and enoyl-CoA hydratase activity tends to decrease with increasing chain length.

Table 1: Hypothetical Kinetic Parameters for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

SubstrateApparent Km (µM)Apparent Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
Palmitoyl-CoA (C16:0)~2-5HighHigh
This compound (C11:1)~10-20ModerateModerate to Low

Note: These are estimated values based on the known preference of VLCAD for long-chain saturated fatty acyl-CoAs. Experimental verification is required.

Table 2: Hypothetical Kinetic Parameters for Enoyl-CoA Hydratase

SubstrateApparent Km (µM)Apparent Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
trans-2-Hexadecenoyl-CoA (from Palmitoyl-CoA)~5-10ModerateModerate
This compound (C11:1)~15-30Moderate to LowLow

Note: These are estimated values based on the general trend of decreasing enoyl-CoA hydratase activity with increasing acyl chain length. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, its synthesis is a prerequisite for enzymatic assays. A common method involves the activation of trans-2-undecenoic acid.

Materials:

  • trans-2-undecenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and DTT.

  • Add Coenzyme A and trans-2-undecenoic acid to the mixture.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the synthesized this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Enzyme Kinetic Assays

1. Acyl-CoA Dehydrogenase (VLCAD) Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the oxidation of the acyl-CoA substrate by VLCAD.

Materials:

  • Purified recombinant human VLCAD

  • Purified recombinant human ETF

  • Palmitoyl-CoA

  • Synthesized this compound

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Anaerobic cuvettes or microplates

Procedure:

  • Prepare a reaction buffer containing potassium phosphate.

  • Add a known concentration of ETF to the buffer in an anaerobic environment.

  • Record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding a known concentration of VLCAD and varying concentrations of the acyl-CoA substrate (palmitoyl-CoA or this compound).

  • Monitor the decrease in ETF fluorescence over time.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence decay.

  • Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

2. Enoyl-CoA Hydratase Activity Assay (Spectrophotometric Assay)

This assay measures the hydration of the trans-2 double bond of the enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Purified enoyl-CoA hydratase (e.g., from bovine liver)

  • trans-2-Hexadecenoyl-CoA (product of VLCAD reaction on palmitoyl-CoA)

  • Synthesized this compound

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer and UV-transparent cuvettes or microplates

Procedure:

  • Prepare a reaction buffer containing Tris-HCl.

  • Add varying concentrations of the enoyl-CoA substrate (trans-2-hexadecenoyl-CoA or this compound) to the buffer.

  • Equilibrate the mixture to the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a known concentration of enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualizations

Beta_Oxidation_Pathway cluster_palmitoyl Palmitoyl-CoA Pathway cluster_undecenoyl This compound Pathway Palmitoyl-CoA Palmitoyl-CoA trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA Palmitoyl-CoA->trans-2-Hexadecenoyl-CoA VLCAD L-3-Hydroxyhexadecanoyl-CoA L-3-Hydroxyhexadecanoyl-CoA trans-2-Hexadecenoyl-CoA->L-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxyundecanoyl-CoA L-3-Hydroxyundecanoyl-CoA This compound->L-3-Hydroxyundecanoyl-CoA Enoyl-CoA Hydratase Experimental_Workflow Substrate_Preparation Substrate Preparation (Synthesis of this compound) Kinetic_Assays Enzyme Kinetic Assays Substrate_Preparation->Kinetic_Assays Enzyme_Purification Enzyme Purification (VLCAD, Enoyl-CoA Hydratase) Enzyme_Purification->Kinetic_Assays VLCAD_Assay VLCAD Assay (ETF Fluorescence Reduction) Kinetic_Assays->VLCAD_Assay ECH_Assay Enoyl-CoA Hydratase Assay (Spectrophotometric) Kinetic_Assays->ECH_Assay Data_Analysis Data Analysis (Michaelis-Menten Kinetics) VLCAD_Assay->Data_Analysis ECH_Assay->Data_Analysis Comparative_Analysis Comparative Analysis of Kinetic Parameters Data_Analysis->Comparative_Analysis

Evaluating the Specificity of trans-2-Enoyl-CoA Reductase for Undecenoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding trans-2-Enoyl-CoA Reductase (TER)

Trans-2-enoyl-CoA reductase (EC 1.3.1.44) is an oxidoreductase that plays a crucial role in the mitochondrial fatty acid synthesis pathway.[3] It catalyzes the NADPH or NADH-dependent reduction of the C2-C3 double bond of a trans-2-enoyl-CoA molecule, yielding a saturated acyl-CoA. This reaction is an essential step in the elongation of fatty acid chains.

Known Substrate Specificity of trans-2-Enoyl-CoA Reductase

Studies on TER from various organisms, including Euglena gracilis, have demonstrated a clear preference for short-chain to medium-chain enoyl-CoA substrates.[1][4][5] The enzyme's activity generally decreases as the acyl chain length increases.

Below is a summary of the known kinetic parameters for TER from Euglena gracilis with various even-chain length substrates. This data provides a baseline for predicting the enzyme's potential affinity for odd-chain substrates like undecenoyl-CoA.

SubstrateChain LengthKm (µM)CofactorSource
Crotonyl-CoAC468NADH
trans-2-Hexenoyl-CoAC691NADH
Crotonyl-CoAC4-NADPH

Note: Specific activity with NADH is reported to be 2-3 fold higher than with NADPH for the Euglena gracilis enzyme.[1]

Based on the trend of decreasing affinity (increasing Km) with increasing chain length from C4 to C6, it is hypothesized that the Km for undecenoyl-CoA (C11) would be significantly higher, indicating a lower affinity. However, direct experimental verification is necessary to confirm this and to determine the catalytic efficiency (kcat/Km) for this substrate.

Experimental Protocols

To address the gap in the literature, the following protocols are provided for the expression and purification of TER, the synthesis of undecenoyl-CoA isomers, and the enzymatic assay to determine kinetic parameters.

Expression and Purification of Recombinant trans-2-Enoyl-CoA Reductase

This protocol is adapted from methods used for the expression and purification of Euglena gracilis TER in Escherichia coli.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the TER gene from Euglena gracilis (EgTER1)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged TER protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.

  • Concentrate the protein and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the purity of the enzyme by SDS-PAGE.

Synthesis of trans-2-Undecenoyl-CoA

The synthesis of the undecenoyl-CoA substrate is a critical prerequisite for the enzymatic assay. A common method involves the mixed anhydride (B1165640) method.

Materials:

  • trans-2-Undecenoic acid

  • Coenzyme A (CoA)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium chloride (LiCl)

  • HPLC for purification

Procedure:

  • Dissolve trans-2-undecenoic acid in anhydrous THF.

  • Add TEA to the solution and cool to 0°C.

  • Slowly add ethyl chloroformate and stir for 30 minutes at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt in water.

  • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring at 0°C.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, purify the this compound by preparative HPLC.

  • Lyophilize the purified product and determine its concentration spectrophotometrically.

Enzymatic Assay for TER Activity with Undecenoyl-CoA

The activity of TER is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

Materials:

  • Purified recombinant TER

  • This compound substrate

  • NADH or NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a specific concentration of NADH or NADPH.

  • Add a known amount of purified TER to the cuvette and mix.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • To determine the kinetic parameters, perform the assay with varying concentrations of the undecenoyl-CoA substrate while keeping the enzyme and cofactor concentrations constant.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

  • Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can be calculated from Vmax and the enzyme concentration.

Visualizations

Enzymatic Reaction of trans-2-Enoyl-CoA Reductase

The following diagram illustrates the reduction of trans-2-enoyl-CoA to acyl-CoA catalyzed by TER.

TER_Reaction trans-2-Enoyl-CoA trans-2-Enoyl-CoA TER TER trans-2-Enoyl-CoA->TER NAD(P)H + H+ NAD(P)H + H+ NAD(P)H + H+->TER Acyl-CoA Acyl-CoA NAD(P)+ NAD(P)+ TER->Acyl-CoA TER->NAD(P)+

Caption: Enzymatic reduction of trans-2-enoyl-CoA by TER.

Experimental Workflow for Evaluating TER Specificity

This diagram outlines the key steps to determine the kinetic parameters of TER for undecenoyl-CoA isomers.

TER_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Expression TER Gene Expression in E. coli Purification Ni-NTA Affinity Purification Expression->Purification Assay Spectrophotometric Assay (ΔA340nm) Purification->Assay Synthesis Synthesis of undecenoyl-CoA isomers Synthesis->Assay Kinetics Varying Substrate Concentrations Assay->Kinetics Data Calculate Initial Velocities Kinetics->Data MM Michaelis-Menten Kinetics Data->MM Params Determine Km, kcat, kcat/Km MM->Params

Caption: Workflow for determining TER kinetic parameters.

Conclusion and Future Directions

While direct experimental data on the specificity of trans-2-enoyl-CoA reductase for undecenoyl-CoA isomers is currently lacking, the established substrate preferences for even-chain enoyl-CoAs suggest a lower affinity for this longer, odd-chain substrate. The provided experimental protocols offer a clear path for researchers to perform a comprehensive kinetic analysis of TER with various undecenoyl-CoA isomers. Such studies are crucial for a complete understanding of the role of TER in the metabolism of a wider range of fatty acids and could provide valuable insights for applications in metabolic engineering and drug development. The data generated would be a significant contribution to the field, allowing for a direct comparison of TER's efficiency in processing both even and odd-chain fatty acid precursors.

References

Functional Comparison of trans-2-undecenoyl-CoA with cis-Isomers in Biological Systems: A Metabolic Pathway Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of trans-2-undecenoyl-CoA and its cis-isomers within biological systems. Direct experimental data quantitatively comparing the specific biological activities of these C11-acyl-CoA isomers is not extensively available in peer-reviewed literature. Therefore, this comparison is based on the well-established roles of key enzymes in fatty acid metabolism that exhibit stereospecificity for trans and cis double bonds. The functional differences are primarily dictated by the metabolic pathways in which these isomers can participate as substrates.

Core Functional Differences: A Summary

The primary distinction between trans-2- and cis-isomers of undecenoyl-CoA lies in their roles in fatty acid β-oxidation and biosynthesis. trans-2-Enoyl-CoAs are direct intermediates in the canonical β-oxidation pathway, whereas cis-isomers require isomerization to enter this catabolic spiral. Conversely, in fatty acid elongation, the reduction of a trans-2-enoyl-CoA is a key step.

FeatureThis compoundcis-isomers (e.g., cis-3-undecenoyl-CoA)
Primary Metabolic Role Intermediate in β-oxidation; Substrate for fatty acid elongation.Not a direct intermediate in canonical β-oxidation.
Enzymatic Processing in β-Oxidation Directly processed by enoyl-CoA hydratase.Requires isomerization by enoyl-CoA isomerase to trans-2-enoyl-CoA before proceeding.[1][2]
Enzymatic Processing in Fatty Acid Elongation Substrate for trans-2-enoyl-CoA reductase.[3][4]Not a direct substrate for the reductase enzyme in the main pathway.
Energy Yield Context (in β-oxidation) Standard processing leads to acetyl-CoA production.The isomerization step bypasses the first dehydrogenation step of a saturated fatty acid, leading to a slightly lower FADH2 yield in that specific cycle.
Potential for Accumulation Generally does not accumulate under normal metabolic conditions.Can accumulate if enoyl-CoA isomerase activity is deficient or overwhelmed.[5]

Metabolic Pathways and Key Enzymatic Steps

The metabolism of unsaturated fatty acids, including undecenoyl-CoA, requires auxiliary enzymes to handle the double bonds. The geometry of these bonds determines the enzymatic pathway.

Role in β-Oxidation

The β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbons, which would be the case for a hypothetical cis-3-undecenoyl-CoA, requires the action of enoyl-CoA isomerase .[1] This enzyme converts the cis-3 double bond to a trans-2 double bond, allowing the molecule to re-enter the main β-oxidation pathway.[6][7] In contrast, this compound is already in the correct configuration to be hydrated by enoyl-CoA hydratase.

beta_oxidation_comparison cluster_trans This compound Pathway cluster_cis cis-3-undecenoyl-CoA Pathway This compound This compound Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA Enoyl-CoA Hydratase->3-hydroxyacyl-CoA Further β-oxidation Further β-oxidation 3-hydroxyacyl-CoA->Further β-oxidation cis-3-undecenoyl-CoA cis-3-undecenoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-3-undecenoyl-CoA->Enoyl-CoA Isomerase trans-2-undecenoyl-CoA_cis This compound Enoyl-CoA Isomerase->trans-2-undecenoyl-CoA_cis Enters trans pathway Enters trans pathway trans-2-undecenoyl-CoA_cis->Enters trans pathway

Caption: Comparative β-oxidation entry for trans and cis isomers.

Role in Fatty Acid Elongation

Fatty acid elongation is a four-step cycle that adds two-carbon units to an acyl-CoA chain. The final step is a reduction reaction catalyzed by trans-2-enoyl-CoA reductase , which converts a trans-2-enoyl-CoA to a saturated acyl-CoA.[8][9] This enzyme is specific for the trans-2 isomer, meaning that cis-isomers would not be direct substrates for this reductive step in the elongation process.

fatty_acid_elongation Acyl-CoA (n) Acyl-CoA (n) Condensation Condensation Acyl-CoA (n)->Condensation 3-ketoacyl-CoA (n+2) 3-ketoacyl-CoA (n+2) Condensation->3-ketoacyl-CoA (n+2) Reduction 1 Reduction 1 3-ketoacyl-CoA (n+2)->Reduction 1 3-hydroxyacyl-CoA (n+2) 3-hydroxyacyl-CoA (n+2) Reduction 1->3-hydroxyacyl-CoA (n+2) Dehydration Dehydration 3-hydroxyacyl-CoA (n+2)->Dehydration trans-2-enoyl-CoA (n+2) trans-2-enoyl-CoA (n+2) Dehydration->trans-2-enoyl-CoA (n+2) Reduction 2 (trans-2-enoyl-CoA reductase) Reduction 2 (trans-2-enoyl-CoA reductase) trans-2-enoyl-CoA (n+2)->Reduction 2 (trans-2-enoyl-CoA reductase) Acyl-CoA (n+2) Acyl-CoA (n+2) Reduction 2 (trans-2-enoyl-CoA reductase)->Acyl-CoA (n+2) New Elongation Cycle New Elongation Cycle Acyl-CoA (n+2)->New Elongation Cycle cis-isomer cis-isomer cis-isomer->Reduction 2 (trans-2-enoyl-CoA reductase) Not a substrate

Caption: Role of trans-2-enoyl-CoA in the fatty acid elongation cycle.

Proposed Experimental Protocols for Direct Comparison

To obtain quantitative data on the functional differences between this compound and its cis-isomers, the following experimental approaches could be employed.

In Vitro Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of relevant enzymes with trans-2- and cis-isomers of undecenoyl-CoA.

Methodology:

  • Enzyme Source: Obtain purified recombinant enoyl-CoA isomerase and trans-2-enoyl-CoA reductase.

  • Substrate Synthesis: Synthesize and purify this compound and at least one cis-isomer (e.g., cis-2- or cis-3-undecenoyl-CoA).

  • Assay for trans-2-enoyl-CoA Reductase Activity:

    • The reaction mixture should contain buffer, NADPH, and the purified reductase enzyme.

    • Initiate the reaction by adding the undecenoyl-CoA isomer.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]

    • Vary the substrate concentration to determine Km and Vmax.

  • Assay for Enoyl-CoA Isomerase Activity:

    • This is a coupled assay. The reaction mixture should contain buffer, the isomerase, the undecenoyl-CoA isomer, and an excess of a downstream enzyme like enoyl-CoA hydratase or even the full β-oxidation reconstituted system.

    • The rate of formation of the final product (e.g., NADH for the full cycle) is measured spectrophotometrically.

    • The activity of the isomerase is the rate-limiting step for the metabolism of the cis-isomer.

  • Data Analysis: Plot reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Purify Enzymes Purify Enzymes Kinetic Assay (Reductase) Kinetic Assay (Reductase) Purify Enzymes->Kinetic Assay (Reductase) Coupled Assay (Isomerase) Coupled Assay (Isomerase) Purify Enzymes->Coupled Assay (Isomerase) Synthesize Isomers Synthesize Isomers Synthesize Isomers->Kinetic Assay (Reductase) Synthesize Isomers->Coupled Assay (Isomerase) Spectrophotometry Spectrophotometry Kinetic Assay (Reductase)->Spectrophotometry Coupled Assay (Isomerase)->Spectrophotometry Michaelis-Menten Plot Michaelis-Menten Plot Spectrophotometry->Michaelis-Menten Plot Determine Km, Vmax Determine Km, Vmax Michaelis-Menten Plot->Determine Km, Vmax

References

Confirming the Metabolic Products of trans-2-Undecenoyl-CoA Through Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic fate of trans-2-undecenoyl-CoA, a medium-chain monounsaturated fatty acyl-CoA. We delve into its predicted breakdown through the mitochondrial β-oxidation pathway and detail the experimental methodologies, centered on isotopic labeling and mass spectrometry, required to confirm and quantify its metabolic products. This guide also offers a comparison with the metabolism of its saturated counterpart, undecanoyl-CoA, highlighting the key enzymatic differences.

Introduction to this compound Metabolism

This compound is an intermediate in the β-oxidation of certain unsaturated fatty acids. As a monounsaturated fatty acid with eleven carbons, its metabolism follows the general principles of fatty acid oxidation, with specific enzymatic steps to handle the double bond. The primary pathway for its degradation is mitochondrial β-oxidation, which sequentially shortens the fatty acyl chain to produce acetyl-CoA, propionyl-CoA, and reduced cofactors (FADH₂ and NADH).

Isotopic labeling has become a gold-standard method for elucidating metabolic pathways by tracing the fate of atoms through a series of biochemical reactions.[1] By introducing a stable isotope-labeled precursor, such as ¹³C-labeled this compound, researchers can track the incorporation of the label into downstream metabolites, thus confirming the predicted products and quantifying their formation rates.[2]

Predicted Metabolic Products of this compound

The β-oxidation of this compound is predicted to proceed through four cycles, yielding a specific set of products. Since it is an odd-chain fatty acid, the final cycle will produce both acetyl-CoA and propionyl-CoA. The presence of the trans-Δ² double bond means it can directly enter the β-oxidation spiral without the need for an isomerase, which is required for cis-double bonds.

Table 1: Predicted Products of this compound β-Oxidation

CycleStarting Acyl-CoAEnding Acyl-CoAProducts Released
1This compound (C11:1)Nonenoyl-CoA (C9:1)Acetyl-CoA, 1 FADH₂, 1 NADH
2Nonenoyl-CoA (C9:1)Heptenoyl-CoA (C7:1)Acetyl-CoA, 1 FADH₂, 1 NADH
3Heptenoyl-CoA (C7:1)Pentenoyl-CoA (C5:1)Acetyl-CoA, 1 FADH₂, 1 NADH
4Pentenoyl-CoA (C5:1)Propionyl-CoA (C3:0)Acetyl-CoA, 1 FADH₂, 1 NADH
Total 4 Acetyl-CoA, 1 Propionyl-CoA, 4 FADH₂, 4 NADH

Comparative Metabolism: this compound vs. Undecanoyl-CoA

To highlight the metabolic differences, we compare the β-oxidation of this compound with its saturated counterpart, undecanoyl-CoA (C11:0). The primary distinction lies in the first step of the first cycle.

Table 2: Comparison of β-Oxidation for C11 Acyl-CoAs

FeatureThis compound (Unsaturated)Undecanoyl-CoA (Saturated)
Initial Step Hydration by enoyl-CoA hydrataseDehydrogenation by acyl-CoA dehydrogenase
First Cycle FADH₂ Production 01
Total Acetyl-CoA 44
Total Propionyl-CoA 11
Total FADH₂ 3 (assuming the first step is bypassed) or 44
Total NADH 44

The presence of the trans-Δ² double bond in this compound means it is already in the form of an enoyl-CoA, the product of the first dehydrogenation step for a saturated fatty acid. Therefore, it can directly enter the second step of the β-oxidation spiral, catalyzed by enoyl-CoA hydratase. This bypass of the initial acyl-CoA dehydrogenase step in the first cycle would result in the production of one less FADH₂ molecule compared to its saturated counterpart.

Experimental Confirmation via Isotopic Labeling

To empirically validate the predicted metabolic products, a stable isotope tracing experiment can be designed. This involves synthesizing ¹³C-labeled this compound and introducing it into a biological system (e.g., isolated mitochondria, cell culture, or in vivo). The subsequent detection and quantification of ¹³C-labeled metabolites provide direct evidence of the metabolic pathway.

Experimental Workflow

A typical workflow for such an experiment is as follows:

experimental_workflow cluster_synthesis Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of ¹³C-labeled This compound incubation Incubation with Biological System (e.g., mitochondria) synthesis->incubation Introduction of Tracer quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Quantification lcms->data_analysis confirmation Confirmation of Labeled Products data_analysis->confirmation

Caption: Experimental workflow for tracing the metabolism of ¹³C-labeled this compound.
Detailed Experimental Protocols

1. Synthesis of ¹³C-labeled this compound:

Uniformly ¹³C-labeled undecanoic acid can be used as a precursor. The synthesis involves the activation of the fatty acid to its acyl-CoA derivative. This can be achieved enzymatically using acyl-CoA synthetase or through chemical synthesis methods.

2. Incubation with Biological System:

  • Isolated Mitochondria: A common in vitro system. Isolated mitochondria are incubated in a buffered solution containing the ¹³C-labeled this compound, along with necessary cofactors such as L-carnitine, CoA, and NAD⁺.

  • Cell Culture: Intact cells are cultured in a medium supplemented with the ¹³C-labeled fatty acid. The fatty acid is taken up by the cells and transported to the mitochondria for β-oxidation.

3. Metabolic Quenching and Metabolite Extraction:

To halt enzymatic activity and preserve the metabolic state, the reaction is rapidly quenched, often using cold methanol (B129727) or perchloric acid. Subsequently, metabolites, including acyl-CoA esters, are extracted from the biological matrix. A common method involves a biphasic extraction with chloroform/methanol/water.

4. LC-MS/MS Analysis of Acyl-CoA Esters:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoA esters due to its high sensitivity and specificity.

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is often employed. The mass spectrometer is operated in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the parent and fragment ions of the targeted acyl-CoAs. The incorporation of ¹³C will result in a predictable mass shift in the detected ions, allowing for the differentiation between labeled and unlabeled metabolites.

Table 3: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
Gradient A linear gradient from low to high organic phase
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (Q1) [M+H]⁺ of the target acyl-CoA
Product Ion (Q3) Characteristic fragment ion (e.g., the pantetheine (B1680023) fragment)

Visualizing the Metabolic Pathway

The β-oxidation of this compound can be visualized as a cyclical process.

beta_oxidation_pathway T2U_CoA This compound (C11:1) Cycle1 β-Oxidation Cycle 1 T2U_CoA->Cycle1 Nonenoyl_CoA Nonenoyl-CoA (C9:1) Cycle1->Nonenoyl_CoA Acetyl_CoA Acetyl-CoA (x4) Cycle1->Acetyl_CoA + FADH₂ + NADH Cycle2 β-Oxidation Cycle 2 Nonenoyl_CoA->Cycle2 Heptenoyl_CoA Heptenoyl-CoA (C7:1) Cycle2->Heptenoyl_CoA Cycle2->Acetyl_CoA + FADH₂ + NADH Cycle3 β-Oxidation Cycle 3 Heptenoyl_CoA->Cycle3 Pentenoyl_CoA Pentenoyl-CoA (C5:1) Cycle3->Pentenoyl_CoA Cycle3->Acetyl_CoA + FADH₂ + NADH Cycle4 β-Oxidation Cycle 4 Pentenoyl_CoA->Cycle4 Propionyl_CoA Propionyl-CoA (C3) Cycle4->Propionyl_CoA Cycle4->Acetyl_CoA + FADH₂ + NADH

Caption: The β-oxidation pathway of this compound.

Conclusion

The metabolism of this compound is predicted to proceed via four cycles of β-oxidation, yielding four molecules of acetyl-CoA, one molecule of propionyl-CoA, and reduced cofactors. Isotopic labeling with ¹³C, coupled with LC-MS/MS analysis, provides a robust experimental framework to confirm these products, quantify their formation, and gain deeper insights into the metabolic flux through this pathway. This approach is invaluable for understanding the intricacies of fatty acid metabolism and can be applied in various research contexts, from basic science to drug development targeting metabolic disorders.

References

A Structural Showdown: How Enzymes Accommodate Trans-2-Undecenoyl-CoA and its Acyl-CoA Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. This guide delves into a comparative structural analysis of enzymes that bind trans-2-undecenoyl-CoA, a key intermediate in the beta-oxidation of odd-chain fatty acids, and other acyl-CoAs of varying chain lengths. By examining the structural nuances of these interactions, we can glean insights into substrate specificity, catalytic mechanisms, and potential avenues for therapeutic intervention.

At the heart of fatty acid metabolism lies a cohort of enzymes exquisitely adapted to recognize and process a diverse array of acyl-CoA molecules. This guide focuses on three key players: enoyl-CoA hydratase, acyl-CoA dehydrogenase, and fatty acid binding proteins (FABPs). We will explore how the subtle differences in the length and saturation of the acyl chain, particularly in the case of the eleven-carbon this compound, dictate the binding affinity, catalytic efficiency, and overall structural conformation of these enzyme-ligand complexes.

At a Glance: Comparing Enzyme Interactions with Acyl-CoAs

To facilitate a clear comparison, the following tables summarize the available quantitative data for the interaction of various acyl-CoAs with our enzymes of interest. While direct kinetic and binding data for this compound is limited in the current literature, we have compiled data for closely related short, medium, and long-chain acyl-CoAs to provide a valuable comparative framework.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Acyl-CoA Substrates

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Crotonyl-CoA (C4:1)Rat Liver Peroxisomal MFE-2602.33.8 x 104[1]
trans-2-Hexenoyl-CoA (C6:1)Rat Liver Peroxisomal MFE-28.722.82.6 x 106[1]
trans-2-Decenoyl-CoA (C10:1)Rat Liver Peroxisomal MFE-24.626.05.7 x 106[1]

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

SubstrateEnzymeRelative Activity (%)
Butyryl-CoA (C4)Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)~20
Octanoyl-CoA (C8)Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)100
Dodecanoyl-CoA (C12)Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)~70
Palmitoyl-CoA (C16)Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)100
Stearoyl-CoA (C18)Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)~80

Note: Relative activities are normalized to the optimal substrate for each enzyme.

Table 3: Binding Affinities (Kd) of Fatty Acid Binding Proteins (FABPs) for Various Fatty Acids

LigandFABP TypeKd (µM)
Oleic Acid (C18:1)Rat Liver FABP0.3 - 0.7[2]
Palmitic Acid (C16:0)Rat Liver FABPLower affinity than oleic acid[3]
11-(Dansylamino)undecanoic acidRat Liver FABPStoichiometry of 1:1 binding observed[4]

The Metabolic Context: Beta-Oxidation of Fatty Acids

This compound is an intermediate in the beta-oxidation of undecanoic acid, an eleven-carbon fatty acid. This metabolic pathway is a crucial source of energy, systematically breaking down fatty acyl-CoAs into acetyl-CoA units. The enzymes discussed in this guide play pivotal roles in this spiral. Acyl-CoA dehydrogenases catalyze the initial dehydrogenation step, introducing a trans-double bond.[5] Enoyl-CoA hydratase then adds a water molecule across this double bond.[6] Finally, after another dehydrogenation and a thiolytic cleavage, a shortened acyl-CoA and a molecule of acetyl-CoA are produced, ready for further metabolism or entry into the citric acid cycle.

Beta_Oxidation_Pathway Mitochondrial Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Experimental_Workflow Workflow for Comparative Structural Analysis cluster_prep Sample Preparation cluster_structure Structural Determination cluster_analysis Comparative Analysis Protein_Expression Protein Expression & Purification Crystallization Co-crystallization or Soaking with Ligands Protein_Expression->Crystallization CryoEM_Prep Cryo-EM Grid Preparation Protein_Expression->CryoEM_Prep Ligand_Synthesis Acyl-CoA Synthesis (e.g., this compound) Ligand_Synthesis->Crystallization Ligand_Synthesis->CryoEM_Prep XRay_Data X-ray Diffraction Data Collection Crystallization->XRay_Data Structure_Solution Structure Solution & Refinement XRay_Data->Structure_Solution CryoEM_Data Cryo-EM Data Collection CryoEM_Prep->CryoEM_Data CryoEM_Data->Structure_Solution Binding_Site_Analysis Binding Site Comparison Structure_Solution->Binding_Site_Analysis Conformational_Changes Analysis of Conformational Changes Structure_Solution->Conformational_Changes Interaction_Mapping Mapping Key Interactions Structure_Solution->Interaction_Mapping

References

A Researcher's Guide to Investigating the In Vivo Metabolic Fate of trans-2-Undecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the metabolic fate of trans-2-undecenoyl-CoA. Due to the limited direct experimental data on this compound, this document outlines a robust experimental approach based on established methodologies for fatty acid metabolism analysis. We present a hypothesized metabolic pathway for this compound and compare its potential fate with that of two well-studied fatty acids: oleic acid and palmitic acid. Detailed experimental protocols and data presentation templates are provided to facilitate future research in this area.

Introduction to trans-2-Enoyl-CoA Metabolism

Trans-2-enoyl-CoA intermediates are central to fatty acid metabolism, primarily participating in β-oxidation and fatty acid elongation. The specific fate of a given trans-2-enoyl-CoA, such as the 11-carbon chain this compound, is determined by the enzymatic machinery of the cell, including trans-2-enoyl-CoA reductases (TERs) and enoyl-CoA hydratases.[1][2][3] TERs are involved in the fatty acid elongation cycle and sphingolipid metabolism, while enoyl-CoA hydratases are key enzymes in the β-oxidation pathway.[2][3] Understanding the in vivo metabolic distribution and flux of this compound is crucial for elucidating its physiological roles and potential involvement in metabolic diseases.

Comparative Metabolic Fates: A Proposed Overview

To investigate the metabolic journey of this compound, a comparative approach with well-characterized fatty acids is invaluable. Here, we use oleic acid (a monounsaturated 18-carbon fatty acid) and palmitic acid (a saturated 16-carbon fatty acid) as benchmarks.[4][5]

Table 1: Comparative Metabolic Fates of Fatty Acids

Metabolic ProcessThis compound (Hypothesized)Oleic Acid (Observed)Palmitic Acid (Observed)
Primary Pathway Likely substrate for both β-oxidation and fatty acid elongation.Primarily incorporated into triglycerides for storage and phospholipids (B1166683) for membrane synthesis. Also undergoes β-oxidation.[6]Incorporated into phospholipids and triglycerides. Can be desaturated to palmitoleic acid or elongated to stearic acid.[4]
β-Oxidation Expected to be chain-shortened via β-oxidation, yielding acetyl-CoA.Oxidized to produce ATP, particularly in muscle and liver.[6]Undergoes β-oxidation for energy production.[7]
Fatty Acid Elongation May be reduced by TERs and subsequently elongated to longer-chain fatty acids.Not a primary substrate for elongation.Can be elongated to stearic acid.[4]
Incorporation into Lipids Potential incorporation into triglycerides and phospholipids after conversion.High incorporation into cellular triglycerides and phospholipids.[6]Significant incorporation into cellular phospholipids (60-70% in the liver).[4]
Tissue Distribution Unknown, but likely taken up by metabolically active tissues like the liver, heart, and skeletal muscle.Distributed to various tissues, with significant uptake by the renal medulla for TCA cycle fuel.[8]Taken up by adipose tissue, liver, heart, and skeletal muscle.[9]

Visualizing the Metabolic Pathways

The following diagrams illustrate the hypothesized metabolic pathway for this compound and a general overview of fatty acid metabolism for comparison.

cluster_0 Hypothesized Metabolic Fate of this compound This compound This compound Undecanoyl-CoA Undecanoyl-CoA This compound->Undecanoyl-CoA trans-2-Enoyl-CoA Reductase β-Oxidation Spiral β-Oxidation Spiral This compound->β-Oxidation Spiral Enoyl-CoA Hydratase Longer-chain Fatty Acyl-CoAs Longer-chain Fatty Acyl-CoAs Undecanoyl-CoA->Longer-chain Fatty Acyl-CoAs Fatty Acid Elongation Triglycerides & Phospholipids Triglycerides & Phospholipids Undecanoyl-CoA->Triglycerides & Phospholipids Esterification Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Hypothesized metabolic pathways for this compound.

cluster_1 General Fatty Acid Metabolism Dietary & Endogenous Fatty Acids Dietary & Endogenous Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Dietary & Endogenous Fatty Acids->Fatty Acyl-CoA β-Oxidation β-Oxidation Fatty Acyl-CoA->β-Oxidation Fatty Acid Synthesis & Elongation Fatty Acid Synthesis & Elongation Fatty Acyl-CoA->Fatty Acid Synthesis & Elongation Lipid Storage (Triglycerides) Lipid Storage (Triglycerides) Fatty Acyl-CoA->Lipid Storage (Triglycerides) Membrane Synthesis (Phospholipids) Membrane Synthesis (Phospholipids) Fatty Acyl-CoA->Membrane Synthesis (Phospholipids) Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Fatty Acid Synthesis & Elongation->Fatty Acyl-CoA Energy (ATP) Energy (ATP) Acetyl-CoA->Energy (ATP) cluster_2 Experimental Workflow for In Vivo Validation Tracer Synthesis Tracer Synthesis Tracer Administration Tracer Administration Tracer Synthesis->Tracer Administration Serial Blood Sampling Serial Blood Sampling Tracer Administration->Serial Blood Sampling Animal Model (Mice) Animal Model (Mice) Animal Model (Mice)->Tracer Administration Tissue Harvest Tissue Harvest Serial Blood Sampling->Tissue Harvest Lipid/Metabolite Extraction Lipid/Metabolite Extraction Tissue Harvest->Lipid/Metabolite Extraction LC-MS Analysis LC-MS Analysis Lipid/Metabolite Extraction->LC-MS Analysis Data Analysis & Comparison Data Analysis & Comparison LC-MS Analysis->Data Analysis & Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of trans-2-Undecenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from experimental application to final disposal. The proper disposal of trans-2-undecenoyl-CoA, a key intermediate in fatty acid metabolism, is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur within a well-ventilated fume hood to minimize inhalation exposure. In the event of skin or eye contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists[1][2].

Step-by-Step Disposal Procedure

This compound should be treated as a hazardous chemical waste and must not be disposed of down the drain or in regular trash.

  • Waste Collection :

    • Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[3][4] The original container is often the most suitable choice, provided it is in good condition.[4][5]

    • Do not mix with incompatible waste streams. It is best practice to segregate halogenated and non-halogenated organic waste.

    • Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.[3]

    • Ensure the label is legible and securely affixed to the container.

  • Storage :

    • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[3][6]

    • Utilize secondary containment, such as a lab tray or larger bin, to capture any potential leaks.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[5]

  • Disposal Request :

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[3][6]

    • Adhere to institutional timelines for waste collection, which is often within 90 or 180 days of the accumulation start date.[3][4]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters derived from general hazardous chemical waste disposal guidelines.

ParameterGuidelineCitation
pH Range for Aqueous Waste Drain Disposal 5.0 - 12.5[5]
Maximum Accumulation Time 90 - 180 days (institution-dependent)[3][4]
Maximum Accumulation Volume (per waste stream) 55 gallons[3]
Secondary Containment Volume 110% of the primary container(s)[3]
Container Headspace At least one inch (or 10% of container volume)[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: this compound for Disposal Prep Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Prep Collect Collect in a Labeled, Compatible Waste Container Prep->Collect Spill Spill Occurs Prep->Spill Label Label Container: 'Hazardous Waste' 'this compound' Date Collect->Label Store Store in Designated Area with Secondary Containment Label->Store Request Request Waste Pickup from EH&S Store->Request End End: Proper Disposal Request->End SmallSpill Small Spill: Absorb with Inert Material, Collect as Hazardous Waste Spill->SmallSpill Small LargeSpill Large Spill: Evacuate Area, Contact EH&S Spill->LargeSpill Large SmallSpill->Collect

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the immediate area and contact your institution's EH&S department for assistance.

References

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